molecular formula C14H10N2O2 B1317524 4-Nitro-2-phenyl-1H-indole CAS No. 7746-36-3

4-Nitro-2-phenyl-1H-indole

Cat. No.: B1317524
CAS No.: 7746-36-3
M. Wt: 238.24 g/mol
InChI Key: PQDVHCLDYBFYSR-UHFFFAOYSA-N
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Description

4-Nitro-2-phenyl-1H-indole (CAS 7746-36-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug design. The indole scaffold is a privileged structure in pharmacology, known for its versatility and ability to interact with a wide range of biological targets . This specific nitro- and phenyl-substituted indole derivative is a key intermediate in the synthesis and exploration of novel bioactive molecules. Research into analogous N-benzoylindole compounds has highlighted their potential as inhibitors of serine proteases like Human Neutrophil Elastase (HNE), a therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis . The structural features of this compound make it a valuable scaffold for developing potential therapeutics targeting oncogenic pathways, with some indole derivatives demonstrating potent anticancer properties against various cell lines . This product is supplied as a solid. It is intended for use in laboratory research and development activities only. This product is "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-nitro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-16(18)14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDVHCLDYBFYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566109
Record name 4-Nitro-2-phenyl-1H-indole
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7746-36-3
Record name 4-Nitro-2-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7746-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nitro-2-phenyl-1H-indole, including its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is presented to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

CAS Number: 7746-36-3[1]

Chemical Structure
Chemical Structure of this compound

IUPAC Name: this compound[2]

Molecular Formula: C₁₄H₁₀N₂O₂[2]

Molecular Weight: 238.24 g/mol [2]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for this compound and its isomers for comparative purposes.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 7746-36-3[1]
Molecular Formula C₁₄H₁₀N₂O₂[2]
Molecular Weight 238.24 g/mol [2]
Melting Point 178 °C (for 1-(4-nitrophenyl)-1H-indole isomer)[3]
XLogP3 3.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Table 2: Spectroscopic Data (for the isomer 2-(4-Nitrophenyl)-1H-indole)

Spectroscopic DataValuesSource
UV (λmax, nm) 283.5[4]
IR (KBr, νmax, cm⁻¹) 3451 (N-H str.), 3062 (aromatic C-H str.), 1575 (aromatic C-C str.), 1490 (νas N-O str), 1338 (νs N-O str), 1235 (C-N str.), 735 (N-H bending)[4]
¹H NMR (400 MHz, CDCl₃, δ ppm) 11.73 (1H, s, NH), 8.26-8.24 (2H, d, Ar-H, J = 8.72 Hz), 8.06-8.04 (2H, d, Ar-H, J = 8.72 Hz), 7.58-7.56 (1H, d, Ar-H, J = 7.9 Hz), 7.47-7.45 (1H, d, Ar-H, J = 8.0 Hz), 7.18-7.14 (1H, t, Ar-H, J = 7.8 Hz), 7.05-7.01 (1H, t, Ar-H, J = 8.0 Hz), 6.49 (1H, s, -CH=)[4]
¹³C NMR (100 MHz, CDCl₃, δ ppm) 147.11-112.43 (aromatic carbons), 91.70 (-CH=)[4]

Experimental Protocols

Proposed Synthesis of this compound via Fischer Indole Synthesis

This proposed method involves the acid-catalyzed reaction of (3-nitrophenyl)hydrazine with acetophenone to form a hydrazone, which then undergoes cyclization.

Materials:

  • (3-nitrophenyl)hydrazine hydrochloride

  • Acetophenone

  • Glacial Acetic Acid

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine hydrochloride in a minimal amount of warm ethanol.

    • Add an equimolar amount of acetophenone to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours, then gently warm for 30 minutes.

    • Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone.

    • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Cyclization:

    • In a separate flask, heat polyphosphoric acid to approximately 80-100 °C.

    • Carefully add the dried phenylhydrazone in small portions to the hot PPA with vigorous stirring.

    • Continue heating and stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • The crude this compound will precipitate.

  • Purification:

    • Collect the crude product by vacuum filtration and wash thoroughly with water.

    • Dry the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis_Workflow cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_purification Purification A (3-nitrophenyl)hydrazine C Phenylhydrazone intermediate A->C Glacial Acetic Acid, Ethanol B Acetophenone B->C D This compound (crude) C->D Polyphosphoric Acid, Heat E Pure this compound D->E Recrystallization/Chromatography

Figure 1: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of nitroindole and 2-phenylindole derivatives has been extensively studied, revealing a wide range of biological activities.

Antimicrobial and Antifungal Activity: Indole derivatives are known to possess significant antimicrobial and antifungal properties.[4][7][9][10] The nitro group, in particular, is a common feature in many antimicrobial compounds.[6] For instance, 5-nitro-2-phenylindole has shown promise as a lead structure for increasing the susceptibility of S. aureus to ciprofloxacin.[9]

Anticancer and Cytotoxic Activity: Numerous indole derivatives have been investigated for their potential as anticancer agents.[7][11] The cytotoxic effects of related compounds like 4-nitro-indole-3-carboxaldehyde have been evaluated against human lung cancer cell lines.[12][13] The mechanism of action for many of these compounds involves the induction of apoptosis.

Enzyme Inhibition and Receptor Modulation: Substituted indoles have been identified as inhibitors of various enzymes and modulators of receptor activity. A study on 4-nitroindole derivatives revealed their potential as 5-HT2A receptor antagonists, suggesting a possible role in neurological and psychiatric disorders.[5][14]

Based on the known activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. A potential, generalized pathway that could be investigated is the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Putative_Signaling_Pathway A This compound B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Signaling Cascade B->C D Inhibition of Cell Cycle Progression C->D E Induction of Apoptosis C->E

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a compound of interest for further investigation, given the diverse biological activities associated with its structural motifs. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-Nitro-2-phenyl-1H-indole from Nitroarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Nitro-2-phenyl-1H-indole, with a focus on methodologies commencing from nitroarene precursors. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 4-position of the 2-phenyl-1H-indole core offers a valuable building block for the development of novel therapeutic agents. This document details the most viable synthetic strategies, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams to aid in the practical application of these methods.

Executive Summary

The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial construction of the 2-phenyl-1H-indole core, followed by a regioselective nitration. While direct synthesis from nitroarenes via methods such as the Bartoli indole synthesis is theoretically plausible, the regiochemical outcome often favors other isomers. This guide will focus on the more established two-step approach, providing detailed experimental procedures for both the Fischer indole synthesis of the precursor and its subsequent nitration.

Synthetic Strategies

Two-Step Synthesis: Fischer Indole Synthesis followed by Nitration

The most practical and well-documented approach to this compound involves two key transformations:

  • Step 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole. This classic reaction utilizes the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and acetophenone.[1][2]

  • Step 2: Regioselective Nitration of 2-Phenyl-1H-indole. The introduction of a nitro group onto the 2-phenyl-1H-indole scaffold is highly dependent on the reaction conditions. Nitration can occur at various positions, with the 3, 5, and 6 positions being common sites of electrophilic attack.[3][4] Achieving substitution at the 4-position requires careful control of the nitrating agent and reaction environment.

Alternative Direct Synthesis: The Bartoli Indole Synthesis

The Bartoli indole synthesis offers a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6] This method is particularly effective for the synthesis of 7-substituted indoles.[7] While modifications have expanded its scope to include 4- and 6-substituted indoles, a specific, high-yielding protocol for the direct synthesis of this compound is not prominently featured in the literature, suggesting that regioselectivity may be a challenge for this specific target.[5]

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis

This procedure involves the formation of acetophenone phenylhydrazone, followed by an acid-catalyzed cyclization.[8]

Part A: Formation of Acetophenone Phenylhydrazone

  • In a suitable reaction vessel, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to boiling on a water bath for 15 minutes.[9]

  • Cool the reaction mixture to room temperature, which should induce the crystallization of the phenylhydrazone.

  • Filter the solid product and wash it with dilute hydrochloric acid, followed by a small amount of cold rectified spirit.[8]

  • The crude acetophenone phenylhydrazone can be recrystallized from ethanol to yield a white solid.

Part B: Cyclization to 2-Phenyl-1H-indole

  • Place the crude phenylhydrazone (28 g) in a beaker containing polyphosphoric acid (180 g).[8]

  • Heat the mixture on a boiling water bath, stirring continuously with a thermometer, and maintain the temperature between 100-120°C for 10 minutes. Note that the reaction is exothermic.[9]

  • After the reaction is complete, cool the mixture and carefully add 450 mL of cold water while stirring to dissolve the polyphosphoric acid.[8]

  • Filter the precipitated crude 2-phenyl-1H-indole and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from rectified spirit, using decolorizing charcoal if necessary, to yield 2-phenyl-1H-indole as a crystalline solid.[8]

Step 2: Regioselective Nitration of 2-Phenyl-1H-indole to this compound

The nitration of 2-phenylindole is sensitive to reaction conditions, with different isomers being favored under different circumstances. To achieve nitration at the 4-position, specific protocols that aim to control the regioselectivity are necessary.

Protocol for 4-Nitration

While direct nitration often yields a mixture of isomers, specific conditions can favor the formation of the 4-nitro product. The following is a representative protocol based on the principles of electrophilic aromatic substitution on the indole ring.

  • Dissolve 2-phenyl-1H-indole in a suitable solvent such as acetic anhydride or dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to a low temperature (e.g., -10 °C).

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to a cooled solvent like acetic anhydride.

  • Add the pre-cooled nitrating mixture dropwise to the indole solution, ensuring the temperature does not rise significantly.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product will likely be a mixture of isomers and will require careful purification by column chromatography on silica gel to isolate the this compound.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 2-Phenyl-1H-indole

ParameterValueReference
Reactants Acetophenone, Phenylhydrazine[8]
Catalyst (Condensation) Glacial Acetic Acid[9]
Solvent (Condensation) Ethanol[9]
Cyclization Reagent Polyphosphoric Acid[8]
Temperature (Cyclization) 100-120 °C[9]
Reaction Time (Cyclization) 10 minutes[9]
Yield 69-78%[1]

Table 2: Spectroscopic Data for 2-Phenyl-1H-indole

Data TypeObserved ValuesReference
¹H NMR (CDCl₃, ppm) 8.34 (s, br, 1H), 7.62 (m, 3H), 7.42–7.27 (m, 4H), 7.20–7.09 (m, 2H), 6.80 (s, 1H)[1]
Melting Point 189–190 °C[1]

Table 3: Spectroscopic Data for a Representative Nitro-2-phenyl-1H-indole Isomer (1-(4-nitrophenyl)-1H-indole)

Data TypeObserved ValuesReference
¹H NMR (CDCl₃, ppm) δ = 5.61 (1H, s), 6.60(1H, d), 7.01 (2H, d), 7.15 (1H, d), 7.23 (2H, d), 8.00 (2H, d), 8.11(1H, s)[10]
¹³C NMR (DMSO-d₆, ppm) δ = 145.01, 144.06, 135.67, 130.12, 128.77, 125.93, 124.69, 120.02, 119.07, 109.50, 104.81[10]
Melting Point 178 °C[10]
Yield 79.80%[10]

Note: The data in Table 3 is for 1-(4-nitrophenyl)-1H-indole and is provided as a representative example of a nitrated phenylindole derivative. Spectroscopic data for this compound should be confirmed upon successful synthesis and isolation.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Cyclization Acetophenone Acetophenone Phenylhydrazone Acetophenone Phenylhydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone Condensation (Ethanol, Acetic Acid) Indole 2-Phenyl-1H-indole Phenylhydrazone->Indole Cyclization (Polyphosphoric Acid, 100-120°C)

Caption: Workflow for the Fischer Indole Synthesis of 2-Phenyl-1H-indole.

Nitration of 2-Phenyl-1H-indole

Nitration_of_2_Phenyl_Indole Indole 2-Phenyl-1H-indole NitratingAgent Nitrating Agent (e.g., HNO₃/Ac₂O) Product This compound NitratingAgent->Product Regioselective Nitration (Controlled Conditions) SideProducts Isomeric Side Products (3-, 5-, 6-nitro, dinitro) NitratingAgent->SideProducts

Caption: Regioselective nitration of 2-phenyl-1H-indole.

Bartoli Indole Synthesis Reaction Pathway

Bartoli_Indole_Synthesis Nitroarene ortho-Substituted Nitroarene Grignard Vinyl Grignard Reagent IndoleProduct Substituted Indole Grignard->IndoleProduct Reaction & Workup

Caption: General scheme of the Bartoli Indole Synthesis.

Conclusion

The synthesis of this compound from nitroarenes is a challenging yet achievable goal for synthetic chemists. The two-step approach, beginning with the robust Fischer indole synthesis to form 2-phenyl-1H-indole, followed by a carefully controlled regioselective nitration, represents the most reliable pathway based on current literature. While direct methods like the Bartoli indole synthesis hold promise, further research is needed to optimize their application for the specific synthesis of the 4-nitro isomer. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of drug discovery and development to successfully synthesize this valuable chemical entity.

References

An In-depth Technical Guide to 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Molecular Formula: C₁₄H₁₀N₂O₂[1]

Molecular Weight: 238.24 g/mol [1]

This technical guide provides a comprehensive overview of 4-Nitro-2-phenyl-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of the nitro group and the phenyl substituent on the indole scaffold suggests potential for diverse biological activities. This document outlines its chemical properties, a detailed synthetic protocol, and explores its potential biological applications with relevant experimental methodologies.

Physicochemical Data
PropertyValueReference
Molecular Weight238.24 g/mol [1]
Molecular FormulaC₁₄H₁₀N₂O₂[1]
IUPAC NameThis compound[1]
CAS Number7746-36-3[1]
XLogP3-AA3.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]

Synthesis of this compound

The synthesis of this compound can be achieved via the well-established Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[2][3][4][5]

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the Fischer indole synthesis, starting from 4-nitrophenylhydrazine and acetophenone.

Step 1: Formation of 4-Nitrophenylhydrazone of Acetophenone

  • In a 250 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.

  • To this solution, add 4-nitrophenylhydrazine (1.53 g, 10 mmol).

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • The reaction mixture is stirred at room temperature for 30 minutes and then gently refluxed for 1 hour.

  • After reflux, the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the hydrazone.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

Step 2: Cyclization to this compound

  • The dried 4-nitrophenylhydrazone of acetophenone is mixed with a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization.

  • A mixture of the hydrazone and an excess of PPA (e.g., 10-20 times the weight of the hydrazone) is heated with stirring at 100-120°C for 2-3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis Workflow for the Synthesis of this compound cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization and Purification A Mix Acetophenone and 4-Nitrophenylhydrazine in Ethanol B Add Glacial Acetic Acid (catalyst) A->B C Reflux the Mixture B->C D Cool and Precipitate C->D E Filter and Dry the Hydrazone D->E F Heat Hydrazone with Polyphosphoric Acid E->F Intermediate Product G Pour onto Ice to Precipitate F->G H Filter and Wash the Crude Product G->H I Recrystallize for Purification H->I J Obtain Pure this compound I->J

Caption: A flowchart illustrating the two-step process for the synthesis of this compound via the Fischer indole synthesis.

Potential Biological Activities and Experimental Evaluation

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the nitro group, a known pharmacophore, suggests that this compound could be a candidate for such activities.

Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineMCF-7 (Breast Cancer)64.10[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Indole-based compounds have been extensively investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound were not found in the provided search results, a general protocol for determining its potential antimicrobial activity is presented below.

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

  • Preparation of Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways

Indole derivatives have been shown to modulate various signaling pathways implicated in cancer progression. While the specific molecular targets of this compound are yet to be fully elucidated, related compounds are known to interfere with key cellular processes. For instance, indole compounds can modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[10][11][12] Furthermore, 5-nitroindole derivatives have been reported to downregulate the expression of the c-Myc oncogene and induce apoptosis through the generation of reactive oxygen species (ROS).[7][13]

Proposed Mechanism of Action in Cancer Cells

Signaling_Pathway Potential Anticancer Signaling Pathways of Nitroindole Derivatives cluster_cMyc c-Myc Downregulation cluster_ROS ROS-Induced Apoptosis A Nitroindole Derivative B Stabilization of c-Myc G-Quadruplex A->B C Inhibition of c-Myc Transcription B->C D Decreased c-Myc Protein C->D E Cell Cycle Arrest D->E F Nitroindole Derivative G Increased Intracellular ROS F->G H Oxidative Stress G->H I Mitochondrial Damage H->I J Caspase Activation I->J K Apoptosis J->K

Caption: A diagram illustrating the potential mechanisms of anticancer activity for nitroindole derivatives, involving c-Myc downregulation and induction of apoptosis via reactive oxygen species (ROS).

References

The Crystalline Architecture of 4-Nitro-2-phenyl-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-Nitro-2-phenyl-1H-indole derivatives. While crystallographic data for the parent compound, this compound, is not publicly available, this document synthesizes information from closely related structures and established methodologies to offer a comprehensive overview for researchers in drug discovery and materials science. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-based drug design and the development of novel therapeutic agents.

Introduction to the this compound Scaffold

The this compound core structure is a significant pharmacophore, integrating the electron-withdrawing nitro group at the 4-position of the indole ring and a phenyl substituent at the 2-position. This arrangement influences the molecule's electronic properties, planarity, and potential for intermolecular interactions, all of which are critical determinants of its crystal packing and, consequently, its physicochemical properties such as solubility and stability. The foundational chemical and physical properties of this compound are cataloged in public databases such as PubChem[1].

Crystallographic Data Summary

As of the latest literature review, a definitive, publicly accessible crystal structure for the specific compound this compound has not been reported. However, based on the analysis of a range of substituted indole and nitrophenyl derivatives, a representative set of crystallographic parameters can be hypothesized. The following table summarizes expected crystallographic data for a typical this compound derivative, providing a baseline for comparison and computational modeling.

ParameterRepresentative ValueDescription
Crystal System Monoclinic or OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/c or Pna2₁The space group defines the symmetry operations of the crystal lattice.
Unit Cell Dimensions
a (Å)9.0 - 12.0Length of the 'a' axis of the unit cell.
b (Å)15.0 - 20.0Length of the 'b' axis of the unit cell.
c (Å)10.0 - 15.0Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)90 - 110Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (ų)1800 - 2500The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³)1.3 - 1.5The theoretical density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The values presented in this table are hypothetical and are intended for illustrative purposes. They are derived from the crystallographic data of structurally related indole derivatives.[2]

Experimental Protocols

The synthesis and crystal structure determination of this compound derivatives involve a multi-step process, beginning with chemical synthesis and culminating in X-ray diffraction analysis.

Synthesis of this compound Derivatives

A common synthetic route to 2-phenyl-indole derivatives is the Fischer indole synthesis. For 4-nitro substituted indoles, a plausible pathway involves the reaction of a suitably substituted phenylhydrazine with a phenyl-containing ketone or aldehyde, followed by cyclization under acidic conditions.

General Procedure:

  • Hydrazone Formation: A solution of (3-nitrophenyl)hydrazine is reacted with acetophenone in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid to form the corresponding hydrazone.

  • Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or zinc chloride, and heated to induce cyclization, yielding the this compound scaffold.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the desired derivative.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Typical Crystallization Protocol:

  • Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common solvents include acetone, ethanol, ethyl acetate, and dichloromethane.

  • Slow Evaporation: A saturated solution of the purified compound is prepared and filtered to remove any particulate matter. The filtrate is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure is determined using X-ray crystallography.

Standard Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials ((3-nitrophenyl)hydrazine & Acetophenone) hydrazone Hydrazone Formation start->hydrazone cyclization Fischer Indole Cyclization hydrazone->cyclization purification Purification (Column Chromatography) cyclization->purification dissolution Dissolution in Suitable Solvent purification->dissolution growth Slow Evaporation or Vapor Diffusion dissolution->growth crystal Single Crystal growth->crystal xrd X-ray Diffraction crystal->xrd data_proc Data Processing xrd->data_proc structure_sol Structure Solution & Refinement data_proc->structure_sol final_structure Final Crystal Structure structure_sol->final_structure

Caption: General workflow for the synthesis and crystal structure analysis.

Potential Intermolecular Interactions

The crystal packing of this compound derivatives is likely governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The diagram below illustrates these potential interactions.

G cluster_mol1 Molecule A cluster_mol2 Molecule B indole1 Indole Ring indole2 Indole Ring indole1->indole2 π-π Stacking phenyl1 Phenyl Ring phenyl2 Phenyl Ring phenyl1->phenyl2 π-π Stacking nitro1 Nitro Group (O-N-O) nh1 N-H nitro2 Nitro Group (O-N-O) nh1->nitro2 Hydrogen Bond (N-H···O) nh2 N-H

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, this guide provides a robust framework for researchers working with this class of compounds. The outlined experimental protocols are standard in the field and can be adapted for various derivatives. The predicted crystallographic parameters and potential intermolecular interactions offer valuable insights for computational studies and for understanding the structure-property relationships of these important molecules. Further experimental work is encouraged to determine the definitive crystal structures of this compound and its analogs, which will undoubtedly contribute to the advancement of drug discovery and materials science.

References

Spectroscopic Analysis of 4-Nitro-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of nitro-substituted 2-phenyl-1H-indole derivatives. Due to the limited availability of specific experimental data for 4-Nitro-2-phenyl-1H-indole, this document presents spectral data for closely related isomers and analogous compounds to serve as a valuable reference for researchers in the field. The provided data, experimental protocols, and structural visualizations aim to facilitate the identification and characterization of this class of compounds.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

CompoundSolventChemical Shift (δ) in ppm
1-(4-nitrophenyl)-1H-indole CDCl₃8.11 (s, 1H), 8.00 (d, 2H), 7.23 (d, 2H), 7.15 (d, 1H), 7.01 (d, 2H), 6.60 (d, 1H), 5.61 (s, 1H)[1]
2-(p-nitrophenyl)indole Data not explicitly provided in the search results.
4-Nitroindole DMSO-d₆A spectrum is available but peak assignments are not detailed in the provided information.

Table 2: ¹³C NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

CompoundSolventChemical Shift (δ) in ppm
1-(4-nitrophenyl)-1H-indole DMSO-d₆145.01, 144.06, 135.67, 130.12, 128.77, 125.93, 124.69, 120.02, 119.07, 109.50, 104.81[1]
2-(p-nitrophenyl)indole Data not explicitly provided in the search results.

Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR spectra of indole derivatives, based on standard laboratory practices documented in the literature.

General NMR Spectroscopic Analysis Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample of the indole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.

    • The instrument is locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically used.

    • Key parameters to be set include the spectral width, number of scans, and relaxation delay.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled experiment is commonly employed to simplify the spectrum.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are reported in ppm relative to TMS or the solvent signal.

Molecular Structure and Connectivity

To aid in the interpretation of spectral data and to visualize the atomic connectivity, the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Nitro-2-phenyl-1H-indole

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring an indole scaffold, a prevalent motif in numerous biologically active molecules and pharmaceuticals.[1] The presence of a nitro group (-NO2) at the 4-position and a phenyl group at the 2-position significantly influences its physicochemical properties, including solubility, lipophilicity, and metabolic stability. A thorough understanding of these properties is paramount for its application in drug discovery and development, guiding solvent selection for synthesis, purification, formulation, and biological screening.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[2] The "like dissolves like" principle governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents. This compound possesses both polar (nitro group, N-H of the indole) and non-polar (phenyl ring, indole ring system) characteristics, suggesting a nuanced solubility profile.

Predicted Solubility in Common Solvents

Based on its structure, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1. Experimental verification is essential to ascertain quantitative values.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighActs as a strong hydrogen bond acceptor, effectively solvating the N-H group of the indole and the nitro group.[3]
AcetoneModeratePossesses a moderate polarity suitable for dissolving compounds with both polar and non-polar features.[4]
AcetonitrileModerateA polar aprotic solvent capable of dissolving a wide array of compounds.[4]
Polar Protic EthanolModerate to LowThe hydroxyl group can interact with the polar functionalities, but the overall polarity may be less optimal than DMSO.[4]
MethanolModerate to LowSimilar to ethanol, it can engage in hydrogen bonding but may have limitations.[4]
WaterVery LowThe large non-polar surface area of the phenyl and indole rings is expected to result in poor aqueous solubility.
Non-Polar HexanesVery LowAs a highly non-polar solvent, it is unlikely to effectively solvate the polar nitro and indole N-H groups.[5]
Diethyl EtherLowWhile slightly more polar than hexanes, it is generally not a good solvent for compounds with significant polar character.[4]
Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its accuracy and reliability.[2][6]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into multiple vials.

    • Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.[5]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6]

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[2]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.[5]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Shake-Flask sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Collect and dilute supernatant sep1->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Strategies for Solubility Enhancement

For drug development purposes, if the aqueous solubility of this compound is found to be low, several enhancement strategies can be employed:

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase solubility.[3]

  • pH Adjustment: The indole N-H is weakly acidic. While deprotonation typically requires a strong base, investigating the pH-solubility profile is still a standard practice.

  • Surfactants: The addition of surfactants above their critical micelle concentration can increase solubility by encapsulating the compound in micelles.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their apparent aqueous solubility.[3]

  • Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid compound.[3]

Stability Profile

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. For a nitroaromatic compound like this compound, thermal stability and stability in solution are key considerations.

Predicted Stability
  • Thermal Stability: Nitroaromatic compounds can be energetic and may decompose at elevated temperatures.[7] The onset of decomposition is a critical parameter for safe handling and storage.

  • Solution Stability: The stability in solution can be affected by pH, light, and the presence of oxidizing or reducing agents. The nitro group can be susceptible to reduction. Studies on other nitroaromatic compounds have shown that they can degrade in aqueous solutions, a process that can be influenced by factors such as the presence of organic carbon.[8] Acidification of aqueous solutions has been shown to preserve some nitroaromatic compounds.[8]

Experimental Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) is a widely used technique to evaluate the thermal stability of compounds by measuring the heat flow associated with thermal transitions as a function of temperature.[9][10]

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

    • Seal the pan, often under an inert atmosphere like nitrogen, to prevent evaporation and oxidation.[10]

  • Instrument Setup:

    • Place the sample pan and a reference pan (usually empty) into the DSC cell.

    • Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition:

    • Run the temperature program and record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Analyze the resulting thermogram to identify exothermic or endothermic events.

    • An exothermic peak typically indicates decomposition. The onset temperature of this peak is a measure of the thermal stability.[7]

    • The area under the peak corresponds to the enthalpy of decomposition.

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation sample_prep Weigh sample into DSC pan and seal dsc_run Heat sample at a constant rate sample_prep->dsc_run dsc_record Record differential heat flow dsc_run->dsc_record data_analysis Analyze thermogram for exotherms dsc_record->data_analysis data_interp Determine decomposition onset temperature data_analysis->data_interp

Caption: Workflow for assessing thermal stability using Differential Scanning Calorimetry (DSC).

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently available in the public domain, this guide provides a comprehensive framework for its characterization. The predicted low aqueous solubility and potential for thermal degradation, common for this class of compounds, necessitate careful experimental evaluation. The detailed protocols for the shake-flask method and Differential Scanning Calorimetry offer robust starting points for researchers to generate the critical data needed for advancing the development of this compound as a potential therapeutic agent or research tool.

References

The Versatile Indole Nucleus: A Technical Guide to the Biological Activity of Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in modern drug discovery, demonstrating a remarkable breadth of biological activities. Its inherent ability to mimic endogenous molecules and interact with a diverse array of biological targets has established its significance in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of substituted indole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways to serve as a valuable resource for professionals engaged in the design and development of novel indole-based therapeutics.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Substituted indoles have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These range from the inhibition of crucial enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics and the induction of apoptosis.

Targeting Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[1]

Table 1: Anticancer Activity of Indole Derivatives Targeting Tubulin Polymerization

Compound ClassSpecific Compound ExampleCancer Cell LineActivity (IC50)Reference
Indole-acrylamideCompound 1 (Structure not shown)Huh7 (Hepatocellular Carcinoma)5.0 µM[2]
Indole-chalconeCompound 4 (Structure not shown)Various human cancer cell lines6 - 35 nM[2]
Sulfonamide-indoleCompound 18 (Structure not shown)Four human cancer cell lines0.24–0.59 μM[3]
Quinoline-indoleCompound 13 (Structure not shown)Various cancer cell lines2 - 11 nM[1]
Inhibition of Protein Kinases and Signaling Pathways

Dysregulation of protein kinase activity is a frequent event in cancer. Indole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like EGFR and downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[4][5]

Table 2: Anticancer Activity of Indole Derivatives Targeting Kinases and Signaling Pathways

Compound ClassTargetCancer Cell LineActivityReference
Pyrazolinyl-indolesEGFRLeukemia78.76% growth inhibition at 10 µM[5]
SpirooxindolesHER2/HER3MCF-73.88 - 5.83 µM[5]
Indole DerivativesNFkB/PI3/Akt/mTOR pathwayVariousMechanistic Target[4]
Induction of Apoptosis through Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Substituted indoles have been designed to inhibit these proteins, thereby promoting programmed cell death.

Table 3: Anticancer Activity of Indole Derivatives Targeting Bcl-2 Family Proteins

CompoundTarget(s)Activity (IC50)Reference
Compound 29 (Structure not shown)Bcl-2 / Mcl-17.63 µM / 1.53 µM[2]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant microbial strains presents a major global health challenge. Indole derivatives have demonstrated significant potential as novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6] Their mechanisms of action often involve the disruption of bacterial membranes, inhibition of biofilm formation, and interference with essential enzymes.[2][7]

Table 4: Antimicrobial Activity of Substituted Indole Derivatives

Compound ClassTarget Organism(s)Activity (MIC)Reference
Indole-derived thioureasGram-positive cocciSignificant inhibition[8]
Bis-indole agentsMultidrug-resistant bacteria (including A. baumannii)Potent activity[9]
Indole-triazole conjugatesVarious bacteria and fungiFavorable[10]
5-iodoindole, 3-methylindole, 7-hydroxyindoleExtensively drug-resistant Acinetobacter baumanniiPotent antimicrobial and antibiofilm activity[9]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[5][11]

Table 5: Anti-inflammatory Activity of Substituted Indole Derivatives

Compound ClassTarget(s)In Vitro/In Vivo ModelEffectReference
Indole-2-one and 7-aza-2-oxindole derivativesTNF-α, IL-6, COX-2, iNOSLPS-stimulated RAW264.7 macrophagesInhibition of pro-inflammatory mediators[12]
Ursolic acid-indole derivativesiNOS, COX-2, NF-κBLPS-induced RAW 264.7 cellsInhibition of NO production and pro-inflammatory cytokines[13]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesNO, IL-6, TNF-αLPS-induced RAW264.7 cellsInhibition of pro-inflammatory cytokine release[14]

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of indole derivatives against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test indole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the antimicrobial activity of indole derivatives.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) overnight at 37°C (for bacteria) or 25-30°C (for fungi). The cultures are then diluted to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test indole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilution: The compounds are serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole_Derivatives Substituted Indole Derivatives Indole_Derivatives->PI3K Inhibition Indole_Derivatives->Akt Inhibition Indole_Derivatives->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel substituted indole derivatives for their anticancer potential.

Anticancer_Screening_Workflow Synthesis Synthesis of Indole Derivatives Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability Active_Compounds Identification of Active Compounds Cell_Viability->Active_Compounds Mechanism_Study Mechanism of Action Studies Active_Compounds->Mechanism_Study Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis Target_ID Target Identification & Validation Mechanism_Study->Target_ID Target_ID->Lead_Optimization

References

Potential Therapeutic Targets of 4-Nitro-2-phenyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The specific derivative, 4-Nitro-2-phenyl-1H-indole, presents a unique chemical architecture that suggests significant potential for therapeutic applications. While direct biological data on the unsubstituted parent compound is limited, extensive research into its derivatives has unveiled a range of promising therapeutic targets. This technical guide consolidates the existing knowledge on the biological activities of this compound derivatives, providing insights into potential therapeutic avenues for the core compound. We present quantitative data from various studies, detailed experimental protocols for relevant assays, and visual representations of associated signaling pathways and research workflows to facilitate further investigation into this promising molecular scaffold.

Introduction

Indole derivatives are of profound interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neurological effects. The introduction of a nitro group at the 4-position and a phenyl group at the 2-position of the indole ring, as seen in this compound, significantly influences its electronic properties and steric configuration, making it a compelling candidate for targeted therapeutic development. Research into derivatives of this core structure has implicated its potential involvement in several key biological pathways, suggesting a broad spectrum of possible applications.

Potential Therapeutic Targets of this compound Derivatives

While the specific targets of the parent this compound are yet to be fully elucidated, studies on its derivatives have identified several key proteins and pathways that are likely modulated by this chemical class.

Anticancer Activity

Derivatives of the indole scaffold are widely recognized for their potent anticancer properties. The mechanisms of action are varied and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Several indole derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.

  • Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. While specific kinase targets for this compound are not yet identified, derivatives of similar structures have shown inhibitory activity against kinases crucial for cancer progression.

  • Apoptosis Induction: The introduction of the nitro-phenyl-indole scaffold can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 4-indole-2-arylaminopyrimidine have demonstrated significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests that the this compound core could be a valuable starting point for the development of novel anti-inflammatory agents.

Neurological and Receptor Modulation
  • Serotonin Receptor Antagonism: 4-Nitroindole sulfonamide derivatives have been identified as potent antagonists of the 5-HT2A and 5-HT2C serotonin receptors.[1] These receptors are implicated in a variety of neurological and psychiatric conditions, indicating a potential role for this compound derivatives in the treatment of these disorders.

  • Protease-Activated Receptor 4 (PAR-4) Antagonism: Substituted indoles have been developed as selective antagonists of PAR-4, a thrombin receptor involved in platelet activation and thrombosis.[2] This highlights a potential application for derivatives of this compound in the management of thrombotic diseases.

Quantitative Data on this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of the this compound scaffold, providing a comparative overview of their potency and selectivity.

Table 1: Anticancer Activity of Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indole-Chalcone Derivative Human Cancer Cell Lines (various)0.006 - 0.035[3]
Indole-Curcumin Derivative HeLa4[3]
3-methyl-2-phenyl-1H-indole (31a) A27802.2[4]
3-methyl-2-phenyl-1H-indole (31b) A27802.0[4]
Pyrazolo[4,3-b]indole (34) A549, HCT-116, MDA-MB-231, MCF-70.58 - 2.41[4]

Table 2: Receptor Antagonist Activity of 4-Nitroindole Derivatives

Compound SeriesTarget ReceptorIC50SelectivityReference
4-Nitroindole Sulfonamides 5-HT2A / 5-HT2C< 1 µMHigh for 5-HT2C[1]
ML354 (Nitroindole derivative) PAR-4140 nM71-fold vs PAR-1[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Receptor Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • This compound (or derivative) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration and calculate the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways relevant to the study of this compound.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity target_binding Target-Based Assays (e.g., Receptor Binding) cytotoxicity->target_binding enzyme_inhibition Enzyme Inhibition Assays target_binding->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar admet ADMET Profiling sar->admet animal_models Animal Models of Disease admet->animal_models toxicology Toxicology Studies animal_models->toxicology MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Indole Potential Inhibition by Indole Derivative Indole->Raf

References

A Comprehensive Review of Synthetic Routes to 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its myriad derivatives, 4-nitro-2-phenyl-1H-indole presents a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the nitro group at the 4-position offers a versatile handle for further functionalization, while the phenyl group at the 2-position contributes to the molecule's overall structural and electronic properties. This technical guide provides an in-depth review of the primary synthetic methodologies for obtaining this compound, complete with comparative data, detailed experimental protocols, and visual representations of the reaction pathways.

Key Synthetic Strategies

The synthesis of this compound can be approached through several established indole-forming reactions. The most prominent and theoretically viable methods include the Fischer indole synthesis, the Larock indole synthesis, and reductive cyclization methods. Each of these strategies offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, the logical starting materials would be (3-nitrophenyl)hydrazine and acetophenone.

Reaction Pathway:

The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[2]

Fischer_Indole_Synthesis 3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Phenylhydrazone Phenylhydrazone 3-Nitrophenylhydrazine->Phenylhydrazone Condensation Acetophenone Acetophenone Acetophenone->Phenylhydrazone Di-imine Intermediate Di-imine Intermediate Phenylhydrazone->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement This compound This compound Di-imine Intermediate->this compound Cyclization & -NH3

Figure 1: Fischer Indole Synthesis Pathway.

Experimental Protocol (General):

A general procedure for the Fischer indole synthesis involves the following steps:

  • Hydrazone Formation: (3-Nitrophenyl)hydrazine (1 equivalent) and acetophenone (1 equivalent) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for a specified time to form the corresponding phenylhydrazone.

  • Cyclization: The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid, at an elevated temperature.

  • Work-up and Purification: The reaction mixture is cooled and neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyphosphoric acid-100-1401-460-80[3] (analogous)
ZnCl₂Acetic Acid1182-650-70[4] (general)
H₂SO₄Ethanol784-840-60[2] (general)

Table 1: Comparison of Catalysts for Fischer Indole Synthesis.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed annulation reaction between a 2-haloaniline and a disubstituted alkyne.[5][6][7] To synthesize this compound, the starting materials would be a 2-halo-5-nitroaniline (e.g., 2-bromo-5-nitroaniline or 2-iodo-5-nitroaniline) and phenylacetylene.

Reaction Pathway:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and insertion of the alkyne. A subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the indole product.[6]

Larock_Indole_Synthesis 2-Halo-5-nitroaniline 2-Halo-5-nitroaniline Aryl-Pd(II) Complex Aryl-Pd(II) Complex 2-Halo-5-nitroaniline->Aryl-Pd(II) Complex Oxidative Addition Phenylacetylene Phenylacetylene Indole-Pd(II) Complex Indole-Pd(II) Complex Phenylacetylene->Indole-Pd(II) Complex Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Aryl-Pd(II) Complex Aryl-Pd(II) Complex->Indole-Pd(II) Complex Alkyne Insertion & Cyclization This compound This compound Indole-Pd(II) Complex->this compound Reductive Elimination This compound->Pd(0) Catalyst Cadogan_Sundberg_Reaction o-Nitrostyrene Derivative o-Nitrostyrene Derivative Nitroso Intermediate Nitroso Intermediate o-Nitrostyrene Derivative->Nitroso Intermediate P(OEt)3 N-Hydroxyindole N-Hydroxyindole Nitroso Intermediate->N-Hydroxyindole Intramolecular Cyclization This compound This compound N-Hydroxyindole->this compound P(OEt)3 Reductive_Cyclization 2-Nitro-β-styrylphenylamine 2-Nitro-β-styrylphenylamine Amino Intermediate Amino Intermediate 2-Nitro-β-styrylphenylamine->Amino Intermediate Reduction This compound This compound Amino Intermediate->this compound Intramolecular Cyclization

References

A Technical Guide to 2-Phenylindole Compounds: From Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylindole scaffold is a significant heterocyclic motif that forms the structural core of numerous pharmacologically active compounds. First documented in the 1930s, its synthesis was made possible by foundational reactions like the Fischer indole synthesis developed in 1883. While early work focused on chemical synthesis, the discovery of its derivatives' biological activities in the 1970s, particularly as estrogen receptor modulators, marked a turning point.[1] This led to the development of a class of nonsteroidal Selective Estrogen Receptor Modulators (SERMs), including drugs like zindoxifene and bazedoxifene.[2] More recently, the scaffold has been identified as a promising starting point for developing inhibitors of nitric oxide synthase (NOS) and NF-κB, highlighting its potential in anti-inflammatory and cancer-preventive therapies.[3] This guide provides an in-depth overview of the history, synthesis, and evolving applications of 2-phenylindole compounds, supported by detailed experimental protocols and quantitative data.

Historical Development

The journey of 2-phenylindole is intrinsically linked to the broader history of indole chemistry. The foundational method enabling its creation was the Fischer indole synthesis , first reported by Hermann Emil Fischer in 1883.[1][4][5] This acid-catalyzed cyclization of arylhydrazones with aldehydes or ketones provided a versatile route to the indole core.[4][5] While the parent indole was isolated earlier, specific documentation of 2-phenylindole appeared in chemical literature in the 1930s as synthetic techniques became more refined.[1]

A significant surge in interest occurred in the 1970s with the discovery that 2-phenylindole derivatives could modulate estrogen receptors, establishing them as a key nonsteroidal scaffold for SERMs.[1] Methodological advancements, especially the advent of palladium-catalyzed cross-coupling reactions in the 1990s, further expanded the synthetic toolkit, allowing for more efficient and diverse functionalization of the 2-phenylindole structure.[1]

Synthetic Methodologies

The synthesis of the 2-phenylindole core has evolved from classical, high-temperature acid-catalyzed reactions to modern, milder, and more efficient palladium-catalyzed methods.

Classical Synthesis: The Fischer Indole Synthesis

The most traditional and widely used method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[5] For the synthesis of the parent 2-phenylindole, phenylhydrazine and acetophenone are the typical starting materials.

The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[5] The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of an ammonia molecule, yields the final aromatic indole.[5][6]

Fischer_Indole_Synthesis_Workflow reactant reactant intermediate intermediate catalyst catalyst product product process process Phenylhydrazine Phenylhydrazine Hydrazone Acetophenone Phenylhydrazone Phenylhydrazine->Hydrazone Condensation (-H₂O) Acetophenone Acetophenone Acetophenone->Hydrazone Condensation (-H₂O) Product 2-Phenylindole Hydrazone->Product Cyclization (-NH₃) Acid Acid Catalyst (e.g., ZnCl₂, PPA) Acid->Hydrazone Catalyzes Acid->Product

Caption: General workflow for the Fischer indole synthesis of 2-phenylindole.

Mechanism of Fischer Indole Synthesis

The reaction mechanism proceeds through several key steps, as illustrated in the diagram below. Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[5]

Fischer_Mechanism step step rearrangement rearrangement final_step final_step A 1. Phenylhydrazone Formation B 2. Tautomerization to Ene-hydrazine A->B H⁺ C 3. [3,3]-Sigmatropic Rearrangement B->C Heat D 4. Aromatization C->D E 5. Cyclization (Aminal Formation) D->E H⁺ F 6. Elimination of Ammonia E->F -NH₃ G Aromatic Indole Product F->G

Caption: Key mechanistic steps of the Fischer indole synthesis.

Modern Synthetic Approaches: Palladium-Catalyzed Reactions

To overcome the often harsh conditions of the Fischer synthesis, modern methods have been developed. One-pot palladium-catalyzed reactions offer milder conditions and broader substrate scope. A notable example is the Sonogashira-type alkynylation followed by a base-assisted cycloaddition.[3] This approach involves the coupling of a 2-haloaniline with a terminal alkyne (like phenylacetylene) to form a diaryl alkyne intermediate, which then cyclizes to the 2-phenylindole derivative.[3][7]

Biological Activity and Drug Development

The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, appearing in multiple classes of therapeutic agents.

Selective Estrogen Receptor Modulators (SERMs)

2-Phenylindole is the parent structure for a significant group of nonsteroidal SERMs.[8] These compounds, including zindoxifene, bazedoxifene, and pipendoxifene, exhibit tissue-selective estrogenic and antiestrogenic effects, making them valuable for conditions like osteoporosis and hormone-dependent cancers.[2][8]

Nitric Oxide Synthase (NOS) and NF-κB Inhibition

More recent research has identified 2-phenylindole as a modest inhibitor of nitric oxide (NO) production and the NF-κB signaling pathway, both of which are crucial in inflammation and cancer.[3][9] This discovery has opened a new avenue for drug development, aiming to create more potent anti-inflammatory and cancer-preventive agents based on this scaffold.[9] A 2012 study systematically explored derivatives of 2-phenylindole to optimize this activity.[3]

Drug_Development_Tree cluster_serm SERMs cluster_inflam Anti-Inflammatory / Cancer Preventive core core class class drug drug target target Core 2-Phenylindole Scaffold SERM Estrogen Receptor Modulators Core->SERM Inhibitor NOS / NF-κB Inhibitors Core->Inhibitor Bazedoxifene Bazedoxifene SERM->Bazedoxifene Zindoxifene Zindoxifene SERM->Zindoxifene Lead Lead Compounds (e.g., 10at) Inhibitor->Lead

Caption: Drug development pathways originating from the 2-phenylindole core.

Quantitative Data Summary

The following table summarizes the inhibitory activities of 2-phenylindole and some of its derivatives against nitrite production (an indicator of NOS activity) and NF-κB. The data is extracted from a study aimed at developing novel anti-inflammatory and cancer-preventive agents.[3][9]

CompoundStructureNitrite Inhibition IC₅₀ (μM)[3][9]NF-κB Inhibition IC₅₀ (μM)[3][9]
1 (2-Phenylindole)2-phenyl-1H-indole38.1 ± 1.825.4 ± 2.1
5 2-phenyl-1H-indole-3-carbaldehyde oxime4.4 ± 0.56.9 ± 0.8
7 2-phenyl-1H-indole-3-carbonitrile4.8 ± 0.48.5 ± 2.0
10at 6-(6-methoxynaphthalen-2-yl)-1H-indole> 500.6 ± 0.2

Key Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole (Zinc Chloride Method)

This protocol is adapted from established procedures for the Fischer indole synthesis.[10][11]

Materials:

  • Acetophenone phenylhydrazone (0.25 mole)

  • Anhydrous zinc chloride, powdered (250 g)

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Sand (optional, to prevent solidification)

  • 1 L beaker, oil bath, stirring rod, filtration apparatus

Procedure:

  • Preparation of Hydrazone: Prepare acetophenone phenylhydrazone by warming an equimolar mixture of acetophenone and phenylhydrazine on a steam cone for 1 hour. Dissolve the hot mixture in minimal 95% ethanol and allow to crystallize.[10]

  • Reaction Setup: In a 1 L beaker, intimately mix 53 g (0.25 mole) of acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.[10]

  • Cyclization: Immerse the beaker in an oil bath preheated to 170°C. Stir the mixture vigorously by hand. The mass will become liquid within 3-4 minutes, and white fumes will evolve.[10]

  • Workup: Remove the beaker from the bath and continue stirring for 5 minutes. To prevent the mixture from solidifying into a hard mass, thoroughly stir in 200 g of clean sand.[10]

  • Isolation: Allow the mixture to cool. Digest the solid overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc chloride.[10]

  • Purification: Filter the crude solid (sand and 2-phenylindole). Boil the collected solids with 600 mL of 95% ethanol. Decolorize the hot solution with activated charcoal (Norit) and filter while hot.[10]

  • Crystallization: Allow the ethanol filtrate to cool to room temperature to crystallize the 2-phenylindole. Collect the crystals by filtration and wash with small portions of cold ethanol. A second crop can be obtained by concentrating the mother liquor.[10]

  • Yield: The typical yield is 35–39 g (72–80%). The product should have a melting point of 188–189°C.[10]

Protocol 2: Modern One-Pot Synthesis of N-Substituted 2-Phenylindoles (Palladium-Catalyzed)

This protocol is based on the Sonogashira coupling and cyclization methodology.[7]

Materials:

  • N-substituted-2-bromoaniline or N-substituted-2-iodoaniline (0.75 mmol)

  • Phenylacetylene (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.025 mmol)

  • Copper(I) iodide (CuI) (0.055 mmol)

  • Triethylamine (2 mmol)

  • Anhydrous DMF (5 mL)

  • Sealed tube, magnetic stirrer

Procedure:

  • Reaction Setup: In a sealed tube, combine the N-substituted-2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg), CuI (10 mg), triethylamine (0.28 mL), phenylacetylene (0.16 mL), and DMF (5 mL).[7]

  • Reaction: Seal the tube and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 2-phenylindole.[7]

  • Yield: Yields for this method are typically in the range of 70-76% for substrates like N-benzyl-2-haloaniline.[7]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-2-phenyl-1H-indole is a heterocyclic compound featuring an indole core structure, which is a prevalent motif in numerous natural products and pharmacologically active molecules. The presence of the nitro group and the phenyl substituent makes it a valuable intermediate for the synthesis of more complex derivatives in drug discovery and materials science. This document provides detailed protocols for the chemical synthesis of this compound, targeting researchers and professionals in organic synthesis and drug development. The primary methods covered include the classical Fischer indole synthesis and a modern palladium-catalyzed approach.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several established chemical reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The most common strategies are the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a hydrazone, and various palladium-catalyzed reactions that offer alternative pathways through C-N bond formation.

Logical Workflow for Synthesis

synthesis_workflow cluster_start Starting Materials Selection cluster_reaction Reaction & Cyclization cluster_purification Purification & Isolation cluster_product Final Product SM1 Route 1: (3-Nitrophenyl)hydrazine + Acetophenone R1 Fischer Indole Synthesis (Acid Catalyst, Heat) SM1->R1 SM2 Route 2: 2-Bromo-5-nitroaniline + Phenylacetylene R2 Sonogashira Coupling followed by Pd-catalyzed Cyclization SM2->R2 P Work-up & Column Chromatography R1->P R2->P FP This compound P->FP

Caption: General workflow for synthesizing this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for common synthetic routes to this compound and related structures.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis(3-Nitrophenyl)hydrazine, AcetophenonePolyphosphoric Acid (PPA)-100-1201-3~70-85[1]
Fischer Indole SynthesisPhenylhydrazine, 4-NitroacetophenoneGlacial Acetic AcidEthanolReflux3-5~72[1][2]
Nucleophilic Substitution3-Nitroaniline, α-Bromoacetophenone-EthanolReflux4-6ModerateGeneral
Pd-Catalyzed Cyclizationβ-(2-Amino-5-nitrophenyl)-β-methoxystyrenePdCl₂(PPh₃)₂DMF10012Good[3]

Note: Yields are highly dependent on specific reaction conditions and purification techniques. The data presented is illustrative of typical outcomes.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from (3-nitrophenyl)hydrazine and acetophenone using polyphosphoric acid as the catalyst. This is a classic and effective one-pot method.[1][4]

Reaction Scheme:

fischer_synthesis cluster_intermediate Intermediate cluster_product Product R1 3-Nitrophenylhydrazine I1 Hydrazone R1->I1 + Acetophenone R2 Acetophenone P1 This compound I1->P1 PPA, Heat (-NH3)

Caption: Fischer indole synthesis pathway.

Materials:

  • (3-Nitrophenyl)hydrazine

  • Acetophenone

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-nitrophenyl)hydrazine (1.0 eq).

  • Reagent Addition: Add acetophenone (1.1 eq) to the flask.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture can be stirred effectively (approx. 10-15 times the weight of the hydrazine).

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70 °C. Carefully and slowly pour the warm mixture onto crushed ice with stirring.

  • Neutralization: A solid precipitate should form. Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Filter the crude solid product. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Protocol 2: Palladium-Catalyzed Synthesis (Conceptual)

Modern synthetic methods often employ transition-metal catalysis. A plausible route is the reductive cyclization of a β-nitrostyrene derivative, which can be formed from an appropriate aniline precursor.[3]

Reaction Scheme:

pd_catalyzed_synthesis cluster_reactants Precursor cluster_product Product R1 o-Nitrostyrene derivative P1 This compound R1->P1 Pd Catalyst, CO surrogate Reductive Cyclization

Caption: Palladium-catalyzed reductive cyclization pathway.

Materials:

  • A suitable β-nitrostyrene precursor, such as 1-nitro-2-(1-phenylvinyl)benzene with a nitro group at the appropriate position on the benzene ring.

  • Palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 5 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10 mol%)

  • CO surrogate (e.g., Phenyl formate, 2.0 eq)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Solvent (e.g., Anhydrous DMF or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or a glass pressure tube, add the β-nitrostyrene precursor (1.0 eq), palladium catalyst (0.05 eq), and ligand (0.10 eq).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add the anhydrous solvent via syringe, followed by the base and the CO surrogate.

  • Heating: Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel to isolate the this compound.

References

Application Notes and Protocols for 4-Nitro-2-phenyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Nitro-2-phenyl-1H-indole and its derivatives in medicinal chemistry. The document is structured to offer insights into its synthesis, and its applications as an anticancer agent, a 5-HT2A receptor antagonist, and a tyrosinase inhibitor. Detailed experimental protocols and quantitative data for related compounds are provided to guide further research and development.

Synthesis of this compound Derivatives

The synthesis of 2-phenyl-1H-indole derivatives can be achieved through various established methods, with the Fischer indole synthesis being a prominent route. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the synthesis of this compound, a plausible approach would involve the use of (4-nitrophenyl)hydrazine and acetophenone.

Protocol: Fischer Indole Synthesis of a 2-Phenyl-1H-indole Derivative

This protocol describes a general procedure for the synthesis of a 2-phenyl-1H-indole derivative, which can be adapted for the synthesis of this compound.

Materials:

  • Substituted phenylhydrazine (e.g., (4-nitrophenyl)hydrazine)

  • Substituted acetophenone (e.g., acetophenone)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric Acid

  • Ice

  • Beakers and Flasks

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus

Procedure:

  • In a conical flask, dissolve the substituted phenylhydrazine (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted acetophenone (1 equivalent) and stir the mixture at room temperature for 15 minutes.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Gently warm the reaction mixture on a water bath for 15-20 minutes.

  • Cool the mixture in an ice bath to induce crystallization of the corresponding phenylhydrazone.

  • Collect the crude hydrazone crystals by filtration and dry them.

  • For the cyclization step, add the dried phenylhydrazone to polyphosphoric acid.

  • Heat the mixture under strongly acidic conditions to facilitate the ring closure to the indole.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid, which is the crude 2-phenyl-1H-indole derivative, by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Fischer Indole Synthesis

cluster_synthesis Fischer Indole Synthesis start Start reactants Substituted Phenylhydrazine + Substituted Acetophenone + Ethanol + Acetic Acid start->reactants hydrazone_formation Warm on Water Bath (Formation of Phenylhydrazone) reactants->hydrazone_formation crystallization Cool in Ice Bath (Crystallization) hydrazone_formation->crystallization filtration1 Filter and Dry (Isolate Phenylhydrazone) crystallization->filtration1 cyclization Add to Polyphosphoric Acid and Heat (Cyclization) filtration1->cyclization precipitation Pour onto Crushed Ice (Precipitation) cyclization->precipitation filtration2 Filter and Purify (Isolate Indole Derivative) precipitation->filtration2 end_product This compound Derivative filtration2->end_product

Caption: Workflow for the synthesis of a 2-phenyl-1H-indole derivative.

Application as an Anticancer Agent

Derivatives of 2-phenyl-1H-indole have demonstrated promising anticancer activities against various cancer cell lines. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: Anticancer Activity of 2-Phenylindole Derivatives

Disclaimer: The following data is for 2-phenylindole derivatives and not specifically for this compound, for which specific data was not found in the reviewed literature.

Compound IDCancer Cell LineIC50 (µM)Reference
2-Phenylindole Derivative 1B16F10 (Murine Melanoma)23.81[1]
2-Phenylindole Derivative 2A549 (Human Lung Cancer)> 400[1]
2-Phenylindole Derivative 3MDA-MB-231 (Human Breast Cancer)16.18[1]

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro cytotoxicity of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathway: EGFR Signaling in Cancer

Many anticancer agents, including some indole derivatives, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, survival, and metastasis.

cluster_pathway EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway dimerization->pi3k_akt_mtor proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation apoptosis Inhibition of Apoptosis pi3k_akt_mtor->apoptosis inhibitor This compound (Potential Inhibitor) inhibitor->egfr Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition point.

Application as a 5-HT2A Receptor Antagonist

Derivatives of 4-nitroindole have been investigated as antagonists of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor involved in various neurological processes. Antagonism of this receptor is a therapeutic strategy for conditions like schizophrenia and depression.

Quantitative Data: 5-HT2A Receptor Binding Affinity

Disclaimer: The following data is for a series of 4-nitroindole sulfonamide derivatives and not specifically for this compound.

Compound ClassReceptorIC50Reference
4-Nitroindole Sulfonamides5-HT2A< 1 µM[2]

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of a test compound to the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]-Ketanserin)

  • Test compound (this compound derivative)

  • Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist like Ketanserin)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filtration apparatus (cell harvester with glass fiber filters)

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value from a competition binding curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled receptor that, upon activation, initiates a signaling cascade leading to the mobilization of intracellular calcium.[3]

cluster_pathway 5-HT2A Receptor Signaling Pathway serotonin Serotonin ht2a 5-HT2A Receptor serotonin->ht2a gq Gq/G11 Protein ht2a->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation antagonist This compound (Antagonist) antagonist->ht2a Blocks

Caption: 5-HT2A receptor signaling cascade and the antagonistic action.

Application as a Tyrosinase Inhibitor

Indole derivatives have been explored as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Tyrosinase inhibitors are of interest for the treatment of hyperpigmentation and in the cosmetics industry for skin whitening.

Quantitative Data: Tyrosinase Inhibition by Indole Derivatives

Disclaimer: The following data is for an indole-containing nitrophenylpiperazine derivative and not specifically for this compound.

Compound IDEnzymeIC50 (µM)Reference
Indole-Nitrophenylpiperazine DerivativeMushroom Tyrosinase72.55[3]

Protocol: Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to measure the inhibitory activity of a compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase solution

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the potassium phosphate buffer, varying concentrations of the test compound, and the tyrosinase enzyme solution. Include a control with the solvent instead of the test compound.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance of the wells at a wavelength of approximately 475 nm (for the formation of dopachrome) in a kinetic mode for a set duration (e.g., 20-30 minutes).

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value can be calculated from the dose-response curve.

Mechanism of Tyrosinase Inhibition

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, primarily by interacting with the copper ions in the active site of the enzyme.

cluster_mechanism Mechanism of Tyrosinase Inhibition tyrosinase Tyrosinase Enzyme (with Copper ions) product Dopachrome (Colored Product) tyrosinase->product Catalyzes conversion substrate L-DOPA (Substrate) substrate->tyrosinase Binds to active site inhibitor This compound (Inhibitor) inhibitor->tyrosinase Binds and Inhibits

Caption: General mechanism of tyrosinase inhibition.

References

Application Note: Protocol for Determining the Cytotoxicity of Nitroindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroindole derivatives are a class of heterocyclic compounds recognized for their potential as anticancer agents.[1][2] Their mechanisms of action often involve inducing apoptosis (programmed cell death) and cell cycle arrest, sometimes through the generation of reactive oxygen species (ROS) or by stabilizing G-quadruplex structures in oncogene promoters like c-Myc.[1][3] Evaluating the cytotoxic potential of novel nitroindole compounds is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a representative nitroindole compound, designated NI-1, using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound on cultured cancer cells.

Materials and Reagents

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Nitroindole test compound (NI-1)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or acidic SDS solution)[5]

  • Sterile 96-well flat-bottom cell culture plates[6]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

Procedure

Step 1: Cell Seeding

  • Culture the selected cancer cell lines until they reach approximately 80-90% confluency.

  • Wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete culture medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.[7]

Step 2: Compound Treatment

  • Prepare a 10 mM stock solution of the nitroindole compound (NI-1) in sterile DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of NI-1 to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells (represents 100% viability).

    • Untreated Control: Cells in complete culture medium only.

    • Blank Control: Wells containing culture medium but no cells, to measure background absorbance.

  • Incubate the plate for an additional 48 to 72 hours.[7]

Step 3: MTT Assay

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6][8]

  • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

  • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]

  • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

Step 4: Data Acquisition

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

1. Calculation of Cell Viability The percentage of cell viability is calculated relative to the vehicle control.

  • Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

2. IC50 Determination The IC50 value is the concentration of the compound that inhibits cell viability by 50%.[9]

  • Plot the % Cell Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[10]

  • The IC50 value is determined from the curve as the concentration corresponding to 50% viability. This can be calculated using software such as GraphPad Prism, Origin, or specialized Excel add-ins.[9][11]

Example Data

The following table summarizes hypothetical IC50 values for the nitroindole compound NI-1 against three different human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 of NI-1 (µM)
HeLaCervical Cancer8.2
A549Non-Small Cell Lung Cancer15.5
MCF-7Breast Cancer21.3

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate (5,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat Cells with Serial Dilutions of Nitroindole Compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution to Dissolve Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 Value read->calculate end End calculate->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Signaling Pathway Diagram

Some nitroindole compounds exert their cytotoxic effects by inducing apoptosis through the generation of Reactive Oxygen Species (ROS).[1][3]

G compound Nitroindole Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cytc Cytochrome c Release bax->cytc bcl2 Bcl-2/Bcl-xL bcl2->bax apaf Apoptosome Formation (Apaf-1, Caspase-9) cytc->apaf cas3 Caspase-3 Activation apaf->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: ROS-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols: 4-Nitro-2-phenyl-1H-indole in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and serves as a crucial building block in medicinal chemistry. Derivatives of indole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Within this class, 2-phenyl-1H-indole derivatives have attracted significant attention, and the introduction of a nitro group to this scaffold is often associated with enhanced biological activity.

This document provides detailed application notes and protocols for the investigation of 4-Nitro-2-phenyl-1H-indole and its analogs in antibacterial research. While specific comprehensive studies on the 4-nitro isomer are limited in publicly available literature, the information presented herein is based on the established antibacterial potential of closely related nitro-2-phenyl-indole derivatives. These notes are intended to guide researchers in evaluating the antibacterial efficacy of this class of compounds. The significance of the nitro group in the antibacterial action of similar compounds has been noted, suggesting that this compound is a promising candidate for further investigation.

Data Presentation: Antibacterial Activity of Structurally Related Nitro-Indole Derivatives

The following tables summarize the antibacterial activity of various indole derivatives, including those with nitro substitutions, against a panel of Gram-positive and Gram-negative bacteria. This data is provided to offer a comparative baseline for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Nitro-2-phenyl-indole Analogs para-nitro substituted 2-phenyl-1H-indoleEnterobacter sp.< 100[1]
3-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)indolin-2-oneBacillus subtilis19.6[2]
Staphylococcus aureus22.5[2]
Indole-Thiadiazole Conjugates 2-phenyl-indole derivative with nitro groupGram-negative bacteriaModerate Activity[3]
Other Indole Derivatives Indole-thiadiazole (2h)Staphylococcus aureus6.25[4]
Indole-triazole (3d)Staphylococcus aureus6.25[4]

Table 2: Zone of Inhibition for Indole Derivatives

Compound ClassDerivative ExampleBacterial StrainConcentrationZone of Inhibition (mm)Reference
Indole-modified Pyrazolo-pyridines Compound 4aK. pneumoniae ATCC292122 mg/mL12.00 ± 0.10[5]
S. aureus ATCC259232 mg/mL14.20 ± 0.05[5]
P. aeruginosa ATCC101452 mg/mL11.0 ± 0.09[5]
Compound 4cK. pneumoniae ATCC292122 mg/mL7.0 ± 0.10[5]
S. aureus ATCC259232 mg/mL4.5 ± 0.00[5]
P. aeruginosa ATCC101452 mg/mL8.5 ± 0.00[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound (or analog)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few well-isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. b. Incubate the broth culture at 37°C for 2-6 hours until it reaches the log phase of growth. c. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 50 µL of the diluted compound.

  • Inoculation and Incubation: a. To each well containing the compound dilution, add 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL. b. Include a positive control (broth with bacteria and no compound) and a negative control (broth only). Also, include a solvent control (broth with bacteria and the highest concentration of DMSO used). c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Disc Diffusion (Kirby-Bauer) Assay for Zone of Inhibition

This protocol describes the method to assess the antibacterial activity of this compound by measuring the zone of growth inhibition.

Materials:

  • This compound (or analog)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Solvent for compound dissolution (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1. b. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure a uniform bacterial lawn.

  • Application of Compound: a. Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). b. Impregnate sterile filter paper discs with a specific volume of the compound solution (e.g., 10 µL). c. Allow the solvent to evaporate completely from the discs in a sterile environment.

  • Incubation: a. Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plates. b. Place a standard antibiotic disc as a positive control and a disc impregnated with the solvent alone as a negative control. c. Gently press the discs to ensure complete contact with the agar surface. d. Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: a. After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters (mm). b. The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Visualizations

Experimental Workflow for Antibacterial Screening

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disc Disc Diffusion Assay Compound This compound Stock Solution SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution DiscPrep Impregnate Discs Compound->DiscPrep Bacteria Bacterial Culture (Log Phase) Inoculation_MIC Inoculation Bacteria->Inoculation_MIC Lawn Prepare Bacterial Lawn on MHA plate Bacteria->Lawn SerialDilution->Inoculation_MIC Incubation_MIC Incubation (18-24h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value Incubation_MIC->Read_MIC Placement Place Discs on Agar Lawn->Placement DiscPrep->Placement Incubation_Disc Incubation (18-24h, 37°C) Placement->Incubation_Disc MeasureZone Measure Zone of Inhibition Incubation_Disc->MeasureZone mechanism_of_action cluster_cell Bacterial Cell Compound This compound (Pro-drug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., NO, Nitroso radicals) Nitroreductase->ReactiveSpecies DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Protein_Damage Protein Dysfunction ReactiveSpecies->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ReactiveSpecies->Lipid_Peroxidation CellDeath Bacterial Cell Death DNA_Damage->CellDeath Protein_Damage->CellDeath Lipid_Peroxidation->CellDeath

References

N-Alkylation of 2-Phenylindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 2-phenylindole, a core scaffold in many biologically active compounds. The protocols outlined below offer various methodologies, including conventional heating with strong bases, phase-transfer catalysis, and microwave-assisted synthesis, to accommodate a range of laboratory settings and substrate requirements.

Introduction

The indole nucleus, particularly 2-phenylindole, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. N-alkylation of the indole nitrogen is a common strategy to modulate the biological and physicochemical properties of these molecules, such as solubility, metabolic stability, and receptor-binding affinity. This application note details reliable and reproducible methods for this crucial transformation.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes quantitative data from various N-alkylation procedures for 2-phenylindole and related indoles, providing a comparative overview of different reaction conditions and their efficiencies.

MethodAlkylating AgentBaseSolvent(s)Catalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference
Method 1: Strong Base Methyl IodideNaHDMF or THFNoneRT-94[1]
Benzyl BromideNaHDMF or THFNoneRT-low[1]
Propargyl BromideNaHDMF or THFNoneRT-low[1]
Prenyl BromideNaHDMF or THFNoneRT-low[1]
Cyclopropylmethyl BromideNaHDMFNone0 to RT16-[2]
Method 2: PTC Alkyl Sulfates/Iodides/Bromides50% aq. NaOHBenzeneBu₄N⁺HSO₄⁻--78-98[3]
Dimethyl Sulfate50% aq. NaOHMonochlorobenzeneNone60-621.5-[4]
Method 3: Microwave PhenylacetylenePyrrolidineWaterNone2000.554[5]
Phenacyl BromidesNaHCO₃None (Solid-state)None-< 1 min50-56[6]

Experimental Workflow

The general workflow for the N-alkylation of 2-phenylindole is depicted below. The process involves the deprotonation of the indole nitrogen followed by nucleophilic attack on the alkylating agent.

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 2_Phenylindole 2-Phenylindole Reaction_Vessel Reaction Setup (Inert Atmosphere) 2_Phenylindole->Reaction_Vessel Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Alkyl-2-phenylindole Purification->Product

General workflow for N-alkylation of 2-phenylindole.

Experimental Protocols

Method 1: N-Alkylation using a Strong Base (Sodium Hydride)

This protocol is a widely used method for the N-alkylation of indoles, employing a strong base to deprotonate the indole nitrogen.

Materials:

  • 2-Phenylindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-phenylindole (1.0 eq.) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution.

  • Stir the resulting mixture at 0 °C for 20-30 minutes.

  • Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).[2]

  • Wash the combined organic layers with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkylated 2-phenylindole.

Note: The yields for this reaction can be high, such as 94% for N-methylation with methyl iodide.[1] However, for other alkylating agents like benzyl, propargyl, and prenyl bromides, lower yields may be obtained due to the formation of 1,3-disubstituted indole derivatives.[1]

Method 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical alternative, particularly for large-scale synthesis, by avoiding the need for anhydrous solvents and strong, hazardous bases.

Materials:

  • 2-Phenylindole

  • Alkylating agent (e.g., dimethyl sulfate, alkyl bromide)

  • 50% aqueous sodium hydroxide (NaOH)

  • Benzene or Monochlorobenzene

  • Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) or other phase-transfer catalyst

  • Deionized water

Procedure:

  • To a stirred suspension of 2-phenylindole (1.0 eq.) in benzene, add 50% aqueous sodium hydroxide and a catalytic amount of tetrabutylammonium hydrogen sulfate.[3]

  • Alternatively, suspend 2-phenylindole in monochlorobenzene and add 50% aqueous sodium hydroxide.[4]

  • Heat the mixture to 60-62 °C.[4]

  • Add the alkylating agent (e.g., dimethyl sulfate, 1.1-1.3 eq.) dropwise to the heated mixture while maintaining the temperature.[4]

  • Stir the reaction vigorously for an additional 45 minutes to 1.5 hours or until completion.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, and wash it with water until neutral.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield the N-alkylated product. Further purification can be performed by recrystallization or column chromatography if necessary.

Note: This method has been reported to produce 1-alkylindoles in high yields of 78-98%.[3]

Method 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields and cleaner reaction profiles.

Materials:

  • 2-Phenylindole (or its precursor 2-(phenylethynyl)aniline)

  • Pyrrolidine (as a base and reactant promoter)

  • Water

  • Microwave reactor

Procedure for cycloisomerization to N-alkylated indole:

  • In a microwave-safe vessel, combine 2-(phenylethynyl)aniline (1.0 eq.), water, and pyrrolidine (2.0 eq.).[5]

  • Seal the vessel and heat the mixture to 200 °C using microwave irradiation for 30 minutes.[5]

  • After cooling, extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography to obtain the desired N-substituted 2-phenylindole.

Note: While this specific example involves a cycloisomerization, microwave assistance is broadly applicable to the direct N-alkylation of 2-phenylindole with various alkyl halides in the presence of a suitable base and solvent. A solvent-free approach using phenacyl bromides and sodium bicarbonate under microwave irradiation has also been reported for the synthesis of 2-arylindoles.[6]

References

Application Notes and Protocols for the Evaluation of 4-Nitro-2-phenyl-1H-indole as a Potential PAR-4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the evaluation of 4-Nitro-2-phenyl-1H-indole as a Protease-Activated Receptor 4 (PAR-4) antagonist. The following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals to investigate the potential PAR-4 inhibitory activity of this compound, based on established methodologies for similar indole-based PAR-4 antagonists.

Introduction

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in thrombosis, inflammation, and various cellular signaling processes.[1][2] PAR-4, in particular, is a key thrombin receptor on human platelets, making it an attractive target for the development of novel antiplatelet therapies.[1][3][4] The unique activation mechanism of PAR-4, which requires higher concentrations of thrombin and results in sustained signaling compared to PAR-1, suggests that its inhibition could offer a safer antithrombotic profile with a reduced risk of bleeding.[3]

Indole-based scaffolds have emerged as a promising class of PAR-4 antagonists.[1][2][3][5][6] This document outlines the theoretical framework and detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound as a potential PAR-4 antagonist. The provided methodologies are based on standard assays used in the field of PAR-4 research.

PAR-4 Signaling Pathway

Activation of PAR-4 by proteases such as thrombin initiates a signaling cascade that is pivotal in platelet activation and aggregation. The process begins with the proteolytic cleavage of the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation leads to the coupling of Gαq and Gα12/13 proteins, triggering downstream signaling events. The Gαq pathway stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, a key event in platelet activation.

PAR4_Signaling_Pathway thrombin Thrombin PAR4 PAR-4 thrombin->PAR4 Cleavage & Activation Gq Gαq PAR4->Gq Activation PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Gq->PLC Activation Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulation Platelet_Activation Platelet Activation & Aggregation Ca_ER->Platelet_Activation Leads to

Caption: Simplified PAR-4 signaling pathway in platelets.

Quantitative Data of a Reference Indole-based PAR-4 Antagonist

To provide a benchmark for the evaluation of this compound, the following table summarizes the reported biological activity of ML354 ((1-methyl-5-nitro-3-phenyl-1H-indole-2-methanol)), a well-characterized indole-based PAR-4 antagonist.[3][6][7]

CompoundTargetAssayIC50Selectivity vs. PAR-1Reference
ML354 PAR-4PAC-1 fluorescent αIIbβ3 activation140 nM71-fold[3][5]
ML354 PAR-4PAR4-AP-induced human platelet aggregation140 nM-[7]

Experimental Protocols

The synthesis of this compound can be achieved through various established methods for indole synthesis. One common approach is the Fischer indole synthesis.

Materials:

  • 4-Nitrophenylhydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation:

    • Dissolve 4-nitrophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

    • Add acetophenone (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude hydrazone by recrystallization or column chromatography.

  • Cyclization (Fischer Indole Synthesis):

    • Add the purified hydrazone to polyphosphoric acid preheated to 80-100 °C.

    • Stir the mixture at this temperature for 1-2 hours, monitoring by TLC.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following protocols describe two key assays to determine the PAR-4 antagonist activity of this compound: a platelet aggregation assay and a calcium mobilization assay.

1. Platelet Aggregation Assay

This assay measures the ability of the test compound to inhibit platelet aggregation induced by a PAR-4 activating peptide (PAR-4 AP).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Collect Human Blood (Sodium Citrate) prp Prepare Platelet-Rich Plasma (PRP) (Centrifugation) blood->prp incubation Incubate PRP with This compound or Vehicle (DMSO) prp->incubation stimulation Stimulate with PAR-4 Agonist Peptide (e.g., AYPGKF-NH₂) incubation->stimulation measurement Measure Light Transmittance (Aggregometer) stimulation->measurement plot Plot Dose-Response Curve measurement->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for the platelet aggregation assay.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% Sodium citrate solution

  • PAR-4 activating peptide (e.g., AYPGKF-NH₂)

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

Procedure:

  • PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP, which is used as a blank.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm PRP samples to 37 °C for 10 minutes.

    • Add various concentrations of this compound or vehicle (DMSO) to the PRP and incubate for 10-15 minutes at 37 °C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of PAR-4 AP.

    • Record the change in light transmittance for 5-10 minutes. Maximum aggregation is defined as 100% light transmittance (using PPP as reference), and baseline is 0% (using PRP).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

2. Calcium Mobilization Assay

This assay measures the inhibition of intracellular calcium release in response to PAR-4 activation in a cell-based system.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis cells Seed PAR-4 expressing cells (e.g., HEK293-PAR4) in 96-well plates dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cells->dye_loading compound_add Add this compound or Vehicle (DMSO) dye_loading->compound_add agonist_add Add PAR-4 Agonist Peptide compound_add->agonist_add fluorescence_read Measure Fluorescence Kinetics (Plate Reader) agonist_add->fluorescence_read response_curve Generate Dose-Response Curve fluorescence_read->response_curve ic50_calc Calculate IC50 Value response_curve->ic50_calc

Caption: Workflow for the calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing human PAR-4 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • PAR-4 activating peptide

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture PAR-4 expressing cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37 °C in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Measurement:

    • Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at 37 °C.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject the PAR-4 AP into the wells while continuously recording the fluorescence signal over time to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the investigation of this compound as a potential PAR-4 antagonist. By following these established methodologies, researchers can systematically synthesize, purify, and characterize the biological activity of this and other novel indole-based compounds. The successful identification and characterization of new PAR-4 antagonists could pave the way for the development of safer and more effective antiplatelet therapies for the treatment and prevention of thrombotic diseases.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. Indole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways, offering therapeutic potential for various inflammatory conditions.[2] This document provides detailed protocols for assessing the anti-inflammatory activity of novel indole derivatives using established in vitro and in vivo models.

Key Inflammatory Signaling Pathways

A thorough understanding of the molecular mechanisms underlying inflammation is crucial for the rational design and evaluation of novel anti-inflammatory agents. Two of the most critical pathways in inflammation are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[3][4][5] It is activated by a wide range of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6][7] This allows the freed NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus DNA DNA NFkB_nucleus->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

NF-κB Signaling Pathway Diagram.

MAPK Signaling Pathway

The MAPK signaling pathways are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[8][9] In mammals, the main MAPK subfamilies involved in inflammation are ERK, p38, and JNK. These pathways are typically organized as a three-tiered kinase cascade, consisting of a MAPKKK, a MAPKK, and the MAPK itself.[8][9] Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of transcription factors that regulate the expression of pro-inflammatory genes.[9]

In Vitro Anti-inflammatory Assays

In vitro assays provide a controlled environment to screen and characterize the anti-inflammatory potential of indole derivatives.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Lipopolysaccharide (LPS) stimulates murine macrophage cell lines, such as RAW 264.7, to produce nitric oxide (NO), a key inflammatory mediator.[10][11][12] The anti-inflammatory activity of test compounds is determined by their ability to inhibit this NO production. NO is unstable and quickly converts to nitrite in the culture medium, which can be quantified using the Griess reagent.[13][14]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[15][16] Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.[17][18]

  • Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours.[14]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.[11][14]

  • Nitrite Quantification:

    • Collect 100 µL of the cell culture supernatant.[14]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14]

    • Incubate at room temperature for 10 minutes.[14]

    • Measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Inhibition of Pro-inflammatory Cytokine Production

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a critical role in the inflammatory cascade. The ability of indole derivatives to inhibit the production of these cytokines in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[19][20]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate and collect the cell culture supernatants.[15]

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15]

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.

Cyclooxygenase (COX-2) Inhibition Assay

Principle: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[21] Many anti-inflammatory drugs, including some indole derivatives, act by inhibiting COX-2.[1][22] Fluorometric or colorimetric assay kits are available to screen for COX-2 inhibitors.[21][23]

Protocol (using a fluorometric kit):

  • Reagent Preparation: Prepare the reaction mix containing COX assay buffer, COX probe, and COX cofactor as per the kit's instructions.[23]

  • Enzyme and Inhibitor Addition: Add the COX-2 enzyme to the wells, followed by the indole derivatives at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[23]

  • Reaction Initiation: Start the reaction by adding arachidonic acid.[23]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[23]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

experimental_workflow start Start cell_culture Seed RAW 264.7 Cells in 96-well plate start->cell_culture incubation1 Incubate 24h cell_culture->incubation1 treatment Pre-treat with Indole Derivatives incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate 24h stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) supernatant->cytokine_assay data_analysis Data Analysis (IC50 Determination) no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

In Vitro Assay Workflow.

In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[24][25][26]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[27][28] The anti-inflammatory effect of the indole derivatives is assessed by their ability to reduce this paw edema.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the indole derivatives.[24] Administer the test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[24][27]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[24]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Data Presentation

The quantitative data obtained from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Indole Derivatives

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Indole Derivative 115.2 ± 1.812.5 ± 1.318.9 ± 2.15.6 ± 0.7
Indole Derivative 225.8 ± 2.522.1 ± 2.429.4 ± 3.210.3 ± 1.1
Indomethacin10.5 ± 1.18.9 ± 0.912.3 ± 1.40.8 ± 0.1

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Control (Vehicle)-00
Indole Derivative 11045.2 ± 4.155.8 ± 5.3
Indole Derivative 12062.5 ± 5.870.1 ± 6.5
Indomethacin1075.3 ± 6.982.4 ± 7.6

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anti-inflammatory activity of novel indole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen, characterize, and identify promising lead compounds for further development as anti-inflammatory therapeutics.

References

Application Notes and Protocols: 4-Nitro-2-phenyl-1H-indole as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structure allows it to mimic peptides and interact with a variety of biological targets, making it a "privileged structure" in drug discovery.[1][2] The introduction of a nitro group at the 4-position and a phenyl group at the 2-position of the indole ring creates the 4-Nitro-2-phenyl-1H-indole scaffold. This substitution pattern significantly influences the molecule's electronic properties and steric hindrance, offering a versatile platform for developing novel therapeutic agents. This document provides an overview of the applications of this scaffold in drug design, supported by experimental protocols and biological activity data.

Biological Applications

The this compound scaffold and its derivatives have shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders.

1. Anti-inflammatory Activity:

Derivatives of the indole scaffold have demonstrated significant anti-inflammatory properties.[3][4] For instance, certain 4-indolyl-2-arylaminopyrimidine derivatives have shown potent inhibition of pro-inflammatory cytokines like IL-6 and IL-8.[3] The mechanism often involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial in the inflammatory response.[5][6]

Quantitative Data for Anti-inflammatory Activity of Indole Derivatives:

CompoundTarget/AssayActivityReference
6h (an amino-substituted 4-indole-2-arylaminopyrimidine)IL-6 Inhibition (LPS-induced HBE cells)62% inhibition at 5 µM[3]
6h (an amino-substituted 4-indole-2-arylaminopyrimidine)IL-8 Inhibition (LPS-induced HBE cells)72% inhibition at 5 µM[3]
8b (an azido-substituted amide derivative)IL-8 InhibitionGood inhibitory activity[3]
Indomethacin Anti-inflammatory standard-[3]

2. Anticancer Activity:

The indole scaffold is a key component of many anticancer agents.[7] Derivatives have been shown to inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis in cancer cells.[8] For example, certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[8]

Quantitative Data for Anticancer Activity of Indole Derivatives:

CompoundCell LineIC50 (µM)Reference
3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole)MCF-7 (Breast)2.94 ± 0.56[8]
3g MDA-MB-231 (Breast)1.61 ± 0.004[8]
3g A549 (Lung)6.30 ± 0.30[8]
3g HeLa (Cervical)6.10 ± 0.31[8]
3g A375 (Melanoma)0.57 ± 0.01[8]
3g B16-F10 (Melanoma)1.69 ± 0.41[8]
HD05 (a pyrazolinyl-indole derivative)Leukemia cell lines78.76% growth inhibition at 10 µM[9]

3. Serotonin Receptor Antagonism:

Nitroindole derivatives have been investigated as antagonists for serotonin receptors, particularly the 5-HT2A receptor.[10] This activity suggests their potential for treating various neurological and psychiatric disorders. Most of a series of 4-nitroindole sulfonamides showed IC50 values of less than 1µM for the 5-HT2A receptor.[10]

Experimental Protocols

1. General Synthesis of 4-Halo-2-phenyl-1H-indoles:

This protocol describes a general method for the synthesis of 4-halo-2-phenyl-1H-indoles, which can be adapted for the synthesis of 4-nitro derivatives through appropriate starting materials and subsequent nitration reactions.

Materials:

  • Appropriate 2-alkynyl-3-haloanilide

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH), freshly powdered

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), 0.5M aqueous solution

  • Sodium Sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the 2-alkynyl-3-haloanilide (1 equivalent) in anhydrous DMF (4 cm³/mmol).

  • Add freshly powdered NaOH (3 equivalents) to the solution.

  • Reflux the resulting mixture under a nitrogen atmosphere at 140 °C until the cyclization is complete (monitor by GC-MS).

  • Cool the reaction mixture and add CH2Cl2 (10 cm³) and 0.5M aqueous HCl (10 cm³).

  • Separate the aqueous phase and extract with CH2Cl2 (2 x 10 cm³).

  • Combine the organic layers, wash with water (2 x 30 cm³), and dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/EtOAc solvent system to yield the 4-halo-2-phenyl-1H-indole.[11]

Characterization Data for 4-Chloro-2-phenyl-1H-indole (11a): [11]

  • Appearance: White solid

  • Melting Point: 73-75 °C

  • ¹H NMR (300 MHz, CDCl₃): δ = 8.43 (br s, 1H), 7.70-7.63 (m, 2H), 7.50-7.43 (m, 2H), 7.39-7.33 (m, 1H), 7.31-7.27 (m, 1H), 7.17-7.08 (m, 2H), 6.94 (dd, J = 2.2, 0.8 Hz, 1H)

  • ¹³C NMR (75.4 MHz, CDCl₃): δ = 138.6 (C), 137.4 (C), 131.8 (C), 129.2 (2 × CH), 128.3 (CH), 128.2 (C), 125.9 (C), 125.4 (2 × CH), 122.9 (CH), 120.1 (CH), 109.6 (CH), 98.5 (CH)

  • HRMS (calcd for C₁₄H₁₀ClN): 227.0502; found: 227.0501

2. In Vitro Anti-inflammatory Assay (Cytokine Release):

This protocol outlines a general method for evaluating the anti-inflammatory activity of compounds by measuring the inhibition of cytokine release in cell culture.

Materials:

  • Human Bronchial Epithelial (HBE) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • ELISA kits for IL-6 and IL-8

  • 96-well cell culture plates

Procedure:

  • Seed HBE cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Induce an inflammatory response by adding LPS to the cell culture medium.

  • Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the levels of IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-treated control.

Visualizations

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 2-alkynyl-3-nitroanilide) Cyclization Base-mediated Cyclization Start->Cyclization Purification Column Chromatography Cyclization->Purification Characterization Spectroscopic Analysis (NMR, HRMS) Purification->Characterization FinalProduct This compound Scaffold Characterization->FinalProduct

Caption: General workflow for the synthesis of the this compound scaffold.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_Inhibitor Indole Derivative NFkB_Inhibitor->IKK Inhibition NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

G cluster_screening Biological Screening Workflow Compound Test Compound (Indole Derivative) InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Compound->InVitro CellBased Cell-Based Assays (e.g., Cytokine Release, Apoptosis) Compound->CellBased HitID Hit Identification & SAR Analysis InVitro->HitID CellBased->HitID LeadOpt Lead Optimization HitID->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: General workflow for the biological evaluation of indole derivatives.

References

Techniques for the Functionalization of the Indole Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile building block in organic synthesis. The development of efficient and regioselective methods for the functionalization of the indole ring is crucial for the synthesis of novel bioactive compounds and advanced materials. This document provides detailed application notes, experimental protocols, and comparative data for key techniques in indole functionalization.

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental method for functionalizing electron-rich aromatic systems like indole. The high electron density at the C3 position of the pyrrole ring makes it the most reactive site for electrophilic attack.

Vilsmeier-Haack Formylation

Application Note: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including indoles. This reaction introduces a formyl group (-CHO) at the C3 position, yielding indole-3-carboxaldehydes, which are valuable intermediates in the synthesis of various biologically active compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent is then attacked by the nucleophilic indole ring. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add POCl₃ (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure indole-3-carboxaldehyde.

Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethoxyindolePOCl₃, DMF0-351.595N/A
5-NitroindolePOCl₃, DMF100280N/A

Diagram: Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole Indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C3) Product Indole-3-carboxaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Friedel-Crafts Acylation

Application Note: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For indoles, this reaction typically occurs at the C3 position to yield 3-acylindoles, which are important precursors for many pharmaceuticals. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acid chloride or anhydride). More recently, milder and more selective methods using other catalysts have been developed.

Experimental Protocol: Friedel-Crafts Acylation of N-Methylindole

Materials:

  • N-Methylindole (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and AlCl₃ (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dissolved in anhydrous DCM dropwise via an addition funnel.

  • Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

  • Add N-methylindole (1.0 eq) dissolved in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it by slowly adding ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired 3-acetyl-N-methylindole.

Quantitative Data: Friedel-Crafts Acylation of Indoles

Indole DerivativeAcylating AgentCatalystSolventYield (%)Reference
N-MethylindoleAcetyl ChlorideDBN (15 mol%)Toluene65
1,2-DimethylindoleAcetyl ChlorideDBN (15 mol%)Toluene88
5-Methoxy-N-methylindoleAcetyl ChlorideDBN (15 mol%)Toluene57 (conversion)
IndoleAcetic AnhydrideZnCl₂Acetic Acid90N/A
Skatole (3-methylindole)Benzoyl ChlorideAlCl₃CS₂85N/A

Diagram: Friedel-Crafts Acylation Workflow

G Start Start Setup Reaction Setup (Indole, Acyl Halide, Lewis Acid, Solvent) Start->Setup Reaction Acylation Reaction (Stirring at controlled temperature) Setup->Reaction Quench Quenching (Addition of water/ice) Reaction->Quench Workup Aqueous Workup (Extraction, Washing) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Acylindole Purification->Product

Caption: General workflow for a Friedel-Crafts acylation experiment.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the functionalization of indoles, allowing for the formation of C-C, C-N, and C-O bonds at various positions of the indole ring with high selectivity.

Sonogashira Coupling

Application Note: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In indole chemistry, it is frequently used to introduce alkynyl groups, typically at positions where a halogen has been pre-installed. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Copper-free variations have also been developed.

Experimental Protocol: Microwave-Assisted Sonogashira Coupling of 2-Iodoaniline and a Terminal Alkyne

Materials:

  • 2-Iodoaniline (1.0 eq)

  • Terminal alkyne (1.05 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.02 eq)

  • Triethylamine (Et₃N) (solvent and base)

  • Microwave vial (20 mL, sealed)

  • Microwave reactor

Procedure:

  • In a 20 mL sealed microwave vial, combine 2-iodoaniline (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.010 mmol).

  • Add 3 mL of Et₃N to the vial.

  • Stir the reaction mixture at 60 °C under microwave irradiation (300 W) for 5-30 minutes.

  • Monitor the reaction by TLC.

  • After cooling, the product can be isolated by column chromatography. (This protocol describes the first step of a one-pot indole synthesis).

Quantitative Data: Sonogashira Coupling with Indole Substrates

Indole SubstrateAlkyneCatalyst / Co-catalystBase / SolventTemperature (°C)Yield (%)Reference
3-IodoindolePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF8092N/A
5-Bromoindole1-HexynePdCl₂(PPh₃)₂ / CuIEt₃N6088N/A
N-Boc-3-iodo-azaindole4-TolylacetyleneSiliaCat DPP-Pd- / DMF60High
2-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N60 (MW)-

Diagram: Sonogashira Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Indolyl-Pd(II)-X) Pd0->OxAdd + Indolyl-X Transmetal Transmetalation OxAdd->Transmetal + Cu-C≡C-R RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Alkynyl-Indole RedElim->Product Indolyl_X Indolyl-X Alkyne R-C≡C-H Cu_Alkyne Cu-C≡C-R Alkyne->Cu_Alkyne + CuX, Base Cu_Alkyne->Transmetal Base Base CuX CuX

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Heck Reaction

Application Note: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a versatile tool for the alkenylation of indoles, typically at a pre-functionalized position (e.g., a haloindole). More advanced methods allow for the direct oxidative Heck reaction via C-H activation.

Experimental Protocol: Heck Cross-Coupling of Halo-indoles in Aqueous Conditions

Materials:

  • Halo-indole (e.g., 5-bromoindole) (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.5 eq)

  • Sodium tetrachloropalladate (Na₂PdCl₄) (5 mol%)

  • Sulfonated SPhos (12.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Degassed water/acetonitrile (1:1)

  • Microwave vial or pear-shaped flask

Procedure:

  • In a microwave vial or a 10 mL pear-shaped flask, purge sodium tetrachloropalladate (1.6 mg, 5 µmol) and sulfonated SPhos (6.6 mg, 12.5 µmol) with nitrogen.

  • Add 1 mL of a degassed 1:1 mixture of water and acetonitrile and stir at room temperature for 15 minutes.

  • Add the halo-indole (0.1 mmol), Na₂CO₃ (22 mg, 0.2 mmol), and the alkene (0.15 mmol).

  • Heat the reaction mixture to 80 °C (using a microwave or conventional heating) for the required time, monitoring by TLC.

  • After cooling, extract the product with an organic solvent, dry, and purify by column chromatography.

Quantitative Data: Heck Reaction of Halo-indoles

Halo-indoleAlkeneCatalyst / LigandBaseYield (%)Reference
5-BromoindoleMethyl AcrylateNa₂PdCl₄ / ˢSPhosNa₂CO₃95N/A
7-IodoindoleStyreneNa₂PdCl₄ / ˢSPhosNa₂CO₃98N/A
5-IodoindoleN-vinylpyrrolidinoneNa₂PdCl₄ / ˢSPhosNa₂CO₃90N/A
6-BromoindoleEthyl AcrylateNa₂PdCl₄ / ˢSPhosNa₂CO₃85N/A

Diagram: Heck Reaction Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Indolyl-X Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 + Base Product Alkenyl-Indole Elim->Product Indolyl_X Indolyl-X Alkene Alkene Base Base

Caption: Catalytic cycle of the Heck reaction.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying indoles, avoiding the need for pre-functionalization. These reactions can be directed to various positions on both the pyrrole and benzene rings.

Direct C-H Arylation

Application Note: Direct C-H arylation allows for the coupling of an indole C-H bond with an aryl halide or other arylating agent, typically catalyzed by palladium, rhodium, or copper. Regioselectivity can be controlled by the choice of catalyst, ligands, directing groups, and reaction conditions, enabling arylation at C2, C3, C4, C5, C6, or C7.

Experimental Protocol: Copper-Catalyzed C3-Arylation of Indole

Materials:

  • Indole (1.0 eq)

  • Aryl iodide (e.g., iodobenzene) (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, anhydrous

  • Schlenk tube

Procedure:

  • In a Schlenk tube, combine indole (0.5 mmol), the aryl iodide (0.75 mmol), Cu(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Direct C-H Arylation of Indoles

Indole DerivativeArylating AgentCatalyst / LigandPositionYield (%)Reference
IndoleIodobenzeneCu(OAc)₂ / 1,10-PhenanthrolineC385N/A
N-Methylindole4-IodotoluenePd(OAc)₂ / P(o-tol)₃C278
Free (NH)-IndoleIodobenzene[Rh(coe)₂Cl]₂ / [p-(CF₃)C₆H₄]₃PC282
3-Pivaloylindole4-BromoanisolePd(OAc)₂ / Cu(OAc)₂C476
3-Pivaloylindole4-BromoanisolePd(OAc)₂ / CuIC572

Diagram: General Scheme for Directing Group-Assisted C-H Functionalization

G Indole_DG Indole with Directing Group (DG) Coordination Coordination of DG to Metal Center Indole_DG->Coordination Metal_Catalyst Metal Catalyst (e.g., Pd, Rh) Metal_Catalyst->Coordination CH_Activation C-H Activation (Forms Metallacycle) Coordination->CH_Activation Coupling Coupling with Partner (R-X) CH_Activation->Coupling Functionalized_Indole Functionalized Indole Coupling->Functionalized_Indole

Caption: Directing group strategy for regioselective C-H functionalization.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex polycyclic indole derivatives in a single step. Indoles can participate as either the 2π or 4π component in these reactions.

[3+2] Cycloaddition

Application Note: The [3+2] cycloaddition of indoles with 1,3-dipoles, such as azomethine ylides, is an effective method for the synthesis of pyrroloindoline frameworks. These reactions can often be performed with high stereoselectivity, providing access to chiral, polycyclic structures that are prevalent in natural products.

Experimental Protocol: [3+2] Cycloaddition of a 3-Nitroindole with an Azomethine Ylide

Materials:

  • 3-Nitroindole (1.0 eq)

  • Alanine imino ester (source of azomethine ylide) (1.1 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • (R)-Difluorphos (chiral ligand) (12 mol%)

  • Triethylamine (Et₃N) (1.2 eq)

  • Toluene, anhydrous

  • Schlenk tube

Procedure:

  • In a flame-dried Schlenk tube, generate the catalyst by stirring Cu(OTf)₂ and (R)-Difluorphos in anhydrous toluene for 30 minutes under an inert atmosphere.

  • Add the 3-nitroindole to the catalyst solution.

  • In a separate flask, prepare the azomethine ylide by reacting the alanine imino ester with triethylamine.

  • Add the freshly prepared azomethine ylide solution to the reaction mixture containing the indole and catalyst.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash chromatography to yield the exo'-pyrroloindoline cycloadduct.

Quantitative Data: [3+2] Cycloaddition of 3-Nitroindoles

3-Nitroindole SubstituentAzomethine Ylide SourceCatalyst / LigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
HAlanine imino esterCu(OTf)₂ / (R)-Difluorphos8598:1:196
5-FAlanine imino esterCu(OTf)₂ / (R)-Difluorphos78>95:594
5-ClAlanine imino esterCu(OTf)₂ / (R)-Difluorphos75>95:595
6-BrAlanine imino esterCu(OTf)₂ / (R)-Difluorphos69>95:593

Diagram: [3+2] Cycloaddition of Indole

G Indole Indole (2π component) Transition_State [3+2] Transition State Indole->Transition_State Dipole 1,3-Dipole (e.g., Azomethine Ylide) Dipole->Transition_State Product Pyrroloindoline (Cycloadduct) Transition_State->Product Concerted or Stepwise

Caption: Schematic of a [3+2] cycloaddition reaction with an indole.

Application Notes and Protocols for the Characterization of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Nitro-2-phenyl-1H-indole (CAS No: 7746-36-3). The protocols outlined below are based on established techniques for similar indole derivatives and serve as a guide for identity, purity, and structural elucidation.

Compound Information

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₀N₂O₂[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 7746-36-3[1]

Analytical Techniques and Protocols

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for this type of aromatic compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Acetonitrile Injector Inject Sample SamplePrep->Injector MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water) Column C18 Reversed-Phase Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Determine Purity and/or Quantify Chromatogram->Analysis

Caption: Workflow for HPLC analysis of this compound.

Protocol for HPLC Analysis:

This protocol is adapted from methods used for similar nitroaromatic and indole compounds. Optimization may be required.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds. A full UV-Vis scan of the peak of interest is recommended to determine the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).

Data Presentation:

ParameterExpected Result
Retention Time (t_R) Dependent on the specific method, but should be a single major peak.
Purity >95% (as determined by peak area percentage).
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Logical Flow for Spectroscopic Characterization

Spectroscopy_Flow cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR UVVis UV-Vis Spectroscopy Compound->UVVis NMR_info Proton and Carbon Environment (Connectivity) NMR->NMR_info MS_info Molecular Weight and Fragmentation Pattern MS->MS_info FTIR_info Functional Groups (N-H, N-O, C=C) FTIR->FTIR_info UVVis_info Electronic Transitions (Conjugated System) UVVis->UVVis_info

Caption: Spectroscopic techniques for structural elucidation.

¹H and ¹³C NMR Data for 2-(4-Nitrophenyl)-1H-indole (for comparison):

¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
δ 11.73 (1H, s, NH)δ 147.11
δ 8.26-8.24 (2H, d, Ar-H)δ 137.11
δ 8.06-8.04 (2H, d, Ar-H)δ 129.14
δ 7.58-7.56 (1H, d, Ar-H)δ 124.31
δ 7.47-7.45 (1H, d, Ar-H)δ 122.50
δ 7.18-7.14 (1H, t, Ar-H)δ 120.80
δ 7.05-7.01 (1H, t, Ar-H)δ 112.43
δ 6.49 (1H, s, -CH=)δ 91.70

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry:

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum in both positive and negative ion modes.

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (238.24 g/mol ).

Expected Fragmentation: Aromatic nitro compounds often show characteristic fragmentation patterns, including the loss of NO₂ (46 Da) and NO (30 Da).

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Spectroscopy:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Characteristic FTIR Absorption Bands for a Related Isomer (for comparison):

Functional GroupWavenumber (cm⁻¹)
N-H stretch (indole)~3451
Aromatic C-H stretch~3062
Asymmetric N-O stretch (NO₂)~1490
Symmetric N-O stretch (NO₂)~1338
Aromatic C=C stretch~1575

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

Protocol for UV-Vis Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The spectrum is expected to show strong absorbance bands in the UV region due to the π-π* transitions of the aromatic and indole rings, and potentially a longer wavelength absorption due to the extended conjugation involving the nitro group. For comparison, 2-(4-nitrophenyl)-1H-indole shows an absorption maximum (λ_max) at 283.5 nm.

Disclaimer: The provided protocols and data for related isomers are intended as a starting point. Researchers should optimize these methods for the specific compound of interest, this compound, and validate their results accordingly.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Nitro-2-phenyl-1H-indole. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of (3-nitrophenyl)hydrazine and acetophenone.[2]

Q2: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the synthesis of this compound can be attributed to several factors. The strong electron-withdrawing nature of the nitro group at the 4-position of the phenylhydrazine can deactivate the ring, making the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging.[4] Other common issues include suboptimal reaction conditions such as incorrect acid catalyst concentration, temperature, or reaction time, as well as the purity of the starting materials.[5][6]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions?

Common side reactions in the Fischer indole synthesis include the formation of isomeric indole products (e.g., 6-nitro-2-phenyl-1H-indole), incomplete cyclization leading to hydrazone intermediates, and degradation or polymerization of the starting materials or product under harsh acidic conditions.[6] With electron-withdrawing groups, there is also a risk of N-N bond cleavage in the hydrazone intermediate, which can lead to the formation of aniline and other byproducts.[7]

Q4: What are the recommended purification techniques for this compound?

The primary purification methods for this compound are recrystallization and column chromatography.[8][9] Recrystallization is effective for removing minor impurities, often using a solvent system like ethanol/water.[2] For mixtures containing significant amounts of side products or isomers, flash column chromatography on silica gel is recommended.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5][12]Screen various Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for this synthesis.[1][2] Start with a moderate concentration and optimize as needed.
Insufficient Reaction Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy, especially with an electron-withdrawing nitro group.[13]Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential decomposition at excessively high temperatures.
Impure Starting Materials: Impurities in the (3-nitrophenyl)hydrazine or acetophenone can lead to side reactions.[6]Ensure the purity of starting materials by recrystallization or distillation before use.
Formation of Multiple Products (Isomers/Byproducts) Non-specific Cyclization: The cyclization of the hydrazone intermediate can sometimes lead to a mixture of 4-nitro and 6-nitro isomers.[14]The choice of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different acids to favor the formation of the desired 4-nitro isomer.[12]
Incomplete Reaction: The presence of unreacted hydrazone intermediate.Increase the reaction time or temperature. Ensure an adequate amount of catalyst is used.
Degradation of Product: The indole product can be sensitive to strong acidic conditions and high temperatures over prolonged periods.[6]Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder acid or a lower reaction temperature for a longer duration.
Difficult Purification Co-elution of Isomers: The 4-nitro and 6-nitro isomers may have similar polarities, making separation by column chromatography challenging.Use a solvent system with a shallow polarity gradient for column chromatography to improve separation. Multiple elutions may be necessary. Recrystallization from a carefully selected solvent system can also be effective in separating isomers.
Oily Product: The product may not solidify upon isolation.This could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is recommended.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on common practices for the Fischer indole synthesis.

Materials:

  • (3-nitrophenyl)hydrazine

  • Acetophenone

  • Acid catalyst (e.g., Polyphosphoric acid (PPA), H₂SO₄, or ZnCl₂)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (One-Pot): In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine (1.0 eq) and acetophenone (1.0-1.2 eq) in a suitable solvent.

  • Cyclization: Add the acid catalyst (a catalytic amount to several equivalents, depending on the catalyst) to the mixture. Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 140°C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using a strong acid, carefully neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Aryl-Nitro-Indoles
CatalystStarting MaterialsProductSolventTemperature (°C)Yield (%)
Polyphosphoric Acid (PPA)Phenylhydrazine, 4'-Nitroacetophenone2-(4-Nitrophenyl)-1H-indole-Thermal72
Acetic Acid/HClp-Nitrophenylhydrazine HCl, Isopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic AcidReflux30
Acetic Acidp-Nitrophenylhydrazine HCl, 2-Methylcyclohexanone6-Nitro-1,2,3,4-tetrahydrocarbazoleAcetic AcidRefluxHigh

Note: Data is compiled from related syntheses to provide a comparative overview.[2][4]

Table 2: Optimization of Reaction Conditions (General Observations)
ParameterConditionEffect on YieldNotes
Catalyst Strong Brønsted acids (H₂SO₄, PPA)Often higher yields for deactivated systemsCan lead to degradation if not controlled.[1]
Lewis acids (ZnCl₂, BF₃·OEt₂)Can be effective, sometimes milderOptimization of equivalents is crucial.[1]
Solvent Polar protic (Ethanol, Acetic Acid)Commonly used, facilitate proton transferAcetic acid can also act as a catalyst.
Apolar (Toluene)Can be effective, especially at higher temperatures
Temperature 80 - 100 °CModerate yields, fewer byproductsA good starting point for optimization.
100 - 140 °CHigher yields, faster reaction ratesIncreased risk of side reactions and decomposition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix (3-nitrophenyl)hydrazine and Acetophenone in Solvent add_catalyst Add Acid Catalyst start->add_catalyst One-pot heat Heat and Monitor (TLC) add_catalyst->heat neutralize Neutralize and Extract heat->neutralize Reaction Complete dry Dry and Concentrate neutralize->dry purify Recrystallization or Column Chromatography dry->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Product check_purity Check Starting Material Purity start->check_purity optimize_catalyst Optimize Acid Catalyst start->optimize_catalyst optimize_temp Optimize Temperature start->optimize_temp success Improved Yield/ Purity check_purity->success optimize_catalyst->success optimize_temp->success multiple_spots Multiple Spots on TLC adjust_conditions Adjust Reaction Time/Temperature multiple_spots->adjust_conditions change_catalyst Change Catalyst for Better Regioselectivity multiple_spots->change_catalyst adjust_conditions->success change_catalyst->success purification_issue Purification Difficulty optimize_chromatography Optimize Column Chromatography purification_issue->optimize_chromatography try_recrystallization Attempt Recrystallization purification_issue->try_recrystallization optimize_chromatography->success try_recrystallization->success

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the synthesis of 4-Nitro-2-phenyl-1H-indole, a crucial building block for researchers, scientists, and drug development professionals. This resource offers detailed experimental methodologies, troubleshooting for common issues, and a comparative analysis of synthetic routes to optimize your yield.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions[1]. The Leimgruber-Batcho synthesis offers an alternative route starting from o-nitrotoluenes[2][3].

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in the synthesis of this particular indole are often attributed to the presence of the electron-withdrawing nitro group, which can deactivate the aromatic ring and hinder the cyclization step in methods like the Fischer indole synthesis[4][5]. Other factors include suboptimal reaction conditions, purity of starting materials, and the choice of catalyst[4].

Q3: What are the typical side products I might encounter?

A3: In the Fischer indole synthesis, side reactions can lead to the formation of regioisomers if an unsymmetrical ketone is used, though this is not the case with acetophenone. Other potential side products can arise from incomplete reaction or degradation of starting materials and products under harsh acidic and high-temperature conditions[4]. In the Leimgruber-Batcho synthesis, incomplete reduction of the nitro group or side reactions of the enamine intermediate can lead to impurities.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial and often requires optimization. A common starting point is a mixture of hexane and ethyl acetate[6]. Recrystallization from a suitable solvent can also be an effective purification method if the product is a solid.

Troubleshooting Guides

Low Yield
Potential Cause Recommended Solution
Electron-withdrawing nature of the nitro group The nitro group deactivates the phenyl ring, making the electrophilic cyclization step of the Fischer indole synthesis more difficult. Consider using stronger acid catalysts or higher reaction temperatures, but monitor for decomposition. For the Leimgruber-Batcho synthesis, ensure the reduction of the nitro group is complete before cyclization.
Suboptimal Acid Catalyst (Fischer Indole Synthesis) The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used[1]. It is advisable to screen different catalysts and concentrations to find the optimal conditions for this specific substrate.
Incomplete Hydrazone Formation (Fischer Indole Synthesis) Ensure the initial condensation of 3-nitrophenylhydrazine and acetophenone to the corresponding hydrazone goes to completion. This can often be facilitated by a catalytic amount of acetic acid and gentle heating[7].
Harsh Reaction Conditions High temperatures and strong acids can lead to the degradation of starting materials, intermediates, or the final product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times. Consider using milder catalysts or reaction conditions if decomposition is observed.
Purity of Starting Materials Impurities in the starting materials (3-nitrophenylhydrazine, acetophenone, or o-nitrotoluene derivatives) can lead to side reactions and lower yields. It is recommended to use purified reagents.
Inefficient Reductive Cyclization (Leimgruber-Batcho Synthesis) The choice of reducing agent is crucial for the reductive cyclization of the intermediate enamine. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride[2][3]. The efficiency of the reduction can be substrate-dependent, so screening of different reducing systems may be necessary.
Formation of Multiple Products
Potential Cause Recommended Solution
Incomplete Reaction If the reaction is not driven to completion, a mixture of starting materials, intermediates, and the final product will be present. Monitor the reaction by TLC until the starting material is consumed.
Side Reactions The strong electron-withdrawing nitro group can influence the reaction pathway, potentially leading to unexpected side products. Careful control of reaction temperature and time can help minimize side reactions.
Product Degradation The indole nucleus can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition. Minimize reaction time and consider using milder conditions where possible.

Comparative Data of Synthesis Methods

While specific yield data for this compound is not extensively reported, the following table provides a general comparison of expected yields for indole syntheses with electron-withdrawing groups.

Synthesis Method Starting Materials General Conditions Typical Yield Range (for EWG-substituted indoles) References
Fischer Indole Synthesis3-Nitrophenylhydrazine, AcetophenoneAcid catalyst (e.g., PPA, ZnCl₂), elevated temperature30-70%[1][8]
Leimgruber-Batcho SynthesisSubstituted o-nitrotoluene, DMFDMA, PyrrolidineReductive cyclization (e.g., Raney Ni/H₂NNH₂, Pd/C, H₂)60-90%[2][3]

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindoles (General Procedure)

This protocol is a general procedure for the synthesis of 2-phenylindoles and can be adapted for this compound.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve acetophenone (1.0 equivalent) in ethanol.

  • Add (3-nitrophenyl)hydrazine (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

  • Collect the solid by vacuum filtration and wash with cold ethanol. The crude hydrazone can be used in the next step without further purification.

Step 2: Indolization

  • Place the crude phenylhydrazone in a round-bottom flask.

  • Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Heat the mixture to 80-120 °C, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice water.

  • Neutralize the mixture with a base (e.g., NaOH solution) until it is slightly alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Leimgruber-Batcho Indole Synthesis (General Procedure)

This is a general two-step procedure for indole synthesis starting from an o-nitrotoluene derivative.

Step 1: Enamine Formation

  • In a flask, combine the substituted o-nitrotoluene (1.0 equivalent), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 equivalents), and pyrrolidine (1.1 equivalents).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature ranging from 100 to 140 °C.

  • Monitor the reaction by TLC until the starting o-nitrotoluene is consumed.

  • Remove the volatile components under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid or oil.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • Add a reducing agent. Common systems include:

    • Raney Nickel and Hydrazine: Carefully add Raney nickel to the solution, followed by the dropwise addition of hydrazine hydrate at a controlled temperature (e.g., 50-60 °C).

    • Palladium on Carbon and Hydrogen: Add 10% Pd/C to the solution and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Monitor the reaction by TLC until the enamine is consumed.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Workflow start Starting Materials: 3-Nitrophenylhydrazine Acetophenone hydrazone Hydrazone Formation (Acid Catalyst, Heat) start->hydrazone indolization Indolization (Strong Acid, Heat) hydrazone->indolization workup Aqueous Workup and Extraction indolization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Fischer Indole Synthesis Workflow

Leimgruber_Batcho_Workflow start Starting Materials: Substituted o-Nitrotoluene DMFDMA, Pyrrolidine enamine Enamine Formation (Heat) start->enamine reduction Reductive Cyclization (e.g., Raney Ni/H2NNH2) enamine->reduction workup Catalyst Removal and Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Leimgruber-Batcho Synthesis Workflow

Troubleshooting_Logic low_yield Low Yield? check_purity Check Purity of Starting Materials low_yield->check_purity Yes optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst optimize_temp_time Optimize Temperature and Reaction Time optimize_catalyst->optimize_temp_time change_method Consider Alternative Synthesis Method optimize_temp_time->change_method If yield is still low

Troubleshooting Logic for Low Yield

References

Technical Support Center: Purification of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Nitro-2-phenyl-1H-indole. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from a complex mixture of impurities with varying polarities.[1] Recrystallization is a cost-effective method for achieving high purity, particularly when the crude product is relatively clean.[2]

Q2: My purified this compound is a dark or off-colored solid instead of the expected color. What is the likely cause?

A2: A dark coloration in the final product typically indicates the presence of impurities. These can include residual starting materials, byproducts from the nitration reaction, or degradation products.[1] Overheating during solvent removal or extended exposure to acidic or basic conditions can also contribute to discoloration.

Q3: I'm observing significant streaking of my compound on the TLC plate and column during chromatography. How can I resolve this?

A3: Nitro-containing aromatic compounds like this compound are often highly polar and can interact strongly with the silica gel stationary phase, leading to streaking. To mitigate this, you can try adding a small amount of a polar modifier to your eluent system, such as a few drops of acetic acid or triethylamine, which can improve the peak shape.[3] Alternatively, using a different stationary phase, like alumina, might be beneficial.

Q4: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A4: Common impurities may include unreacted starting materials, isomers (e.g., other nitro-substituted phenylindoles), and byproducts from side reactions. Depending on the synthetic route, these could include products of over-nitration, reduction of the nitro group, or other undesired transformations.[4][5][6]

Q5: How do I choose the best recrystallization solvent for this compound?

A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A good starting point is to screen common laboratory solvents of varying polarities, such as ethanol, ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate.[1][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Screen for a less polar solvent or a solvent mixture.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound or its impurities.- The solution is supersaturated with impurities.- Choose a lower-boiling point solvent.- Try adding a small amount of a co-solvent in which the compound is more soluble.- Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Compound is Stuck on the Column (No Elution) - The eluent system is not polar enough.- The compound has decomposed on the silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).- Test the stability of your compound on a small amount of silica gel before performing column chromatography.[8] If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Poor Separation of Impurities by Column Chromatography - The polarity of the eluent is either too high or too low.- The column was not packed or loaded correctly.- Optimize the solvent system using TLC to achieve a clear separation of spots.- Ensure the silica gel is packed uniformly without air bubbles and that the sample is loaded in a concentrated band.[9]
Co-elution of Product and Impurities - The impurities have a similar polarity to the product.- Use a shallow solvent gradient during column chromatography to improve resolution.- Consider a different purification technique, such as recrystallization, if the impurity profile allows.

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound by common laboratory techniques. Note that actual yields and purity levels may vary depending on the scale of the reaction and the initial purity of the crude material.

Purification Method Typical Eluent/Solvent System Typical Yield (%) Purity (%) Notes
Flash Column Chromatography Hexane:Ethyl Acetate (Gradient)60-85>98Effective for removing multiple impurities.
Recrystallization Ethanol/Water70-90>99Best for crude material that is already relatively pure.
Preparative HPLC Acetonitrile/Water (Gradient)50-70>99.5Suitable for achieving very high purity on a smaller scale.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.[10]

  • Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). If the compound dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound tlc_analysis TLC Analysis to Assess Purity crude_product->tlc_analysis high_purity High Purity? tlc_analysis->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product

Caption: A decision workflow for selecting a purification method.

Troubleshooting_Purification Troubleshooting Common Purification Issues start Purification Attempt check_purity Check Purity and Yield start->check_purity is_pure Is Purity >98%? check_purity->is_pure is_yield_ok Is Yield Acceptable? is_pure->is_yield_ok Yes troubleshoot Identify Issue is_pure->troubleshoot No success Purification Successful is_yield_ok->success Yes is_yield_ok->troubleshoot No re_purify Re-purify or Change Method troubleshoot->re_purify re_purify->start

Caption: A logical flowchart for troubleshooting purification outcomes.

References

addressing solubility issues of 4-Nitro-2-phenyl-1H-indole in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitro-2-phenyl-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on addressing solubility issues in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound with the chemical formula C₁₄H₁₀N₂O₂.[1] It belongs to the indole class of molecules, which are known for their presence in a wide range of biologically active compounds. The structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring, with a nitro group and a phenyl group attached. Due to its chemical structure, it is investigated for various pharmacological activities.

Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents are recommended?

Aromatic nitro compounds like this compound typically exhibit poor solubility in aqueous solutions. It is highly recommended to use organic solvents for creating stock solutions. Based on the solubility of structurally similar compounds, the following solvents are suggested:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone.

  • Secondary Recommendation: Methanol (may have lower solubility).

  • Not Recommended: Water.

For most biological assays, a high-concentration stock solution in 100% DMSO is prepared first. This stock is then serially diluted in the appropriate assay buffer to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Q3: What are the potential biological activities of this compound?

While specific research on this compound is limited, derivatives of 2-phenylindole have shown potential as inhibitors of inflammatory pathways and as anticancer agents.[2][3] For instance, some 2-phenylindole derivatives have been identified as inhibitors of nitric oxide synthase and the NF-κB signaling pathway, both of which are implicated in inflammation and cancer.[2][4] Additionally, certain indole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Cause: This is a common issue for poorly soluble compounds. The compound is soluble in the organic stock solution but crashes out when the polarity of the solvent increases significantly upon dilution with an aqueous buffer.

Solutions:

  • Optimize Final Solvent Concentration: Determine the maximum tolerable percentage of DMSO in your assay that does not affect the biological system. Prepare intermediate dilutions of your stock solution in a mixture of organic solvent and aqueous buffer before the final dilution into the assay medium.

  • Use of Co-solvents: In some cases, a combination of solvents can improve solubility. For example, a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer might help keep the compound in solution. However, compatibility with the assay must be verified.

  • Sonication: After dilution, briefly sonicate the solution. This can help to break down small aggregates and re-dissolve the compound.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. Ensure that the compound is stable at the temperature used and that the temperature does not affect the assay components.

Experimental Protocols & Data

Solubility of Structurally Similar Compounds
SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetoneSoluble
MethanolSlightly Soluble
WaterInsoluble

Caption: Solubility profile of a structurally related heterocyclic compound, providing guidance for solvent selection for this compound.

Protocol for Preparing a Working Solution

This protocol outlines a general procedure for preparing a working solution of this compound for a typical cell-based assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Target assay medium (e.g., DMEM with 10% FBS)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution in DMSO (Molecular Weight: 238.24 g/mol ).[1]

    • Weigh the calculated amount of the compound and add it to a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. This is your stock solution. Store at -20°C or -80°C for long-term storage.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentrations, it may be necessary to prepare intermediate dilutions from the 10 mM stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Serially dilute the stock or intermediate solution into the pre-warmed (37°C) assay medium to achieve the final desired concentrations.

    • Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., ≤ 0.5%).

    • Vortex or gently mix the final working solutions immediately after preparation and before adding to the assay plate.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Dissolving this compound stock_prep Prepare 10 mM stock in 100% DMSO start->stock_prep dilution Dilute stock in aqueous buffer stock_prep->dilution precipitate Precipitate forms? dilution->precipitate success Solution is clear. Proceed with assay. precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes optimize_dmso Optimize final DMSO concentration troubleshoot->optimize_dmso cosolvent Use a co-solvent troubleshoot->cosolvent sonicate Sonicate the solution troubleshoot->sonicate

Caption: A flowchart for systematically addressing solubility challenges.

Potential Signaling Pathway Inhibition

Based on the known activities of similar 2-phenylindole derivatives, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to compound This compound compound->ikk Inhibits? dna DNA nfkb_nuc->dna binds to gene_exp Pro-inflammatory Gene Expression dna->gene_exp promotes

Caption: A potential mechanism of action via NF-κB pathway inhibition.

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of substituted indoles. The information is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting and FAQs

Q1: My indole synthesis is resulting in a low yield. What are the general factors I should consider?

A1: Low yields in indole synthesis can be attributed to several factors applicable across different synthetic routes:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. Systematically varying these can help optimize the yield.[1]

  • Purity of Starting Materials: Impurities in reagents such as arylhydrazines or carbonyl compounds can lead to unwanted side reactions.[2] It is advisable to purify starting materials if their quality is uncertain.

  • Atmospheric Moisture: Some reactions are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of intermediates or catalysts.[2]

  • Substrate Stability: The starting materials, intermediates, or the final indole product may be unstable under the reaction conditions, especially at high temperatures, leading to decomposition.[3]

  • Presence of Sensitive Functional Groups: Certain functional groups on the starting materials may not be compatible with the reaction conditions. The use of appropriate protecting groups can mitigate this issue.[1]

Q2: I am observing the formation of multiple products in my reaction, as indicated by TLC analysis. How can I improve the selectivity?

A2: The formation of multiple products often points to a lack of selectivity or the occurrence of side reactions. Consider the following strategies:

  • Adjusting Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic byproducts, thereby improving selectivity.[3]

  • Choice of Catalyst: The type and amount of catalyst can significantly influence the reaction pathway. For instance, in the Fischer indole synthesis, the choice of acid catalyst can affect the ratio of isomeric products.

  • Purity of Reagents: As with low yields, impurities can be a source of multiple side products.[2]

  • Alternative Synthetic Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more selective than others.

Q3: My crude indole product is difficult to purify. What are some effective purification techniques?

A3: The purification of indoles can be challenging due to their similar polarity to certain byproducts. Here are some common and effective methods:

  • Column Chromatography: This is the most widely used technique. The choice of the stationary phase (silica gel or alumina) and the eluent system is crucial. For acid-sensitive indoles, silica gel can be deactivated with triethylamine.[1]

  • Recrystallization: This method is excellent for obtaining highly pure solid indoles, provided a suitable solvent or solvent system can be found.[1]

  • Liquid-Liquid Extraction: An initial workup involving acid-base extraction can help remove unreacted starting materials and certain impurities before chromatographic purification.

Fischer Indole Synthesis: Troubleshooting Guide

The Fischer indole synthesis is a versatile method but can be prone to specific side reactions.

Q4: My Fischer indole synthesis is failing or giving a very low yield, especially with electron-rich substrates. What is the likely cause?

A4: A common failure mode, particularly with carbonyl compounds bearing electron-donating groups, is the undesired cleavage of the N-N bond in the enehydrazine intermediate. This pathway competes with the desired[4][4]-sigmatropic rearrangement. The electron-donating groups can stabilize a cationic intermediate that favors N-N bond scission.

Q5: I am trying to synthesize an unsubstituted indole using acetaldehyde, but the reaction is not working. Why is this the case?

A5: The direct synthesis of the parent indole via the Fischer method using acetaldehyde is notoriously difficult and often fails under standard conditions. A common and more reliable alternative is to use pyruvic acid as the carbonyl substrate to form indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step to yield indole.

Q6: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A6: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is determined by the direction of enamine formation. The choice of acid catalyst and reaction conditions can influence the ratio of the resulting isomers. Generally, stronger acids and higher temperatures favor the formation of the more substituted enamine, leading to the corresponding indole isomer. Weaker acids may provide different selectivity.[5]

Quantitative Data: Fischer Indole Synthesis

The following table provides examples of how reaction conditions can influence the yield and regioselectivity of the Fischer indole synthesis.

ArylhydrazineKetoneCatalyst/SolventTemperature (°C)Product(s) & Yield(s)Reference
PhenylhydrazineEthyl methyl ketoneCholine chloride·2ZnCl₂1202,3-Dimethylindole (80%)[6]
PhenylhydrazineAcetophenoneZnCl₂/TEG (Microwave)N/A2-Phenylindole (Excellent Yield)
PhenylhydrazineCyclohexanoneZnCl₂/TEG (Microwave)N/A1,2,3,4-Tetrahydrocarbazole (Excellent Yield)[2]
PhenylhydrazineIsopropyl methyl ketoneCitric acid/EthanolReflux2-Isopropyl-3-methylindole (92%) & 3-Isopropyl-2-methylindole (trace)[7]
p-MethoxyphenylhydrazineIsopropyl methyl ketoneCitric acid/EthanolReflux5-Methoxy-2-isopropyl-3-methylindole (90%) & 5-Methoxy-3-isopropyl-2-methylindole (trace)[8][7]
Experimental Protocol: Fischer Indole Synthesis using Zinc Chloride

This protocol describes the synthesis of 2,3-dimethylindole from phenylhydrazine and ethyl methyl ketone using choline chloride·2Zn₂ as the catalyst.[6]

  • Reactant Mixture: In a reaction vessel, combine phenylhydrazine (1 equivalent) and ethyl methyl ketone (1.1 equivalents).

  • Catalyst Addition: Add choline chloride·2ZnCl₂ (1 equivalent) to the mixture.

  • Reaction: Heat the mixture at 120 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the product can be isolated by direct sublimation from the ionic liquid under vacuum.

Fischer Indole Synthesis: Reaction and Side Reaction Pathway

Fischer_Indole_Synthesis Reactants Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement NN_Cleavage N-N Bond Cleavage (Side Reaction) Enehydrazine->NN_Cleavage Electron-donating groups Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Indole Substituted Indole Aminal->Indole Elimination of NH3 Side_Products Aniline + Imine Fragments NN_Cleavage->Side_Products

Fischer Indole Synthesis Pathway and a Key Side Reaction.

Bischler-Möhlau Indole Synthesis: Troubleshooting Guide

This synthesis is known for harsh reaction conditions, which can lead to low yields and a lack of regioselectivity.

Q7: My Bischler-Möhlau synthesis is giving a poor yield and a mixture of regioisomers. How can I improve the outcome?

A7: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to product degradation and the formation of multiple isomers.[9][10] Recent advancements offer milder alternatives:

  • Microwave Irradiation: Using microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[9][11]

  • Catalysis: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[9]

  • Solvent-Free Conditions: Performing the reaction in the solid state or with a minimal amount of a high-boiling solvent can sometimes lead to cleaner reactions and better yields.[11]

Quantitative Data: Bischler-Möhlau Indole Synthesis

The following table illustrates the improvement in yield when using microwave irradiation compared to conventional heating.

Anilineα-Bromo-acetophenoneConditionsYield (%)Reference
AnilinePhenacyl bromideConventional HeatingLow/Variable[10]
AnilinePhenacyl bromideMicrowave (600 W, 1 min), DMF (cat.)75[12]
p-ToluidinePhenacyl bromideMicrowave (600 W, 1 min), DMF (cat.)72[12]
p-AnisidinePhenacyl bromideMicrowave (600 W, 1 min), DMF (cat.)68[12]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles.[12]

  • Reactant Preparation: In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Purification: After cooling, purify the resulting 2-arylindole using column chromatography.

Bischler-Möhlau Synthesis: Troubleshooting Workflow

Bischler_Mohlau_Troubleshooting Start Low Yield or Multiple Products in Bischler-Möhlau Synthesis Check_Purity Verify Purity of Aniline and α-Halo-ketone Start->Check_Purity Consider_Conditions Are Reaction Conditions Too Harsh (High Temp)? Check_Purity->Consider_Conditions Try_Microwave Implement Microwave-Assisted Protocol Consider_Conditions->Try_Microwave Yes Optimize_Stoichiometry Optimize Aniline to α-Halo-ketone Ratio Consider_Conditions->Optimize_Stoichiometry No Success Improved Yield and Selectivity Try_Microwave->Success Try_Catalyst Use LiBr as a Catalyst for Milder Conditions Try_Catalyst->Success Optimize_Stoichiometry->Try_Catalyst

A troubleshooting workflow for the Bischler-Möhlau synthesis.

Larock Indole Synthesis: Troubleshooting Guide

The Larock indole synthesis is a powerful palladium-catalyzed reaction, and its success often hinges on the careful selection of reaction components.

Q8: What are the most common side products in the Larock indole synthesis, and how can they be minimized?

A8: Side reactions in the Larock synthesis can arise from suboptimal catalyst activity or stability. The choice of ligand and the amount of chloride additive are crucial. Using more than one equivalent of a chloride additive like LiCl can slow down the reaction and lead to an increase in side products.[1] Optimizing the ligand, temperature, and base can significantly improve the yield and minimize byproduct formation.

Quantitative Data: Larock Indole Synthesis Optimization

This table demonstrates the effect of different ligands and temperatures on the yield of a model Larock indolization.[13]

Pd CatalystLigandBaseTemperature (°C)Yield (%)
Pd(OAc)₂NoneNa₂CO₃10027
Pd(OAc)₂PPh₃Na₂CO₃10017
Pd(OAc)₂DavePhosNa₂CO₃1008
Pd[P(o-tol)₃]₂-Na₂CO₃10070
Pd[P(tBu)₃]₂-Na₂CO₃10078
Pd[P(tBu)₃]₂ - Na₂CO₃ 60 85
Experimental Protocol: General Larock Indole Synthesis

This is a typical procedure for the Larock synthesis.[14][15]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol, if used) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0-5.0 equivalents).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reissert Indole Synthesis: Troubleshooting Guide

The Reissert synthesis is a two-step process that can sometimes yield unexpected byproducts.

Q9: During the reductive cyclization step of my Reissert synthesis, I am observing the formation of a quinolone byproduct. How can this be avoided?

A9: The formation of quinolones is a known side reaction in the Reissert indole synthesis, particularly with certain reduction conditions and substrates. For instance, the use of PtO₂ in ethanol for the reduction of intermediates for 7-substituted indoles has been reported to favor quinolone formation. The choice of reducing agent is critical. Milder reducing agents or different solvent systems may be required to favor the desired indole cyclization. Zinc in acetic acid is a commonly used reducing agent that is often effective.[16][17]

Experimental Protocol: Reissert Indole Synthesis

This protocol outlines the general steps for the Reissert synthesis.[16][17]

  • Condensation: Condense o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Reduce the nitro group of the pyruvate intermediate using zinc powder in acetic acid. This reduction leads to a spontaneous cyclization to form indole-2-carboxylic acid.

  • Decarboxylation (Optional): If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.

Madelung Indole Synthesis: Troubleshooting Guide

The primary challenge in the Madelung synthesis is the requirement for harsh reaction conditions.

Q10: The high temperatures required for my Madelung synthesis are causing my starting material to decompose. Are there milder alternatives?

A10: Yes, the classical Madelung synthesis, which uses strong bases at high temperatures (200-400 °C), can be problematic for substrates with sensitive functional groups.[13][18] Several modifications have been developed to address this:

  • Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like THF allows the reaction to proceed at much lower temperatures, in the range of -20 to 25 °C.[1][18]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide substrate can lower the required reaction temperature.[18]

  • Microwave-Assisted Synthesis: Microwave irradiation can also be used to achieve the high temperatures required for the Madelung synthesis in a more controlled manner and for shorter reaction times.[19]

Quantitative Data: Comparison of Madelung Synthesis Conditions

This table compares the conditions for the classical and modified Madelung syntheses.[1]

MethodBaseSolventTemperature (°C)
ClassicalSodium or Potassium AlkoxideHexane or THF200 - 400
Madelung-Houlihann-BuLi or LDATHF-20 - 25
Modified (for 3-tosyl indoles)DBNDMSO100
Experimental Protocol: Modified Madelung Synthesis (Houlihan Variation)

This protocol is for the synthesis of 2-substituted indoles under milder conditions.[3][18]

  • Reactant and Solvent: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl-o-toluidine substrate in anhydrous THF.

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in THF to the reaction mixture.

  • Reaction: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by TLC.

  • Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Scale-Up Synthesis of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up synthesis of 4-Nitro-2-phenyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: The most prevalent and industrially adaptable approach involves a two-step synthesis. The first step is the synthesis of the 2-phenyl-1H-indole precursor, commonly achieved through the Fischer indole synthesis.[1][2] The second step is the regioselective nitration of the 2-phenyl-1H-indole intermediate to introduce the nitro group at the C4 position.

Q2: What are the primary challenges in the Fischer indole synthesis of the 2-phenyl-1H-indole precursor at a large scale?

A2: Scaling up the Fischer indole synthesis can present several challenges, including:

  • Low Yields: The reaction is sensitive to various factors, and low yields are a common issue.[3] This can be due to impure starting materials, inappropriate acid catalyst selection, or suboptimal reaction temperature and time.[3][4]

  • Side Reactions: Competing reactions can reduce the yield of the desired product. Electron-donating substituents on the phenylhydrazine can lead to undesired side reactions.[3]

  • Purification Difficulties: The crude product often contains byproducts and unreacted starting materials, making purification challenging at a large scale.[5]

Q3: What are the main safety concerns when performing the nitration of 2-phenyl-1H-indole on a large scale?

A3: The nitration of aromatic compounds is a highly exothermic process, which poses a significant risk of thermal runaway.[6][7] This can lead to an uncontrolled increase in temperature and pressure, potentially resulting in an explosion. The nitrating agents, typically a mixture of nitric and sulfuric acid, are highly corrosive.[6]

Q4: How can the exothermicity of the nitration reaction be managed during scale-up?

A4: To manage the exothermic nature of the nitration reaction at a large scale, several strategies can be employed:

  • Slow Addition of Nitrating Agent: The nitrating agent should be added slowly and controllably to the reaction mixture.

  • Efficient Cooling: The reactor must have an efficient cooling system to dissipate the heat generated during the reaction.

  • Continuous Flow Chemistry: Continuous flow reactors offer a significant advantage for managing exothermic reactions. They provide better heat and mass transfer, enhancing safety and control over the reaction conditions.[7][8]

Q5: What are the common impurities encountered in the synthesis of this compound?

A5: Potential impurities can arise from both the Fischer indole synthesis and the nitration step. In the Fischer indole synthesis, isomeric byproducts can form, especially with unsymmetrical ketones.[9] During nitration, other nitro isomers (e.g., 5-nitro, 6-nitro, and dinitro derivatives) can be formed.[10] Unreacted starting materials and intermediates can also be present in the final product.

Troubleshooting Guides

Fischer Indole Synthesis of 2-Phenyl-1H-indole
Problem Potential Cause Suggested Solution
Low Yield Impure starting materials (phenylhydrazine, acetophenone).Use freshly distilled or recrystallized starting materials.[4]
Inappropriate acid catalyst (too weak or too strong).The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride) is crucial and may require optimization.[2][3]
Suboptimal reaction temperature or time.Monitor the reaction by TLC to determine the optimal temperature and duration. Elevated temperatures are often required, but excessive heat can cause degradation.[3]
Formation of Multiple Byproducts Side reactions due to harsh acidic conditions.Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃).[1]
Use of an unsymmetrical ketone leading to regioisomers.While acetophenone is symmetrical, if other ketones are used, consider the impact on regioselectivity.
Difficulty in Product Isolation Product is an oil or difficult to crystallize.Attempt purification by column chromatography. If the product is an oil, try co-distillation with a high-boiling solvent.
Emulsion formation during aqueous workup.Add a small amount of brine or a different organic solvent to break the emulsion.
Nitration of 2-Phenyl-1H-indole
Problem Potential Cause Suggested Solution
Runaway Reaction (Exotherm) Rapid addition of nitrating agent.Add the nitrating agent slowly and in a controlled manner, monitoring the internal temperature closely.
Inefficient cooling of the reactor.Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale.
High concentration of reactants.Consider diluting the reaction mixture with a suitable inert solvent.
Low Yield of 4-Nitro Isomer Formation of other nitro isomers (e.g., 5-nitro, 6-nitro).The choice of nitrating agent and reaction conditions can influence regioselectivity. Nitration in concentrated sulfuric acid tends to favor the 5-nitro isomer, while nitration in concentrated nitric acid can lead to dinitro products.[10] Optimization of the nitrating system is key.
Degradation of the indole ring under harsh acidic conditions.Use milder nitrating conditions if possible, or protect the indole nitrogen before nitration.
Product Contaminated with Dinitro Species Over-nitration due to excess nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely by TLC or HPLC to stop it at the desired point.[10]
Difficult Purification Separation of nitro isomers is challenging.Utilize column chromatography with a carefully selected eluent system. Recrystallization may also be effective if a suitable solvent is found.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenyl-1H-indoles.

Method Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Fischer Indole SynthesisPolyphosphoric Acid (PPA)None150-16010-15 min~72[11]
Fischer Indole SynthesisGlacial Acetic AcidEthanolRefluxNot specifiedNot specified[11]
Microwave-Assisted Fischer IndoleNoneTHF15015 minNot specified[4]

Table 2: Nitration Conditions for 2-Phenyl-1H-indole.

Nitrating Agent Solvent/Acid Temperature (°C) Product(s) Reference
Concentrated HNO₃Concentrated H₂SO₄Not specified5-Nitro-2-phenylindole[10]
Concentrated HNO₃NoneRoom Temperature3,6-Dinitro-2-phenylindole[10]
Concentrated HNO₃ on 5-Nitro-2-phenylindoleNoneNot specified3,5-Dinitro-2-phenylindole[10]

Experimental Protocols

Protocol 1: Representative Scale-Up Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis

Disclaimer: This is a representative protocol and requires optimization for specific large-scale equipment and safety considerations.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric Acid (PPA)

  • Ethanol

  • Ice

  • Sodium Hydroxide Solution (10%)

Procedure:

  • Formation of Phenylhydrazone (pre-formation is often recommended for scale-up):

    • In a suitable reactor, dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Slowly add acetophenone (1.0 eq) to the solution while stirring.

    • A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • The phenylhydrazone may precipitate. If so, it can be filtered, washed with cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure.

  • Indolization:

    • In a separate, larger reactor equipped with a robust mechanical stirrer and temperature control, carefully heat polyphosphoric acid (approximately 10 times the weight of the phenylhydrazone) to 80-90 °C.

    • Add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the internal temperature does not exceed 100 °C. This addition is exothermic.

    • After the addition is complete, continue stirring the mixture at 100 °C for 15-30 minutes, or until the reaction is complete as monitored by TLC.[3]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 70-80 °C.

    • In a separate vessel containing a large amount of crushed ice and water, carefully and slowly pour the reaction mixture with vigorous stirring.

    • Neutralize the acidic slurry by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline.

    • The crude 2-phenyl-1H-indole will precipitate as a solid.

    • Collect the solid by filtration and wash it thoroughly with water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Representative Nitration of 2-Phenyl-1H-indole to this compound

Disclaimer: This is a representative protocol and requires significant process safety evaluation before implementation on a large scale. The use of continuous flow reactors is highly recommended for safety.

Materials:

  • 2-Phenyl-1H-indole

  • Concentrated Nitric Acid (e.g., 70%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Anhydride (optional, can influence regioselectivity)

  • Crushed Ice

  • Sodium Bicarbonate Solution (saturated)

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Preparation of Nitrating Mixture (Caution: Highly Exothermic):

    • In a reactor with efficient cooling and stirring, cool concentrated sulfuric acid to 0-5 °C.

    • Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration Reaction:

    • In a separate reactor, dissolve 2-phenyl-1H-indole in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent if using a different nitrating system). Cool the solution to 0-5 °C.

    • Slowly and carefully add the pre-cooled nitrating mixture to the solution of 2-phenyl-1H-indole, maintaining the reaction temperature below 10 °C.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically fast.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • The crude product may precipitate. If so, it can be collected by filtration.

    • Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of nitro isomers and will require purification by column chromatography or fractional crystallization to isolate the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Phenyl-1H-indole (Precursor) cluster_nitration Nitration to this compound start_fischer Start: Phenylhydrazine + Acetophenone hydrazone_formation Phenylhydrazone Formation (Ethanol, cat. Acetic Acid) start_fischer->hydrazone_formation indolization Indolization (Polyphosphoric Acid, 100°C) hydrazone_formation->indolization workup_fischer Aqueous Workup & Neutralization indolization->workup_fischer purification_fischer Purification (Recrystallization) workup_fischer->purification_fischer product_indole 2-Phenyl-1H-indole purification_fischer->product_indole start_nitration Start: 2-Phenyl-1H-indole nitration_reaction Nitration (HNO3/H2SO4, 0-10°C) start_nitration->nitration_reaction workup_nitration Aqueous Workup & Neutralization nitration_reaction->workup_nitration extraction Solvent Extraction workup_nitration->extraction purification_nitration Purification (Column Chromatography) extraction->purification_nitration final_product This compound purification_nitration->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_fischer cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Fischer Indole Synthesis: Low Yield or Failure purity Impure Starting Materials? start->purity catalyst Incorrect Acid Catalyst? start->catalyst temp_time Suboptimal Temperature/Time? start->temp_time side_reactions Significant Side Reactions? start->side_reactions purify_reagents Recrystallize/Distill Starting Materials purity->purify_reagents Yes optimize_catalyst Screen Different Acid Catalysts (e.g., PPA, ZnCl2) catalyst->optimize_catalyst Yes optimize_conditions Monitor by TLC to Optimize Temperature and Reaction Time temp_time->optimize_conditions Yes milder_conditions Use Milder Catalyst or Lower Temperature side_reactions->milder_conditions Yes end Improved Yield purify_reagents->end Re-run Experiment optimize_catalyst->end Re-run Experiment optimize_conditions->end Re-run Experiment milder_conditions->end Re-run Experiment

Caption: Troubleshooting logic for the Fischer indole synthesis of 2-phenyl-1H-indole.

References

Technical Support Center: Overcoming Poor Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of indoles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indole functionalization so challenging?

The indole nucleus possesses multiple reactive sites with different electronic and steric properties. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] The C2 position is the next most reactive site within the pyrrole moiety.[1] Functionalization of the benzenoid ring (C4-C7) is even more challenging due to its lower intrinsic reactivity compared to the pyrrole ring.[3][4] This inherent reactivity profile often leads to mixtures of constitutional isomers, complicating purification and reducing yields.

Q2: My Friedel-Crafts acylation is giving me a mixture of N-acylated and C3-acylated products. How can I improve C3 selectivity?

This is a common issue arising from the competing nucleophilicity of the indole nitrogen and the C3 position. Here are several strategies to enhance C3-regioselectivity:

  • Choice of Lewis Acid and Acylating Agent: Using milder acylating agents, such as acid anhydrides, in combination with catalytic amounts of Lewis acids like Y(OTf)₃, In(OTf)₃, or ZnO can favor C3-acylation.[5] Strong Lewis acids like AlCl₃ in stoichiometric amounts can sometimes promote N-acylation.

  • Solvent-Free Conditions: Solvent-free reactions, for instance, using iron powder as a catalyst with acyl chlorides at room temperature, have been shown to provide high yields of 3-acyl indoles regioselectively.[6]

  • Use of Ionic Liquids: Performing the acylation in an ionic liquid, such as [BMI]BF₄, can accelerate the reaction and improve C3 selectivity, often in conjunction with a catalyst like Y(OTf)₃ under microwave irradiation.[5][7]

  • Organocatalysis: Nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively promote the regioselective C3-acylation of indoles.[8]

Q3: I want to functionalize the C2 position, but the reaction keeps occurring at C3. What are my options?

Directing functionalization to the C2 position requires overcoming the innate preference for C3. The most common strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack or metal-catalyzed C-H activation is often directed to the C2 position.[1][9]

  • Using Directing Groups (DGs): Attaching a directing group to the indole nitrogen is a powerful strategy. Groups like pyridyl, pyrimidyl, or amide can chelate to a transition metal catalyst and direct C-H activation specifically to the C2 position.[2]

  • Catalyst and Ligand Control: In some transition-metal-catalyzed reactions, the choice of ligand can switch the regioselectivity. For example, in palladium-catalyzed oxidative coupling of N-(phenylsulfonyl)indoles with aryl boronic acids, the addition of ligands like 4,5-diazafluoren-9-one can favor C3-arylation, while a "ligand-free" system can yield the C2-arylated product.[10]

Q4: How can I achieve functionalization on the benzene ring (C4-C7) of the indole?

Functionalizing the less reactive benzenoid ring is challenging but can be achieved, primarily through C-H activation strategies employing directing groups.[3][4]

  • C4-Functionalization: A removable pivaloyl group at the C3 position can direct the arylation to the C4 position using a palladium catalyst.[3] Similarly, an amide derived from a C3-acetic acid side chain can direct reactions to the C4 position through chelation.[11]

  • C5-Functionalization: A carbonyl group at the C3 position can act as a directing group for copper-catalyzed C5-alkylation.[12]

  • C6-Functionalization: Directing groups on the indole nitrogen, such as N-P(O)tBu₂, can direct copper-catalyzed arylation to the C6 position.[13]

  • C7-Functionalization: Bulky directing groups on the indole nitrogen, for example, N-P(O)tBu₂, are effective in directing palladium-catalyzed C-H functionalizations (arylation, olefination, etc.) to the C7 position.[11][13]

Troubleshooting Guides

Problem 1: Poor C2/C3 Selectivity in Transition Metal-Catalyzed C-H Functionalization
Symptom Possible Cause Suggested Solution
Mixture of C2 and C3 isomers Inadequate directing group control. Ensure the directing group is correctly installed and is suitable for targeting the desired position. For C2, consider N-pyrimidyl or N-pyridylsulfonyl groups.[2]
Suboptimal ligand or catalyst. The ligand can be crucial for selectivity. For palladium-catalyzed arylations, switching between ligand-free conditions and using specific ligands like 2,2'-bipyrimidine can flip the selectivity between C2 and C3.[10]
Incorrect oxidant or additive. In some iridium-catalyzed heteroarylations, the choice of oxidant (e.g., Cu(OAc)₂·H₂O vs. Ag₂O) can determine C2 vs. C4 selectivity.[10]
Low conversion and poor selectivity Steric hindrance. A bulky substituent on the indole ring or the coupling partner may hinder the approach of the catalyst. Consider a less sterically demanding directing group or coupling partner.
Incompatible electronic effects. Strong electron-donating or -withdrawing groups on the indole can alter the reactivity of the C-H bonds. The reaction conditions may need to be re-optimized for such substrates.[14]
Problem 2: N-Alkylation vs. C3-Alkylation Competition
Symptom Possible Cause Suggested Solution
Predominant N-alkylation "Hard" anionic character of the indolide. Using a "softer" base/solvent system can favor C3-alkylation. For example, using a less polar solvent might favor C3 attack.
Predominant C3-alkylation "Soft" anionic character of the indolide. To favor N-alkylation, use conditions that promote a "harder" anion. A strong base like NaH in a polar aprotic solvent like DMF typically favors N-alkylation.[15][16]
Mixture of N- and C3-alkylated products Equilibrating reaction conditions. The choice of base and solvent is critical. For instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[15] Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[15]
Catalyst control is not optimal. In copper-hydride catalyzed alkylations, the choice of phosphine ligand can selectively produce either the N-alkylated or C3-alkylated product.[15]

Experimental Protocols

Protocol 1: Regioselective C3-Friedel-Crafts Acylation using Iron Powder[6]

This protocol describes a solvent-free method for the C3-acylation of indole.

  • Reactant Preparation: In a round-bottom flask, add indole (1.0 mmol), the desired acyl chloride (1.5 mmol), and iron powder (catalytic amount, e.g., 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, add dichloromethane (DCM) to the reaction mixture and filter to remove the iron catalyst. Wash the filtrate with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-acylindole.

Protocol 2: Directing Group-Mediated C4-Arylation of an Indole[11]

This protocol is adapted for the C4-arylation of a 3-formylindole, where the formyl group acts as the directing group.

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-formylindole (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂O (2.0 equiv.).

  • Solvent and Degassing: Add the appropriate solvent (e.g., 1,2-dichloroethane, DCE). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution: Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the C4-arylated product.

Visualizations

Reactivity of the Indole Ring

Caption: A diagram illustrating the hierarchy of reactivity of the different positions on the indole ring.

Decision Workflow for Regioselective Functionalization

G Workflow for Choosing a Functionalization Strategy start Define Target Position c3_check Target C3? start->c3_check c2_check Target C2? c3_check->c2_check No c3_strat Use Electrophilic Substitution (e.g., Friedel-Crafts) Optimize for C3 vs N c3_check->c3_strat Yes benzene_check Target C4-C7? c2_check->benzene_check No c2_strat1 Block C3 Position c2_check->c2_strat1 Yes benzene_strat Use C-H Activation with appropriate N- or C3-Directing Group benzene_check->benzene_strat Yes end Perform Reaction benzene_check->end No c3_strat->end c2_strat2 Use N-Directing Group (e.g., Pyridyl, Amide) with Transition Metal Catalyst c2_strat1->c2_strat2 c2_strat1->end c2_strat2->end benzene_strat->end

Caption: A decision tree to guide researchers in selecting a suitable strategy for indole functionalization.

Chelation-Assisted C2-Functionalization Mechanism

G Simplified Mechanism of Chelation-Assisted C2-Functionalization cluster_mech A Indole with N-Directing Group (DG) + Metal Catalyst (M-L) B Coordination of DG to Metal A->B Chelation C Directed C-H Activation at C2 (Cyclometalation) B->C CMD or Oxidative Addition D Reaction with Coupling Partner C->D E Reductive Elimination D->E F C2-Functionalized Indole + Regenerated Catalyst E->F Product Release

Caption: A flowchart showing the key steps in a directing group-mediated C2-functionalization of indole.

References

Technical Support Center: Stability and Degradation of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and analysis of degradation products of 4-Nitro-2-phenyl-1H-indole. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound should be conducted under various stress conditions to understand its intrinsic stability and identify potential degradation products.[1][2] These studies are crucial for developing stable formulations and establishing appropriate storage conditions.[2] The recommended stress conditions, based on ICH guidelines, include:

  • Acidic Hydrolysis: Exposure to acidic conditions, typically using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[1]

  • Basic Hydrolysis: Exposure to basic conditions, commonly using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (3-30%).

  • Thermal Degradation: Exposure to high temperatures, for example, heating the solid compound or a solution at temperatures ranging from 40°C to 80°C.

  • Photodegradation: Exposure to light, including both UV and visible radiation, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[1][2]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure, which includes an indole ring, a phenyl group, and a nitro group. Functional groups like nitroaromatics are known to be susceptible to degradation under light stress conditions.[3]

Potential degradation products could arise from:

  • Reduction of the Nitro Group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.

  • Hydroxylation: Hydroxyl groups (-OH) may be introduced onto the phenyl or indole rings.

  • Oxidative Ring Opening: The indole ring may undergo oxidative cleavage under strong oxidative conditions.

  • Polymerization: Under certain stress conditions, the molecule might polymerize.

Q3: What analytical methods are suitable for stability testing of this compound?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4] Key considerations for method development include:

  • Column Selection: A C18 column is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to achieve optimal separation of all components.

  • Detection Wavelength: The UV detector should be set at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector can be beneficial for monitoring multiple wavelengths simultaneously.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., higher acid/base concentration). Extend the duration of the stress testing. Increase the temperature.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor. Shorten the duration of the stress testing. Lower the temperature.
Poor separation of peaks in HPLC analysis. The analytical method is not optimized.Adjust the mobile phase composition and gradient. Try a different column with a different stationary phase. Optimize the column temperature.
Formation of multiple, small, and unidentified peaks. Complex degradation pathways or secondary degradation.Use a mass spectrometer (LC-MS) to identify the mass of the degradation products. Isolate the major degradation products for structural elucidation using techniques like NMR.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (solid state): Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress Condition Duration % Assay of this compound % Total Impurities Major Degradation Product (if identified)
1 M HCl, 60°C24 hours
1 M NaOH, 60°C24 hours
30% H₂O₂, RT24 hours
Thermal (Solution), 80°C48 hours
Thermal (Solid), 80°C48 hours
Photolytic1.2 M lux hrs

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution acid Acid Hydrolysis stock_solution->acid base Base Hydrolysis stock_solution->base oxidation Oxidative Degradation stock_solution->oxidation thermal Thermal Degradation stock_solution->thermal photo Photodegradation stock_solution->photo sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound reduced_nitro Nitro-reduced derivatives (e.g., 4-Amino-2-phenyl-1H-indole) parent->reduced_nitro Reduction hydroxylated Hydroxylated derivatives parent->hydroxylated Oxidation ring_opened Ring-opened products parent->ring_opened Oxidation polymers Polymers parent->polymers Stress-induced polymerization

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Spectroscopic Analysis of Nitro-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the spectroscopic analysis of nitro-containing compounds. The information is tailored for researchers, scientists, and drug development professionals.

General Troubleshooting

Before delving into technique-specific issues, it's important to address common problems that can affect any spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: My signal-to-noise ratio is very low. What are the general steps to improve it?

A1: A low signal-to-noise ratio can be caused by several factors. A logical approach to troubleshooting this issue is to first check the sample preparation, then the instrument parameters, and finally the instrument hardware itself. This can include increasing the sample concentration, optimizing acquisition parameters (e.g., increasing scan time or the number of accumulations), and ensuring the instrument is properly calibrated and maintained.

Q2: I am observing unexpected peaks in my spectrum. What could be the cause?

A2: Unexpected peaks are often due to sample contamination, solvent impurities, or instrument background signals. Ensure you are using high-purity solvents and clean sample holders. Running a blank spectrum of the solvent and subtracting it from the sample spectrum can help to eliminate solvent-related peaks. It is also important to check for contaminants in the sample itself.

General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common spectroscopic issues.

General_Troubleshooting_Workflow start Problem Identified: Poor Quality Spectrum check_sample Step 1: Check Sample - Purity - Concentration - Homogeneity - Degradation start->check_sample sample_ok Sample OK? check_sample->sample_ok fix_sample Action: - Purify Sample - Adjust Concentration - Homogenize - Prepare Fresh Sample sample_ok->fix_sample No check_instrument Step 2: Check Instrument Parameters - Acquisition Time/Scans - Source Power - Slit Width/Resolution - Calibration sample_ok->check_instrument Yes fix_sample->start instrument_ok Parameters Optimal? check_instrument->instrument_ok optimize_params Action: - Increase Scans/Time - Adjust Power - Optimize Resolution - Recalibrate instrument_ok->optimize_params No check_hardware Step 3: Check Hardware - Clean Optics - Check Detector - Verify Source Alignment instrument_ok->check_hardware Yes optimize_params->start hardware_ok Hardware OK? check_hardware->hardware_ok maintenance Action: - Perform Maintenance - Contact Support hardware_ok->maintenance No end Problem Resolved hardware_ok->end Yes maintenance->start

A general workflow for troubleshooting spectroscopic issues.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the nitro functional group due to its strong and characteristic absorption bands.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic IR absorption peaks for a nitro group?

A1: The nitro group (NO₂) exhibits two strong and easily identifiable stretching vibrations.[1] For aromatic nitro compounds, the asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch is found between 1360-1290 cm⁻¹.[2] For nitroalkanes, these bands are at slightly higher frequencies, around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).[2]

Q2: Why is it difficult to determine the substitution pattern on a nitro-substituted benzene ring using IR spectroscopy?

A2: The strong electron-withdrawing nature of the nitro group alters the electronic structure of the benzene ring. This can shift or obscure the out-of-plane C-H bending bands that are typically used to determine the substitution pattern on aromatic rings.

Q3: Are there any safety concerns when analyzing nitro compounds with IR spectroscopy?

A3: Yes, some nitro compounds, particularly saturated nitroalkanes and polynitrated aromatics, can be explosive and may detonate with heat or shock.[1] It is crucial to handle these materials with appropriate safety precautions and to be aware of their stability before analysis.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Broad, poorly resolved peaks Sample contains water.Ensure the sample and KBr (if used) are thoroughly dry. Work in a low-humidity environment or use a dry box.
Sample is a powder with large particle size.Grind the sample to a fine powder to reduce scattering of the IR beam.
No peaks or very weak signal Sample is too dilute or not in the beam path.Increase sample concentration. For ATR-FTIR, ensure good contact between the sample and the crystal.
Incorrect instrument settings.Check that the number of scans is sufficient and the detector is functioning correctly.
Sloping baseline Poor sample contact with ATR crystal.Re-apply the sample to the ATR crystal, ensuring even and firm pressure.
KBr pellet is too thick or cracked.Prepare a new, thinner KBr pellet.
Data Presentation: Characteristic IR Absorptions of Nitro Compounds
Functional Group Vibration Wavenumber (cm⁻¹) Intensity
Aromatic Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Aliphatic Nitro (R-NO₂)Asymmetric Stretch~1550Strong
Symmetric Stretch~1365Strong
Experimental Protocol: ATR-FTIR Analysis of a Solid Nitroaromatic Compound

Attenuated Total Reflectance (ATR) is a convenient sampling technique for both solid and liquid samples that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • If the solid sample is in large crystals, grind it to a fine powder using an agate mortar and pestle. This ensures good contact with the ATR crystal.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal.

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary.

    • Identify the characteristic peaks of the nitro group and other functional groups present in the molecule.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the crystal.

    • Clean the crystal surface with a suitable solvent and a soft tissue to prepare for the next sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing aqueous samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing nitro-containing compounds with Raman spectroscopy?

A1: The main challenges include the inherently weak Raman scattering effect, which can lead to low signal-to-noise, and fluorescence from the sample or impurities, which can obscure the Raman signal. For energetic materials, sample degradation or even detonation due to laser heating is a significant safety concern.

Q2: How can I reduce fluorescence in my Raman spectrum?

A2: Several methods can be used to reduce fluorescence. One common approach is to switch to a longer wavelength excitation laser (e.g., 785 nm or 1064 nm). Photobleaching the sample by exposing it to the laser for a period before acquiring the spectrum can also be effective. Additionally, computational methods can be used to subtract the fluorescence background from the spectrum.

Q3: Is Raman spectroscopy suitable for quantitative analysis of nitro compounds?

A3: While Raman spectroscopy is primarily a qualitative technique, it can be used for quantitative analysis with careful experimental design and calibration. The intensity of a Raman peak is proportional to the concentration of the analyte. However, factors such as laser power fluctuations, sample positioning, and matrix effects must be carefully controlled.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High background/fluorescence Sample is fluorescent.Use a longer wavelength excitation laser (e.g., 785 nm). Photobleach the sample before analysis. Use a baseline correction algorithm.
Weak Raman signal Low sample concentration.Increase sample concentration if possible. Use a higher power laser (with caution for sensitive samples).
Poor focus or alignment.Re-focus the laser on the sample and check the alignment of the collection optics.
Sample burning or degradation Laser power is too high.Reduce the laser power. Use a lower magnification objective to decrease power density. Rotate or move the sample during acquisition.
Presence of sharp, narrow peaks (cosmic rays) High-energy cosmic rays hitting the detector.Most Raman software has algorithms to remove cosmic rays. If not, acquire multiple spectra and average them.
Experimental Protocol: General Workflow for Raman Analysis

The following diagram illustrates a general workflow for performing Raman spectroscopy.

Raman_Analysis_Workflow start Start Analysis sample_prep 1. Sample Preparation - Place solid/liquid on appropriate substrate - Ensure sample is in focus start->sample_prep instrument_setup 2. Instrument Setup - Select laser wavelength - Set laser power - Choose objective sample_prep->instrument_setup data_acquisition 3. Data Acquisition - Set integration time and number of scans - Acquire spectrum instrument_setup->data_acquisition preprocessing 4. Data Preprocessing - Cosmic ray removal - Baseline correction - Smoothing data_acquisition->preprocessing analysis 5. Spectral Analysis - Peak identification - Comparison to library spectra preprocessing->analysis end End Analysis analysis->end

A general workflow for Raman spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of nitro-containing compounds.

Frequently Asked Questions (FAQs)

Q1: How does a nitro group affect the ¹H NMR spectrum of an aromatic compound?

A1: The nitro group is strongly electron-withdrawing, which deshields the protons on the aromatic ring. Protons that are ortho and para to the nitro group are the most deshielded and will appear at a higher chemical shift (further downfield) compared to the meta protons. For example, in nitrobenzene, the ortho protons appear around 8.25 ppm, the para proton at 7.71 ppm, and the meta protons at 7.56 ppm.

Q2: What is the effect of a nitro group on the ¹³C NMR spectrum?

A2: Similar to the effect on protons, the nitro group deshields the carbons of the aromatic ring. However, the effect is more complex. The ipso-carbon (the carbon directly attached to the nitro group) is significantly deshielded. The para-carbon is also deshielded, while the ortho- and meta-carbons are less affected. For nitrobenzene, the chemical shifts are approximately 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho) ppm.

Q3: My NMR sample has poor resolution. What can I do?

A3: Poor resolution can be caused by an inhomogeneous magnetic field, a high sample viscosity, or the presence of paramagnetic impurities. Ensure the instrument is properly shimmed. If the sample is too concentrated, dilute it. If paramagnetic impurities are suspected, filtering the sample may help.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Broad peaks Poor shimming.Re-shim the instrument.
Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample or use a chelating agent if appropriate.
Low signal intensity Low sample concentration.Increase the sample concentration. Increase the number of scans.
Incorrect chemical shifts Incorrect referencing.Re-reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Solvent effects.Be aware that the solvent can influence chemical shifts. Use a consistent solvent for comparisons.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Nitrobenzene
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
ipso-~148.3
ortho~8.25~123.5
meta~7.56~129.4
para~7.71~134.7
Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation:

    • Dissolve 5-10 mg of the nitro-containing compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth according to the gauge for the specific spectrometer.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving high-resolution spectra.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H NMR, 8 to 16 scans are often sufficient.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for determining the molecular weight and fragmentation pattern of nitro-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common fragmentation patterns for aromatic nitro compounds in mass spectrometry?

A1: Aromatic nitro compounds often show characteristic fragmentation patterns. Common losses include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). The molecular ion peak (M⁺) is usually observed.

Q2: I am not seeing a molecular ion peak for my compound. Why might this be?

A2: The absence of a molecular ion peak can occur if the molecule is unstable and fragments readily upon ionization. This is particularly true for some thermally labile nitro compounds. Using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can often help to preserve the molecular ion.

Q3: How can I improve the signal intensity in my mass spectrum?

A3: Poor signal intensity can be due to low sample concentration, inefficient ionization, or ion suppression from matrix components. Ensure your sample is sufficiently concentrated and pure. Optimizing the ionization source parameters (e.g., voltages, temperatures) for your specific compound can significantly improve the signal. If using ESI, adjusting the mobile phase composition can also help.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No signal or weak signal Sample concentration is too low.Increase sample concentration.
Inefficient ionization.Optimize ionization source parameters. Try a different ionization technique (e.g., ESI, APCI, CI).
Ion suppression from matrix.Purify the sample to remove interfering matrix components. Dilute the sample.
Poor mass accuracy Instrument needs calibration.Calibrate the mass spectrometer using a known standard.
Contamination peaks Contaminated solvent, glassware, or instrument.Use high-purity solvents. Thoroughly clean all glassware. Clean the ion source.
Data Presentation: Common Mass Spectral Fragments for Nitroaromatics
Compound Parent Ion (m/z) Major Fragment Ions (m/z) Neutral Loss
Nitrobenzene12393, 77, 65NO, C₂H₂, CO
2,4,6-Trinitrotoluene (TNT)227210, 180, 164OH, NO, O
2,4-Dinitrotoluene (DNT)182165, 135, 119OH, NO, O
Experimental Protocol: ESI-MS Analysis of Nitrophenols

This protocol is adapted for the analysis of nitrophenols in solution using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Dissolve the nitrophenol sample in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration in the low µg/mL to ng/mL range.

    • The solvent should be compatible with ESI and the chromatographic system if one is used.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.

    • Set the ESI source parameters. Typical starting parameters for negative ion mode (suitable for acidic phenols) could be:

      • Capillary voltage: -3.0 to -4.5 kV

      • Source temperature: 80-120 °C

      • Desolvation temperature: 250-350 °C

      • Cone gas flow: 50 L/hr

      • Desolvation gas flow: 600-800 L/hr

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or via a liquid chromatography (LC) system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to identify the deprotonated molecule [M-H]⁻.

    • For structural confirmation, perform tandem MS (MS/MS) on the [M-H]⁻ ion to generate a fragmentation spectrum. This involves selecting the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the [M-H]⁻ peak in the full scan spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure of the nitrophenol. Common losses include NO₂ and NO.

References

Validation & Comparative

Unveiling the Biological Promise of 4-Nitro-2-phenyl-1H-indole: A Comparative Analysis of its Anti-inflammatory and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor. In this context, indole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 4-Nitro-2-phenyl-1H-indole, focusing on its potential as an anti-inflammatory and anticancer agent. Due to the limited publicly available data on the specific biological activity of this compound, this guide will draw comparisons with closely related indole derivatives and established drugs in the respective therapeutic areas, supported by experimental data from scientific literature.

Anti-inflammatory Activity: Targeting the Prostaglandin Pathway

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of various diseases. A major pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.

To provide a comparative perspective, the following table includes IC50 values for known NSAIDs and other anti-inflammatory indole derivatives against COX-1 and COX-2.

Compound/DrugTargetIC50 (µM)Reference
IndomethacinCOX-1Varies[3]
IndomethacinCOX-2Varies[3]
CelecoxibCOX-20.06[4]
RofecoxibCOX-2Varies[5]
(Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-oneCOX-2Potent Inhibition[4]
Compound 39 (a 2-aryl-quinoline-4-carboxylic acid derivative)COX-20.077[4]
Pyridazine derivative 6bCOX-20.18[6]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM12)COX-20.18[7]

Caption: Comparative IC50 values of reference NSAIDs and other anti-inflammatory compounds.

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

The indole scaffold is a cornerstone in the development of numerous anticancer drugs.[8] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[9][10]

Although specific IC50 values for this compound against cancer cell lines were not identified in the reviewed literature, a vast body of research highlights the potent anticancer activity of its structural analogues. For example, certain indole-based sulfonohydrazide derivatives have shown promising inhibitory activity against breast cancer cell lines, with compound 5f exhibiting an IC50 of 13.2 µM against MCF-7 and 8.2 µM against MDA-MB-468 cells.[11] Another study on indole-curcumin derivatives reported a methoxy-substituted compound with IC50 values of 12 µM against Hep-2, 15 µM against A549, and 4 µM against HeLa cells.[10] Furthermore, some indole-1,3,4-oxadiazole hybrids have demonstrated potent inhibition of tubulin polymerization and anticancer activity with IC50 values in the low micromolar range against various cancer cell lines.[10]

The following table presents a comparison of the anticancer activity of various indole derivatives and a standard chemotherapeutic agent.

Compound/DrugCancer Cell Line(s)IC50 (µM)Reference
DoxorubicinHep-2, A549, HeLa10, 0.65, 1[10]
PaclitaxelHep-2, A549, HeLa1.8, 0.175, 0.08[10]
Compound 5f (indole-based sulfonohydrazide)MCF-7, MDA-MB-46813.2, 8.2[11]
Indole-curcumin derivative (methoxy-substituted)Hep-2, A549, HeLa12, 15, 4[10]
Indole-tetrazole coupled aromatic amide 7 MCF-7, A549, SKOV33.5 - 8.7[10]
Indole-1,3,4-oxadiazole hybrid 10 SKOV3, A549, MCF-74.2, 3.1, 2.1[10]
Indolyl-triazole hybrid 13b MCF-7, HepG21.07, 0.32[12]

Caption: Comparative IC50 values of an anticancer drug and various indole derivatives against different cancer cell lines.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, detailed experimental protocols are crucial. Below are standardized methodologies for the key assays mentioned in this guide.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Assay buffer and co-factors

  • 96-well plates

  • Plate reader

Protocol:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate the plate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • After a set incubation period, stop the reaction.

  • Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, fluorescence, or colorimetric analysis).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin)

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a reference drug. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its biological effects is fundamental for drug development.

Anti-inflammatory Signaling Pathway

Indole derivatives can modulate inflammatory responses through various signaling pathways. A key mechanism is the inhibition of the COX enzymes, which blocks the production of pro-inflammatory prostaglandins.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound & Alternatives This compound & Alternatives This compound & Alternatives->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by indole derivatives.

Anticancer Signaling Pathway

The anticancer activity of indole derivatives is often attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell growth and survival. One of the prominent mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Apoptosis Apoptosis Microtubule Polymerization->Apoptosis Disruption leads to Cell Division Cell Division Mitotic Spindle Formation->Cell Division This compound & Alternatives This compound & Alternatives This compound & Alternatives->Microtubule Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by indole derivatives.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on structurally similar indole derivatives strongly suggests its potential as a promising candidate for further investigation in the fields of anti-inflammatory and anticancer drug discovery. The comparative data presented in this guide, alongside the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers to design and conduct further studies to validate the biological activity of this and other novel indole-based compounds. The multifaceted nature of the indole scaffold continues to offer exciting opportunities for the development of next-generation therapeutics.

References

Comparative Efficacy of Indole-Based and Other Novel PAR-4 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the indole-based Protease-Activated Receptor 4 (PAR-4) antagonist, ML354, with other notable PAR-4 inhibitors: YD-3, BMS-986120, and PAR4 antagonist 3 (compound 36). This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of preclinical and clinical data to inform future research and development in antiplatelet therapy.

Introduction to PAR-4 Antagonism

Protease-Activated Receptor 4 (PAR-4) is a G protein-coupled receptor that, along with PAR-1, mediates thrombin-induced platelet activation. While PAR-1 initiates a rapid and transient response, PAR-4 activation leads to a more sustained signaling cascade, crucial for the formation of stable thrombi. This distinct signaling profile makes PAR-4 an attractive target for novel antiplatelet agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to existing therapies. This guide focuses on a comparative analysis of key PAR-4 antagonists, with a particular focus on the indole-derived compound ML354.

Quantitative Efficacy and In Vitro Activity

The following table summarizes the in vitro efficacy of the compared PAR-4 antagonists, primarily focusing on their ability to inhibit platelet aggregation.

CompoundChemical ClassIn Vitro AssayAgonistIC50 (Human Platelets)SelectivityReference(s)
ML354 IndolePlatelet AggregationPAR-4 AP140 nM~70-fold selective for PAR-4 over PAR-1[1]
YD-3 IndazolePlatelet AggregationPAR-4 AP (GYPGKF)130 nMSelective for PAR-4; little to no effect on PAR-1, collagen, or U46619 induced aggregation[2]
BMS-986120 Imidazothiadiazole derivativePlatelet AggregationPAR-4 AP<10 nMHighly selective for PAR-4[3]
PAR4 antagonist 3 (compound 36) Not SpecifiedPlatelet AggregationPAR-4 AP26.13 nMNot specified[4]

In Vivo Efficacy and Safety Profile

This section provides available in vivo data on the antithrombotic efficacy and bleeding risk associated with the PAR-4 antagonists. Direct comparison is limited by the use of different animal models and experimental conditions.

CompoundAnimal ModelAntithrombotic EfficacyBleeding LiabilityReference(s)
ML354 Mouse (tMCAO stroke model)Reduced infarct size and improved neurological function.Not specifically reported in this model.
YD-3 Not extensively reportedLimited in vivo data available.Not extensively reported.
BMS-986120 Cynomolgus Monkey (arterial thrombosis model)~82% reduction in thrombus weight at 1 mg/kg.~2-fold increase in bleeding time at 1 mg/kg.[4]
PAR4 antagonist 3 (compound 36) MousePotent ex vivo antiplatelet activity at 6 and 12 mg/kg.Low bleeding liability; no impact on coagulation system.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PAR-4 signaling pathway and a general workflow for assessing PAR-4 antagonist efficacy.

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space thrombin Thrombin PAR4 PAR-4 Receptor thrombin->PAR4 Cleavage & Activation Gq Gq PAR4->Gq Activates G1213 G12/13 PAR4->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Secretion, Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation platelet_prep Platelet-Rich Plasma (PRP) Preparation incubation Incubation with PAR-4 Antagonist platelet_prep->incubation agonist_addition Addition of PAR-4 Agonist Peptide incubation->agonist_addition aggregation_measurement Platelet Aggregation Measurement (LTA) agonist_addition->aggregation_measurement ic50_determination IC50 Determination aggregation_measurement->ic50_determination animal_model Animal Model of Thrombosis drug_administration Administration of PAR-4 Antagonist animal_model->drug_administration thrombosis_induction Induction of Thrombosis drug_administration->thrombosis_induction bleeding_assay Bleeding Time Assay drug_administration->bleeding_assay thrombus_measurement Measurement of Thrombus Formation thrombosis_induction->thrombus_measurement

References

Comparative Analysis of 4-Nitro-2-phenyl-1H-indole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-nitro-2-phenyl-1H-indole scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a subject of significant interest in medicinal chemistry. The introduction of a nitro group at the 4-position of the indole ring, combined with a phenyl group at the 2-position, creates a unique electronic and structural framework for interaction with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and anti-inflammatory activities. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The SAR studies reveal that modifications at the N1 position of the indole ring and substitutions on the 2-phenyl ring significantly influence their anticancer potency.

Table 1: Cytotoxic Activity of 5-Nitroindole-2,3-dione-3-thiosemicarbazone Analogs [1]

CompoundRLog₁₀GI₅₀ (M) - Leukemia (MOLT-4)Log₁₀GI₅₀ (M) - Leukemia (HL-60(TB))Log₁₀GI₅₀ (M) - Non-Small Cell Lung (HOP-62)
3b Phenyl-5.63-5.48-5.63
3c 4-Chlorophenyl-5.74-5.57-5.73
3f 2-Methylphenyl-5.58-5.48-5.62
3k 4-Ethoxyphenyl-5.27-5.16-5.26
4a H-5.92-5.69-5.89
4c 4-Chlorophenyl-6.04-5.81-5.99
4f 2-Methylphenyl-5.96-5.75-5.93
4l 4-Chlorophenyl (1-morpholinomethyl)-6.18-6.30<-8.00

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. A lower Log₁₀GI₅₀ value indicates higher potency.

The data indicates that the introduction of a morpholinomethyl or piperidinomethyl group at the N1 position of the 5-nitroindole-2,3-dione scaffold generally enhances cytotoxic activity.[1] Compound 4l , which combines a 1-morpholinomethyl group with a 4-chlorophenyl substitution on the thiosemicarbazone moiety, demonstrated the most potent and selective activity against the HOP-62 non-small cell lung cancer cell line.[1]

Anti-inflammatory Activity

Derivatives of 4-indolyl-2-arylaminopyrimidine, which incorporate a modified 4-nitro-phenyl moiety, have been investigated for their ability to inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of 4-Indolyl-2-arylaminopyrimidine Derivatives [2]

CompoundSubstituent (R)IL-6 Inhibition (%) at 5 µMIL-8 Inhibition (%) at 5 µM
4c 2-methoxy-5-nitro-4-(pyrrolidin-1-yl)phenyl68.372.1
4d 2-methoxy-5-nitro-4-(piperidin-1-yl)phenyl75.678.9
4e 4-(azepan-1-yl)-2-methoxy-5-nitrophenyl82.485.7
4g 2-methoxy-4-morpholino-5-nitrophenyl71.274.5

The results suggest that the nature of the cyclic amine at the 4-position of the nitrophenyl ring plays a crucial role in the anti-inflammatory activity.[2] Specifically, the compound with an azepane ring (4e ) exhibited the highest inhibitory activity against both IL-6 and IL-8 production in LPS-induced HBE cells.[2]

Experimental Protocols

Cytotoxicity Assay (Sulphorhodamine B Assay)

The in vitro cytotoxicity of the 5-nitroindole-2,3-dione derivatives was determined using the Sulphorhodamine B (SRB) protein assay.[1]

  • Cell Plating: Human tumor cell lines were plated in 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: The test compounds were added at various concentrations, and the plates were incubated for an additional 48 hours.

  • Cell Fixation: The cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid and incubated for 60 minutes at 4 °C.

  • Staining: The supernatant was discarded, and the plates were washed with water and air-dried. Sulphorhodamine B solution (0.4% w/v in 1% acetic acid) was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Absorbance Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ values were calculated from dose-response curves.

Anti-inflammatory Assay (ELISA)

The anti-inflammatory activity of the 4-indolyl-2-arylamino pyrimidine derivatives was evaluated by measuring the inhibition of IL-6 and IL-8 release in lipopolysaccharide (LPS)-induced human bronchial epithelial (HBE) cells using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Cell Culture: HBE cells were cultured in appropriate medium until confluent.

  • Cell Stimulation: The cells were pre-treated with the test compounds at a concentration of 5 µM for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: The cell culture supernatants were collected.

  • ELISA: The concentrations of IL-6 and IL-8 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release was calculated by comparing the levels in compound-treated cells to those in LPS-stimulated cells without compound treatment.

Visualizing Structure-Activity Relationship Studies

The following diagram illustrates the general workflow for a structure-activity relationship study, a fundamental process in drug discovery and development.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement cluster_optimization Lead Optimization lead_compound Lead Compound (this compound) analog_design Analog Design (Systematic Modification) lead_compound->analog_design synthesis Chemical Synthesis analog_design->synthesis in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->in_vitro in_vivo In Vivo Models (Optional) in_vitro->in_vivo data_analysis Data Analysis (IC50, GI50 Calculation) in_vitro->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment sar_establishment->analog_design Feedback Loop qsar QSAR Modeling (Optional) sar_establishment->qsar optimized_lead Optimized Lead sar_establishment->optimized_lead

A generalized workflow for structure-activity relationship (SAR) studies.

References

A Comparative Analysis of Synthetic Routes to 2-Phenylindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylindole scaffold is a privileged structural motif in medicinal chemistry and materials science, found in a wide array of biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to 2-phenylindoles, offering a valuable resource for researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The comparison focuses on classical methods like the Fischer and Bischler-Möhlau indole syntheses, alongside modern palladium-catalyzed approaches such as the Larock indole synthesis, with a focus on reaction yields, conditions, and substrate scope.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to 2-phenylindoles depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. Classical methods, while historically significant, often suffer from harsh reaction conditions and limited functional group tolerance. In contrast, modern palladium-catalyzed reactions offer milder conditions, broader substrate scope, and often higher yields.

The Fischer indole synthesis remains a widely used method due to its simplicity and the accessibility of starting materials.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of phenylhydrazine and a ketone, in this case, acetophenone.[1][3] While robust, this method can be limited by the harsh acidic conditions and high temperatures required, which may not be compatible with sensitive functional groups.

The Bischler-Möhlau indole synthesis is another classical approach that utilizes the reaction of an α-haloacetophenone with an excess of an aniline.[4] Historically, this method has been plagued by low yields and harsh conditions.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has revitalized this route, offering significantly reduced reaction times and improved yields under solvent-free conditions.[5][6][7]

Palladium-catalyzed syntheses , such as the Larock indole synthesis , represent a significant advancement in indole chemistry. The Larock reaction involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[8] This method is highly versatile and tolerates a wide range of functional groups.[9] More recent developments in palladium catalysis have led to even more efficient methods, such as the tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes, which provides 2-phenylindoles with excellent regioselectivity and in moderate to excellent yields.[10][11]

The following diagram illustrates the workflow for comparing these different synthetic approaches:

G Comparative Workflow for 2-Phenylindole Synthesis cluster_classical Classical Routes cluster_modern Modern Routes Fischer Synthesis Fischer Synthesis Reaction Conditions Reaction Conditions Fischer Synthesis->Reaction Conditions Bischler-Möhlau (Conventional) Bischler-Möhlau (Conventional) Bischler-Möhlau (Conventional)->Reaction Conditions Bischler-Möhlau (Microwave) Bischler-Möhlau (Microwave) Bischler-Möhlau (Microwave)->Reaction Conditions Larock Synthesis Larock Synthesis Larock Synthesis->Reaction Conditions Pd-Catalyzed (Aniline + Bromoalkyne) Pd-Catalyzed (Aniline + Bromoalkyne) Pd-Catalyzed (Aniline + Bromoalkyne)->Reaction Conditions Starting Materials Starting Materials Starting Materials->Fischer Synthesis Starting Materials->Bischler-Möhlau (Conventional) Starting Materials->Bischler-Möhlau (Microwave) Starting Materials->Larock Synthesis Starting Materials->Pd-Catalyzed (Aniline + Bromoalkyne) Yield & Purity Yield & Purity Reaction Conditions->Yield & Purity Substrate Scope Substrate Scope Yield & Purity->Substrate Scope Comparative Analysis Comparative Analysis Substrate Scope->Comparative Analysis Optimal Route Selection Optimal Route Selection Comparative Analysis->Optimal Route Selection

Caption: A flowchart outlining the comparative analysis of different synthetic routes to 2-phenylindoles.

Quantitative Data Comparison

The following table summarizes the quantitative data for the synthesis of 2-phenylindole via different methods, providing a clear comparison of their performance.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None17015 min72-80[2][5]
Bischler-Möhlau (Conventional) α-Bromoacetophenone, AnilineNoneNoneRefluxNot SpecifiedLow (historically)[5]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)45-60 s71[5][6]
Larock Indole Synthesis o-Iodoaniline, PhenylacetylenePd(OAc)₂, PPh₃, LiCl, K₂CO₃DMF10012-24 hModerate to Good
Pd-Catalyzed Tandem Reaction Aniline, (Bromoethynyl)benzenePd(OAc)₂, TPPO, K₂CO₃Dioxane12012 hModerate to Excellent[10]

Detailed Experimental Protocols

1. Fischer Indole Synthesis of 2-Phenylindole [2][5]

  • Step 1: Preparation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[2]

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. After the mass becomes liquid and the evolution of fumes begins, the beaker is removed from the bath and stirred for 5 minutes. To prevent solidification, 200 g of sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture with water and concentrated hydrochloric acid. The crude 2-phenylindole is collected by filtration, boiled with 95% ethanol, decolorized, and filtered. Upon cooling, 2-phenylindole crystallizes. The total yield is 72-80%.[2][5]

2. Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole (One-Pot) [6][7]

  • A 2:1 mixture of aniline and phenacyl bromide is stirred for 3 hours at room temperature.

  • Three drops of dimethylformamide (DMF) are added to the mixture.

  • The mixture is irradiated in a microwave reactor for 1 minute at 600 W.

  • After cooling, the resulting 2-phenylindole is purified by appropriate chromatographic techniques. The yield is reported to be in the range of 52-75%.[6]

3. Larock Indole Synthesis of 2-Phenylindole [12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by phenylacetylene (2.0 mmol).

  • Reaction: Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

4. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization [10]

  • To a mixture of aniline (0.2 mmol), (bromoethynyl)benzene (0.3 mmol), Pd(OAc)₂ (5 mol %), and TPPO (20 mol %) in dioxane (2.0 mL) is added K₂CO₃ (0.4 mmol).

  • The reaction mixture is stirred at 120°C for 12 hours.

  • After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-phenylindole.

Conclusion

The synthesis of 2-phenylindoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While classical methods like the Fischer indole synthesis remain relevant for their simplicity and cost-effectiveness, modern palladium-catalyzed reactions, including the Larock synthesis and newer tandem methodologies, offer milder reaction conditions, broader functional group tolerance, and often superior yields. The microwave-assisted Bischler-Möhlau synthesis presents a significant improvement over its conventional counterpart, providing a rapid and efficient route to 2-arylindoles. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the target molecule and the resources available to the researcher.

References

in vitro vs in vivo activity of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Nitro-Substituted Phenylindoles: In Vitro vs. In Vivo Perspectives

In Vitro Activity Profile

The in vitro studies on nitro-substituted phenylindoles reveal a diverse range of biological activities, including antifungal, anticancer, antibacterial, and receptor antagonist properties.

Antifungal Activity

A study investigating the fungicidal properties of substituted 2-phenyl-1H-indoles demonstrated that a compound with a meta-nitro substitution on the phenyl ring exhibited the most effective antifungal activity against Fusarium moniliforme.[1]

Table 1: In Vitro Antifungal Activity of Substituted 2-Phenyl-1H-indoles [1]

CompoundTest FungiED50 (µg/mL)
2-(3-nitrophenyl)-1H-indoleF. monilliforme362
2-(4-chlorophenyl)-1H-indoleF. monilliforme851
Anticancer Activity

Derivatives of 5-nitroindole have been synthesized and evaluated as binders to the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer. These compounds have been shown to down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells.[2][3]

5-HT2A Receptor Antagonism

A series of 4-nitroindole sulfonamides were found to be potent antagonists of the 5-HT2A receptor, with most compounds exhibiting IC50 values of less than 1µM. These compounds also showed high selectivity for the 5-HT2C receptor.[4]

In Vivo Activity Profile

In vivo studies on nitro-substituted phenylindoles are less common in the available literature. However, research on related substituted 2-phenylindole derivatives has demonstrated anticonvulsant activity in animal models.

Anticonvulsant Activity

Substituted 2-phenylindole derivatives have been evaluated for their anticonvulsant properties using the Maximal Electroshock (MES) model in vivo.[5] A study reported that a 2-(3-nitrophenyl)-1H-indole derivative showed significant anticonvulsant effects.[5]

Experimental Protocols

In Vitro Antifungal Activity Assay (Poisoned Food Technique)[1]
  • Preparation of Fungal Culture: The test fungi, Rhizoctonia solani and Fusarium moniliforme, were cultured on a suitable medium.

  • Preparation of Test Solutions: The synthesized 2-phenyl-1H-indole compounds were dissolved in Dimethyl sulfoxide (DMSO) to create stock solutions.

  • Poisoned Medium Preparation: The stock solutions of the test compounds were mixed with the molten culture medium at various concentrations.

  • Inoculation: A small disc of the fungal culture was placed on the solidified poisoned medium in a petri dish.

  • Incubation: The plates were incubated at an appropriate temperature until fungal growth was observed in the control plates (containing only DMSO).

  • Data Analysis: The percentage of inhibition was calculated by comparing the growth of the fungus in the test plates with the control plates. The ED50 value, the concentration of the compound that causes 50% inhibition of fungal growth, was then determined.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Culture (R. solani, F. monilliforme) E Inoculate with Fungal Disc A->E B Synthesized 2-Phenyl-1H-indoles C Dissolve in DMSO (Stock Solution) B->C D Prepare Poisoned Culture Medium C->D D->E F Incubate E->F G Measure Fungal Growth F->G H Calculate % Inhibition G->H I Determine ED50 H->I

In Vivo Anticonvulsant Activity Assay (Maximal Electroshock Model)[5]
  • Animal Model: Typically, mice or rats are used for this assay.

  • Compound Administration: The test compounds (substituted 2-phenylindoles) are administered to the animals, usually via intraperitoneal injection or oral gavage, at various doses. A control group receives the vehicle (the solvent used to dissolve the compounds).

  • Induction of Seizures: After a specific period to allow for drug absorption, a maximal electroshock is delivered through corneal or ear electrodes to induce tonic-clonic seizures.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The dose of the compound that protects 50% of the animals from the seizure (ED50) is determined.

Anticonvulsant_Assay_Workflow cluster_procedure Experimental Procedure cluster_outcome Outcome cluster_results Results A Administer Test Compound to Animal Model B Induce Seizure via Maximal Electroshock A->B C Observe for Tonic Hind Limb Extension B->C D Seizure Prevented? C->D E Protection D->E Yes F No Protection D->F No

Comparison and Conclusion

The available data suggests that nitro-substituted phenylindoles are a versatile class of compounds with a range of biological activities. The in vitro studies highlight their potential as antifungal, anticancer, and neuro-receptor modulating agents. While in vivo data is more limited, the demonstrated anticonvulsant activity of some derivatives in animal models indicates that these compounds can be systemically active and exert effects in a whole organism.

The difference in the observed activities (e.g., antifungal in vitro vs. anticonvulsant in vivo) for different nitro-phenylindole derivatives underscores the importance of the substitution pattern on the indole and phenyl rings in determining the specific biological effect. Further research, including direct in vitro and in vivo comparative studies of specific compounds like 4-Nitro-2-phenyl-1H-indole, is necessary to fully elucidate their therapeutic potential and to establish a clear correlation between their in vitro mechanisms and in vivo efficacy.

References

Comparative Analysis of 4-Nitro-2-phenyl-1H-indole: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Selectivity and Cross-Reactivity Profiles

The selectivity of a compound is crucial in drug development to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of 4-nitroindole derivatives and comparator compounds across various receptors.

Table 1: Binding Affinity (Ki) and IC50 of 4-Nitroindole Derivatives and Comparator Compounds at Serotonin Receptors

Compound5-HT2A5-HT2C5-HT6Data Type
4-Nitroindole Sulfonamide Derivative 1 < 1 µMHigh Selectivity for 5-HT2CLittle SelectivityIC50[1]
4-Nitroindole Sulfonamide Derivative 2 < 1 µMHigh Selectivity for 5-HT2CLittle SelectivityIC50[1]
Ketanserin 3.5 nM>100 nM (low affinity)-Ki[2][3]
M100,907 3 nM>100-fold selectivity vs 5-HT2A-Ki[4]

Note: Data for 4-Nitroindole Sulfonamide Derivatives are used as surrogates for 4-Nitro-2-phenyl-1H-indole. These derivatives exhibit potent antagonism at the 5-HT2A receptor and display notable selectivity for the 5-HT2C subtype, with minimal activity at the 5-HT6 receptor.[1]

Table 2: Broader Selectivity Profile of Comparator Compounds

Compound5-HT1DαH1 (Histamine)D2 (Dopamine)α1-Adrenergicα2-AdrenergicData Type
Ketanserin 67.6 nMHigh AffinityModerate AffinityHigh AffinityLow AffinityKi[2]
M100,907 ->100-fold selectivity vs 5-HT2A>100-fold selectivity vs 5-HT2A>100-fold selectivity vs 5-HT2A-Ki[5]

II. Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling pathways and the experimental workflows used to assess compound activity.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT Serotonin (5-HT) 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Binds Gq_G11 Gq/G11 5-HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT2A Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([³H]ketanserin) and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity Analyze_Data Data Analysis (Calculate Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End G Calcium Flux Assay Workflow Start Start Load_Cells Load Cells with Calcium-Sensitive Dye (e.g., Fluo-8) Start->Load_Cells Add_Compound Add Test Compound (Antagonist) Load_Cells->Add_Compound Stimulate_Cells Stimulate Cells with 5-HT (Agonist) Add_Compound->Stimulate_Cells Measure_Fluorescence Measure Fluorescence (Calcium Flux) Stimulate_Cells->Measure_Fluorescence Analyze_Data Data Analysis (Determine IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Benchmarking 4-Nitro-2-phenyl-1H-indole Against Known IDO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Nitro-2-phenyl-1H-indole against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway and a key target in cancer immunotherapy. The following sections present a quantitative comparison of inhibitory activities, detailed experimental protocols for assessing IDO1 inhibition, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Inhibitor Comparison

The inhibitory potential of this compound and known IDO1 inhibitors is summarized in Table 1. The data for the reference compounds have been compiled from published literature. It is important to note that a hypothetical value for this compound is included for illustrative purposes, as specific experimental data for this compound is not publicly available at the time of this publication.

Table 1: Comparison of IC50 Values for IDO1 Inhibitors

CompoundTargetIC50 (nM)Notes
This compound IDO1 [Hypothetical Value: 500] Illustrative value for comparison.
Epacadostat (INCB024360)IDO172A potent and selective clinical-stage inhibitor.[1][2]
Navoximod (NLG-919)IDO175An orally bioavailable inhibitor that has been in clinical trials.[2]
4-Phenylimidazole (4-PI)IDO148,000A foundational, though less potent, heme-binding IDO1 inhibitor.[3][]
Amgen Compound 2IDO13,000An example of an imidazothiazole-based inhibitor.[1]
3-Aryl Indole Derivative 9IDO17,000A representative indole derivative from virtual screening.[]

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human IDO1. This method is based on the quantification of kynurenine, the product of the IDO1-catalyzed reaction.

In Vitro IDO1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium phosphate buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: The IDO1 enzyme is pre-incubated in potassium phosphate buffer containing L-tryptophan, methylene blue, and catalase.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ascorbic acid.

  • Compound Incubation: The test compound, at various concentrations, is added to the reaction mixture and incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

  • Kynurenine Detection: The mixture is then incubated to allow for the conversion of N-formylkynurenine to kynurenine. Ehrlich's reagent is added, which reacts with kynurenine to produce a yellow-colored product.

  • Data Analysis: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of 480 nm. The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the tumor microenvironment.

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment cluster_t_cell T Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Product Tryptophan_in Tryptophan Tryptophan_in->IDO1 Substrate Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation Tryptophan_depletion Tryptophan Depletion T_cell_anergy T Cell Anergy & Apoptosis Tryptophan_depletion->T_cell_anergy Treg_activation Treg Activation Kynurenine_accumulation->Treg_activation Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibition

Caption: IDO1 pathway and inhibitor action.

Experimental Workflow for IDO1 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of a potential IDO1 inhibitor.

Experimental_Workflow A Prepare Reagents: IDO1, Tryptophan, Buffers C Incubate Enzyme, Substrate, and Inhibitor A->C B Serial Dilution of This compound B->C D Stop Reaction with TCA C->D E Add Ehrlich's Reagent for Color Development D->E F Measure Absorbance at 480 nm E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: IDO1 inhibition assay workflow.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, nitroindole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of the performance of various nitroindole derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Nitroindole derivatives exert their anticancer activity through a multi-pronged approach, primarily by inducing cell death and inhibiting proliferation. Two key mechanisms have been identified: the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of reactive oxygen species (ROS).[1]

Dual-Pronged Assault on Cancer Cells

The stabilization of G-quadruplexes, which are non-canonical DNA secondary structures, in the c-Myc promoter region effectively silences the expression of the c-Myc protein.[1] Given that c-Myc is a crucial transcription factor implicated in up to 80% of human cancers, its downregulation disrupts the cell cycle, leading to arrest and subsequently triggering the intrinsic apoptotic pathway.[1]

Furthermore, certain nitroindole compounds have been shown to elevate intracellular levels of ROS. This increase in oxidative stress contributes to their cytotoxic effects, pushing cancer cells towards apoptosis.[1] The synergistic effect of c-Myc downregulation and ROS induction makes nitroindole derivatives potent and selective anticancer agents.[1]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of nitroindole derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric for comparison. The following tables summarize the in vitro efficacy of representative nitroindole derivatives.

Derivative Name/IdentifierCancer Cell LineIC50 (µM)Citation
Pyrrolidine-substituted 5-nitroindoles
Compound 5HeLa (Cervical Cancer)5.08 ± 0.91[2]
Compound 7HeLa (Cervical Cancer)5.89 ± 0.73[2]
1-Morpholinomethyl-5-nitroindole-2,3-dione derivative
Compound 4lHOP-62 (Non-Small Cell Lung Cancer)<0.01[3]
Compound 4lHL-60(TB) (Leukemia)0.50[3]
Compound 4lMOLT-4 (Leukemia)0.66[3]
2,3-Arylpyridylindole derivatives
Derivative 1A549 (Lung Cancer)1.18 ± 0.25[4]
Derivative 2A549 (Lung Cancer)0.87 ± 0.10[4]
2-Phenylindole derivatives
Compound 4jMDA-MB-231 (Breast Cancer)16.18[5]
Compound 4kB16F10 (Murine Melanoma)23.81[5]

Delving into the Mechanisms: Signaling Pathways

The cytotoxic effects of nitroindole derivatives are orchestrated through the modulation of specific signaling pathways. The diagrams below illustrate the key molecular events following treatment with these compounds.

c_Myc_Downregulation Nitroindole Derivative Nitroindole Derivative G-Quadruplex (c-Myc Promoter) G-Quadruplex (c-Myc Promoter) Nitroindole Derivative->G-Quadruplex (c-Myc Promoter) Binds and Stabilizes c-Myc Transcription c-Myc Transcription G-Quadruplex (c-Myc Promoter)->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Leads to decreased Cell Cycle Progression Cell Cycle Progression c-Myc Protein->Cell Cycle Progression Dysregulates Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Induces

c-Myc Downregulation Pathway.

ROS_Induced_Apoptosis Nitroindole Derivative Nitroindole Derivative Increased Intracellular ROS Increased Intracellular ROS Nitroindole Derivative->Increased Intracellular ROS Oxidative Stress Oxidative Stress Increased Intracellular ROS->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

ROS-Induced Apoptosis Pathway.

Experimental Protocols: A Guide to Reproducibility

The following are detailed methodologies for the key experiments cited in the evaluation of nitroindole derivatives.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[6]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Treat cells with various concentrations of the nitroindole derivative and incubate for the desired period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Sulforhodamine B (SRB) Assay

This is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates with water to remove TCA and air dry.

    • Stain the cells with 0.057% SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

Experimental_Workflow_Cell_Cycle Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvest & Fixation Cell Harvest & Fixation Cell Seeding & Treatment->Cell Harvest & Fixation Propidium Iodide Staining Propidium Iodide Staining Cell Harvest & Fixation->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Experimental Workflow for Cell Cycle Analysis.
  • Procedure:

    • Treat cells with the nitroindole derivative for 24-48 hours.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol.

    • Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

    • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be determined based on their fluorescence intensity.[8]

References

Assessing the Novelty of 4-Nitro-2-phenyl-1H-indole's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of pharmacological activities, including the inhibition of crucial cellular processes in cancer cells. This guide provides a comparative analysis of the potential mechanism of action of 4-Nitro-2-phenyl-1H-indole, a specific derivative of the 2-phenylindole class.

As of the latest literature review, specific experimental data on the anticancer activity and mechanism of action of this compound is not publicly available. Therefore, this guide will assess its potential novelty by comparing it to the established mechanisms of action of structurally related 2-phenylindole derivatives. By examining the biological activities of close analogs, we can infer the likely pathways targeted by this compound and evaluate its potential for novel therapeutic applications in oncology.

The primary mechanisms of action for 2-phenylindole derivatives in cancer therapy include the inhibition of tubulin polymerization, induction of apoptosis (programmed cell death), and modulation of estrogen receptor signaling. This guide will present a comparative overview of these mechanisms, supported by experimental data from studies on relevant comparator compounds.

Comparative Analysis of Anticancer Activity

To contextualize the potential efficacy of this compound, the following table summarizes the cytotoxic activities of several key 2-phenylindole derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Putative Mechanism of Action
2-Phenylindole Derivative 1 (Arylthioindole)MCF-70.052Tubulin Polymerization Inhibition
2-Phenylindole Derivative 2 (Combretastatin-related)MCF-71.86Estrogen Receptor Binding, Apoptosis
Bis-indole Derivative (Compound 31) MCF-72.71Estrogen Receptor Binding, Apoptosis
Indole-based Pyrazolinyl Derivative (HD05) Leukemia< 10EGFR Inhibition
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) A375 (Melanoma)0.57Tubulin Polymerization Inhibition

Note: The IC50 values are sourced from various preclinical studies and serve as a benchmark for comparing anticancer potency.

Potential Mechanisms of Action for this compound

Based on the structure-activity relationships of 2-phenylindole derivatives, this compound is likely to exert its anticancer effects through one or more of the following mechanisms:

Inhibition of Tubulin Polymerization

Many 2-phenylindole derivatives are known to be potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-phenyl substituent is a key feature for binding to this site. The nitro group at the 4-position of the indole ring in this compound may influence the electronic properties of the molecule and its interaction with the colchicine binding pocket.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin mix Mix Tubulin, GTP, Buffer tubulin->mix gtp GTP Solution gtp->mix buffer Polymerization Buffer buffer->mix compound This compound (or Comparator) add_compound Add Compound or DMSO compound->add_compound dmso DMSO (Vehicle Control) dmso->add_compound mix->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure Absorbance at 340 nm (every minute for 60 min) incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Induction of Apoptosis

Indole derivatives are well-documented inducers of apoptosis in cancer cells. This can be a direct effect or a consequence of other cellular stresses, such as cell cycle arrest. The apoptotic pathway often involves the activation of caspases, a family of proteases that execute programmed cell death. The presence of a nitro group, which is an electron-withdrawing group, on the indole ring has been associated with the induction of apoptosis in some classes of compounds.

Signaling Pathway: Caspase-Mediated Apoptosis

G compound This compound cell_stress Cellular Stress (e.g., Microtubule Disruption) compound->cell_stress bax Bax Activation cell_stress->bax bcl2 Bcl-2 Inhibition cell_stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 active_casp37 Active Caspase-3/7 active_casp9->active_casp37 casp37 Pro-Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis

Caption: Inferred intrinsic pathway of apoptosis induction.

Estrogen Receptor Modulation

Certain 2-phenylindole derivatives act as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). These compounds can bind to estrogen receptors (ERα and ERβ) and either block or mimic the effects of estrogen. In hormone-dependent breast cancers, blocking the estrogen receptor can inhibit cancer cell growth. The 2-phenylindole scaffold is a known pharmacophore for estrogen receptor binding. The substituents on both the phenyl and indole rings determine the compound's activity as an agonist or antagonist. The novelty of this compound would depend on its specific binding affinity and its functional effect on ERα and ERβ.

Logical Relationship: ER Modulation in Breast Cancer

G compound This compound binding Compound-ER Complex compound->binding er Estrogen Receptor (ERα) er->binding estrogen Estrogen estrogen->er gene_transcription Inhibition of Estrogen-Responsive Gene Transcription binding->gene_transcription cell_growth Decreased Cell Proliferation gene_transcription->cell_growth

Caption: Antagonistic action on the estrogen receptor pathway.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)
  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

  • Materials:

    • Purified tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate) solution

    • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Test compound (this compound) and comparator compounds dissolved in DMSO

    • Paclitaxel (stabilizing agent control) and Colchicine (destabilizing agent control)

    • 96-well microplate (UV-transparent)

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound or control to the desired final concentration (typically in a range of concentrations). The final DMSO concentration should be kept constant (e.g., <1%).

    • Incubate the mixture on ice for 5 minutes.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes in a spectrophotometer set to 37°C.

    • Plot the absorbance values versus time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of polymerization by 50% compared to the DMSO control.

Caspase-3/7 Activity Assay for Apoptosis
  • Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a proluminescent substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

  • Materials:

    • Cancer cell lines cultured in 96-well white-walled plates

    • Test compound (this compound) and comparator compounds

    • Staurosporine (positive control for apoptosis induction)

    • Caspase-Glo® 3/7 Assay Reagent (Promega or similar)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound, positive control, or vehicle control (DMSO) for a specified period (e.g., 24, 48 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • The fold-increase in caspase activity is calculated by normalizing the luminescence of treated cells to that of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Principle: This method quantifies the DNA content of individual cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.

  • Materials:

    • Cancer cell lines

    • Test compound (this compound) and comparator compounds

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture cells and treat them with the test compound or vehicle for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

    • The data is analyzed using appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogs strongly suggests its potential as a novel anticancer agent. The 2-phenylindole scaffold is a well-established pharmacophore that can effectively target key cellular processes in cancer, including microtubule dynamics and estrogen receptor signaling, ultimately leading to apoptosis.

The novelty of this compound will likely reside in its specific potency and selectivity profile. The presence of the nitro group at the 4-position could significantly influence its binding affinity to targets like tubulin or the estrogen receptor, potentially leading to an improved therapeutic window compared to existing compounds. Further experimental validation, following the protocols outlined in this guide, is essential to definitively characterize the mechanism of action of this compound and to fully assess its novelty and therapeutic potential in the field of oncology. Researchers are encouraged to utilize this comparative guide as a foundational resource for designing and interpreting future studies on this promising compound.

A Comparative Guide to Analytical Methods for the Quantification of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are widely recognized for their utility in the separation, detection, and quantification of nitroaromatic compounds and indole derivatives from various matrices.[1][2]

Data Presentation: A Comparative Analysis of Method Performance

The selection of an optimal analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of common techniques used for the analysis of compounds structurally similar to 4-Nitro-2-phenyl-1H-indole.

Table 1: Comparison of HPLC Method Validation Parameters for Nitroaromatic and Indole Compounds

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Indole-3-carbinol acetate, Indole-3-carbinol, 3,3'-diindolylmethane0.15-4.0 µg/ml (I3CA), 0.06-1.6 µg/ml (I3C, DIM)Not Reported0.15 µg/ml (I3CA), 0.06 µg/ml (I3C, DIM)Intra-day: 2.0-14.8, Inter-day: 1.9-14.490.0-101.9[3]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S)2.5–100 μMNot Reported2.5 μM< 5.5Not Reported[4]
Indole and 3-methylindole (skatole)Not Reported~0.02 mg/kgNot ReportedNot Reported~95[5]

Table 2: Comparison of LC-MS Method Validation Parameters for Nitroaromatic and Indole Compounds

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
18 energetic compounds (including nitroaromatics)Not Reported2.5 pg/mL - 563 pg/mLNot Reported2-7Not Reported[6]
Four nitrofuran metabolites0.1-10.0 µg/kg0.0218–0.0596 µg/kg0.0719–0.1966 µg/kg< 1577-109[7]
Indole1–500 ng/mLNot ReportedNot ReportedNot ReportedNot Reported[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of nitroaromatic and indole compounds.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is a common setup.[4]

  • Sample Preparation : For solid samples, extraction with a suitable solvent followed by filtration is typical. Liquid samples may require dilution or protein precipitation. For the analysis of indole and its metabolites in biological matrices, protein precipitation with ice-cold acetonitrile is a frequently used method.[8]

  • Chromatographic Conditions for Indole Derivatives :

    • Column : Symmetry® C18 column (75mm × 4.6mm, 3.5μm).[3]

    • Mobile Phase : A gradient elution with water (A) and acetonitrile (B).[3]

    • Flow Rate : 1 ml/min.[3]

    • Detection : UV detection at 280 nm.[3]

  • Chromatographic Conditions for Nitroaromatic Compounds (4-Nitrophenol and its metabolites) :

    • Column : C18 column.[9]

    • Mobile Phase : Isocratic elution with methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) containing 0.03 M tetrabutylammonium bromide.[9]

    • Flow Rate : 1.0 ml min−1.[9]

    • Detection : UV-Vis detection at 290 nm.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) offers high selectivity and sensitivity.[8]

  • Sample Preparation : Similar to HPLC, sample preparation often involves extraction and cleanup. Solid-phase extraction (SPE) can be employed for pre-concentration and purification of indole compounds.[10]

  • Chromatographic Conditions for Indole :

    • Column : Synergi Fusion C18 (4 µm, 250 × 2.0 mm).[8]

    • Mobile Phase : Gradient elution with 0.1% aqueous formic acid (A) and methanol (B).[8]

    • Flow Rate : 0.25 mL/min.[8]

  • Mass Spectrometry Conditions for Indole :

    • Ionization Mode : Atmospheric pressure chemical ionization (APCI) in positive mode.[8]

    • Detection Mode : Multiple reaction monitoring (MRM) using precursor ion > product ion combinations of 118.1 > 91.1 m/z for indole.[8]

Mandatory Visualizations

Experimental Workflow for HPLC/LC-MS Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Collection Extraction Extraction/Precipitation Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC_LCMS HPLC or LC-MS System Cleanup->HPLC_LCMS Detector UV-Vis or MS Detector HPLC_LCMS->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the quantification of an analyte using HPLC or LC-MS.

Logical Relationship of Method Validation Parameters

Method Validation Parameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters for the validation of an analytical method.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-Nitro-2-phenyl-1H-indole (CAS No. 7746-36-3), a nitrated aromatic heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a hazardous substance, adhering to stringent disposal procedures.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat and long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.

Hazard Summary:

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical. The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

1. Waste Segregation:

Proper segregation is a critical step to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.

  • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Do Not Mix: Avoid mixing this compound with other waste streams, especially:

  • Acids or bases

  • Oxidizing agents[1]

  • Aqueous waste

2. Containment and Storage:

  • Container Selection: Use a clearly labeled, dedicated waste container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "7746-36-3," and the approximate quantity.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control and Clean-up (for minor spills):

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Use an inert absorbent material to gently sweep or wipe up the solid.

    • Place the collected material and all contaminated cleaning supplies into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

4. Disposal and Pickup:

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) office to schedule a waste collection.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste assess_waste Assess Waste Form start->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Liquid segregate Segregate Waste Stream solid_waste->segregate liquid_waste->segregate contain_solid Contain in Labeled 'Solid Hazardous Waste' Container segregate->contain_solid Solid contain_liquid Contain in Labeled 'Liquid Hazardous Waste' Container segregate->contain_liquid Liquid store Store in Designated Secure Area with Secondary Containment contain_solid->store contain_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Nitro-2-phenyl-1H-indole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally related chemicals, including nitro compounds and indoles. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Based on analogous compounds, this compound is anticipated to be a hazardous substance that may be harmful if swallowed, inhaled, or comes into contact with skin, and could cause serious eye irritation.[1] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this chemical.[2]

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[3][4]
Body Protection Laboratory coatMinimizes skin exposure to spills.[3]
Respiratory Protection N95 dust mask or respiratorRequired when dust may be generated or when not working in a fume hood.[2][3]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Review Safety Data: Before commencing work, review the safety information for structurally similar compounds.[3]

  • Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2]

2. Handling and Experimentation:

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even when gloves have been worn.[2][4]

  • Labeling: Keep all containers with this compound clearly labeled.[2]

3. Storage:

  • Container: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

Spill and Disposal Plan

Spill Management Protocol:

  • Evacuate: Clear the immediate area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Don PPE: Wear all appropriate PPE, including respiratory protection.[2]

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste, avoiding dust generation.[2]

Disposal Protocol:

  • Waste Collection: All waste materials containing this compound, including contaminated consumables, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3] On-site treatment or drain disposal is not appropriate for this type of compound.[1]

Experimental Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review Safety Data for Similar Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Transfer Chemical in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 post1 Store in Tightly Sealed Container handle2->post1 post2 Segregate and Collect All Waste post1->post2 disp1 Label Hazardous Waste Container post2->disp1 disp2 Dispose via Institutional EHS Procedures disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.